Product packaging for 6-Bromoquinoline(Cat. No.:CAS No. 5332-25-2)

6-Bromoquinoline

Número de catálogo: B019933
Número CAS: 5332-25-2
Peso molecular: 208.05 g/mol
Clave InChI: IFIHYLCUKYCKRH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

6-Bromoquinoline, also known as this compound, is a useful research compound. Its molecular formula is C9H6BrN and its molecular weight is 208.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3996. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrN B019933 6-Bromoquinoline CAS No. 5332-25-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-bromoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIHYLCUKYCKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063788
Record name Quinoline, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5332-25-2
Record name 6-Bromoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5332-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline, 6-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoline, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-BROMOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS7HD5UJ94
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Bromoquinoline: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Chemical Properties, Structure, Synthesis, and Biological Activity of a Key Synthetic Intermediate.

Introduction

6-Bromoquinoline is a halogenated derivative of the heterocyclic aromatic compound, quinoline (B57606). It serves as a versatile building block and key intermediate in the synthesis of a wide range of biologically active molecules. Its presence in the core structure of various compounds has been linked to significant pharmacological activities, making it a molecule of great interest to researchers in medicinal chemistry and drug development. This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and known biological activities of this compound and its derivatives, with a focus on its potential applications in oncology.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₉H₆BrN
Molecular Weight 208.05 g/mol [1]
IUPAC Name This compound[1]
CAS Number 5332-25-2
Appearance Light yellow liquid or solid
Melting Point 19-24 °C[2][3][4]
Boiling Point 116 °C at 6 mmHg[2]
Density 1.538 - 1.55 g/mL at 25 °C[2]
Refractive Index n20/D 1.663
Solubility Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[3][4][5]
SMILES String Brc1ccc2ncccc2c1
InChI Key IFIHYLCUKYCKRH-UHFFFAOYSA-N

Chemical Structure

This compound consists of a quinoline ring system, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring. A bromine atom is substituted at the 6-position of this bicyclic heteroaromatic structure.

Experimental Protocols

Synthesis of this compound via Skraup Reaction

The Skraup synthesis is a classic method for the preparation of quinolines. This protocol is adapted for the synthesis of this compound from p-bromoaniline.

Materials:

  • p-Bromoaniline

  • Glycerol (B35011)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or an alternative oxidizing agent like arsenic acid)

  • Ferrous sulfate (B86663) (optional, to moderate the reaction)

  • Sodium hydroxide (B78521) solution (for work-up)

  • Toluene (for extraction)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, carefully add concentrated sulfuric acid to a mixture of p-bromoaniline and nitrobenzene.

  • Heat the mixture to approximately 140-145 °C.

  • Slowly add glycerol dropwise to the heated mixture. The reaction is exothermic and should be controlled. The addition of ferrous sulfate can help to moderate the reaction.

  • After the addition of glycerol is complete, continue heating the reaction mixture at 140-145 °C for approximately 3 hours to ensure complete dehydration.

  • Allow the reaction mixture to cool down. Carefully pour the cooled mixture into ice water.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is alkaline.

  • Extract the aqueous mixture with toluene.

  • Separate the organic layer and concentrate it under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by distillation under reduced pressure (150-155 °C at 15 mmHg).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • This compound derivative to be tested

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.

Biological Activity and Signaling Pathways

While direct biological activity data for unsubstituted this compound is limited in publicly available literature, numerous studies have highlighted the significant anticancer potential of its derivatives. These compounds have been shown to exhibit cytotoxic activity against a range of cancer cell lines.

Anticancer Activity of this compound Derivatives

The following table summarizes the in-vitro cytotoxic activity (IC50 values) of various 6-bromo-substituted quinoline and quinazoline (B50416) derivatives against several human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-oneMCF-7 (Breast)15.85 ± 3.32
SW480 (Colon)17.85 ± 0.92
6-Bromo-5-nitroquinolineHT29 (Colon)Lower than 5-FU
5,7-Dibromo-8-hydroxyquinolineC6 (Glioblastoma)6.7
HeLa (Cervical)10.2
HT29 (Colon)8.9

Note: Lower IC50 values indicate higher cytotoxic potency. 5-FU (5-Fluorouracil) is a standard chemotherapeutic agent.

The data suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents. The cytotoxic effects of these derivatives are often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cancer progression.

Inhibition of Signaling Pathways

Quinoline derivatives have been extensively investigated as inhibitors of various protein kinases that are crucial for cancer cell growth, proliferation, and survival. Two of the most critical signaling pathways implicated are the PI3K/Akt/mTOR and the EGFR pathways.

PI3K/Akt/mTOR Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell metabolism, growth, and survival.[6][7] Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.[6] While direct evidence for this compound is pending, its structural similarity to known kinase inhibitors suggests it may also target components of this pathway.[8]

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bromoquinoline This compound Derivatives Bromoquinoline->PI3K Inhibition Bromoquinoline->Akt Bromoquinoline->mTORC1

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition by this compound derivatives.

EGFR Signaling Pathway:

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events leading to cell proliferation, survival, and migration.[9][10] Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target.[9] Several 4-anilinoquinazoline (B1210976) derivatives, which share a similar heterocyclic core with quinolines, are known EGFR inhibitors.[10] Molecular docking studies suggest that 6-bromo-quinazoline derivatives can also bind to the EGFR active site, thereby inhibiting its activity.[8]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Dimerization->Downstream Activation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Bromoquinoline This compound Derivatives Bromoquinoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and its inhibition by this compound derivatives.

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that lends itself to the development of novel therapeutic agents. While the biological activities of the parent compound are not extensively documented, its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and EGFR. The information provided in this technical guide, including chemical properties, synthesis protocols, and biological activity data, serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of the this compound scaffold.

References

6-Bromoquinoline CAS number 5332-25-2 specifications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromoquinoline (CAS: 5332-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 5332-25-2), a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, spectroscopic data, and safety information. Furthermore, it outlines experimental protocols for its synthesis and highlights its significant role as a versatile intermediate in the development of novel therapeutic agents and other functional molecules. Visual workflows are provided to illustrate its synthesis and application in drug discovery.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Chemical and Physical Properties
PropertyValueReference
CAS Number 5332-25-2[1]
Molecular Formula C₉H₆BrN[1]
Molecular Weight 208.05 g/mol [2]
Appearance Light brown or light yellow liquid/solid[1][3]
Melting Point 19 - 24 °C (66.2 - 75.2 °F)[3][4][5]
Boiling Point 116 °C at 6 mmHg[4][5]
Density 1.538 g/cm³ at 25 °C[2]
Refractive Index n20/D 1.663[2]
Flash Point > 110 °C (> 230 °F)[3]
Purity Typically ≥95-98% (GC)[1][4][6][7]
Solubility Soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF.[5][8]
Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of this compound.

Spectroscopy Data HighlightsReference
¹H NMR Spectra available for structural confirmation.[9][10]
¹³C NMR Spectra available for structural confirmation.[9][10]
Mass Spectrometry Electron ionization spectra are available, showing characteristic isotopic patterns for a bromine-containing compound.[10][11]
Infrared (IR) IR spectra are available for functional group identification.[10][12][13]

Safety and Handling

This compound is classified as hazardous and requires careful handling.[3]

GHS Hazard Information
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage (Category 1)H318: Causes serious eye damage
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory SystemH335: May cause respiratory irritation

References:[2]

Precautionary Statements and PPE
TypePrecautionary Codes
Prevention P261, P264, P280
Response P301 + P312, P302 + P352, P305 + P351 + P338
Storage Store in a well-ventilated place. Keep container tightly closed.
Personal Protective Equipment (PPE) Dust mask type N95 (US), Eyeshields, Gloves.

References:[2][3]

Applications in Research and Drug Development

This compound is a versatile intermediate compound with significant applications in several fields:

  • Pharmaceutical Development : It is a crucial building block for synthesizing novel therapeutic agents. Its structure is a key component in the development of anti-cancer, anti-malarial, and anti-inflammatory drugs.[1] The bromine atom at the 6-position serves as a versatile handle for introducing further molecular complexity, often through cross-coupling reactions.[14]

  • Agrochemicals : The compound is used as an intermediate in the production of herbicides and pesticides.[1]

  • Material Science : It is employed in creating specialized polymers and coatings, imparting properties like enhanced thermal stability.[1]

  • Organic Synthesis : Researchers use this compound as a precursor for generating complex molecular architectures, including heteroarynes like 5,6-quinolyne.[1][4]

  • Fluorescent Probes : It is used in the development of fluorescent probes for real-time biological imaging.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of this compound.

Synthesis of this compound via Skraup Reaction

A common method for synthesizing this compound is the Skraup reaction, which involves the reaction of p-bromoaniline with glycerol (B35011) in the presence of an acid and an oxidizing agent.[15]

Materials:

  • p-Bromoaniline

  • Glycerol

  • Sulfuric acid (e.g., 70-90%)[15]

  • An oxidizing agent (e.g., nitrobenzene, historically, though newer methods may use safer alternatives)

  • Catalyst (e.g., potassium iodide)[15][16]

  • Toluene (B28343) for extraction

  • Ammonia (B1221849) solution

Procedure:

  • In a reaction vessel, add dilute sulfuric acid, a catalyst (e.g., potassium iodide), and p-bromoaniline.[15]

  • Heat the mixture to 140–145 °C with stirring until all solids dissolve.[15][16]

  • Slowly add glycerol dropwise to the heated solution, maintaining the temperature at 140–145 °C. Water will evaporate during this process.[15][16]

  • After the addition is complete, maintain the reaction at 140–145 °C for approximately 3 hours to ensure dehydration is complete.[15]

  • Cool the reaction mixture and slowly add it dropwise into ice water.[15]

  • Neutralize the solution by adding ammonia solution to adjust the pH.[15]

  • Extract the product from the aqueous mixture using toluene.[15]

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the toluene extract under reduced pressure.[15]

  • Purify the resulting crude product by vacuum distillation to obtain pure this compound.[15]

General Protocol for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[17]

  • Instrumentation : Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).[17]

  • Data Acquisition : Record ¹H and ¹³C spectra under standard acquisition parameters.

Mass Spectrometry (MS):

  • Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent like methanol (B129727) or acetonitrile.

  • Instrumentation : Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Analysis : Analyze the resulting mass spectrum for the molecular ion peak and the characteristic M+2 isotopic pattern indicative of a bromine-containing compound.[17]

Visualizations: Workflows and Pathways

The following diagrams illustrate the synthesis of this compound and its subsequent use in a typical drug discovery workflow.

G cluster_synthesis Synthesis of this compound A p-Bromoaniline + Glycerol B Skraup Reaction (H₂SO₄, Oxidizing Agent) A->B C Crude this compound B->C D Purification (Distillation) C->D E Pure this compound D->E

Caption: A simplified workflow for the synthesis of this compound.

G cluster_drug_discovery Drug Discovery Workflow using this compound A This compound (Building Block) B Chemical Modification (e.g., Suzuki or Buchwald-Hartwig Cross-Coupling Reactions) A->B C Library of Quinoline (B57606) Derivatives B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Candidate F->G

Caption: General workflow for utilizing this compound in drug discovery.

References

Physical properties of 6-Bromoquinoline: melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the key physical properties of 6-bromoquinoline, specifically its melting and boiling points. The information is tailored for researchers, scientists, and professionals in the field of drug development, presenting quantitative data, experimental methodologies, and a logical workflow for property determination.

Quantitative Data Summary

The physical properties of this compound are essential for its handling, characterization, and application in synthetic chemistry. The experimentally determined melting and boiling points are summarized below.

Physical PropertyValueConditions
Melting Point19 °CNot specified
24 °CNot specified
Boiling Point116 °Cat 6 mmHg

Experimental Protocols

The determination of melting and boiling points are fundamental techniques in chemical analysis to establish the identity and purity of a substance.

1. Melting Point Determination

The melting point of a compound is the temperature range over which it changes state from solid to liquid. For a pure crystalline solid, this transition is typically sharp. The presence of impurities generally leads to a depression and broadening of the melting point range.[1] A common and effective method for determining the melting point is through the use of a capillary tube within a calibrated heating apparatus.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, sealed at one end, to a height of a few millimeters.[2]

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath apparatus (such as a Thiele tube or a Mel-Temp apparatus) equipped with a calibrated thermometer or a digital temperature sensor.[1][3]

  • Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[1]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.[1] An initial rapid heating can be performed to find an approximate melting point, followed by a slower, more precise measurement.[1][3]

2. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the atmospheric pressure.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube. A capillary tube, sealed at one end, is placed into the liquid with the open end down.[4]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[4]

  • Heating and Observation: The Thiele tube is gently heated, which ensures uniform heat distribution. As the temperature rises, air trapped in the capillary tube will bubble out. Upon reaching the boiling point, a continuous stream of bubbles will emerge from the capillary tube.[4]

  • Data Recording: The heat source is then removed. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at the current atmospheric pressure.[4] The barometric pressure should always be recorded alongside the boiling point.[4]

Workflow Visualization

The following diagram illustrates the general experimental workflow for the determination of the physical properties of a chemical compound like this compound.

G cluster_prep Preparation cluster_mp Melting Point Determination cluster_bp Boiling Point Determination cluster_analysis Analysis & Reporting start Obtain Pure this compound Sample mp1 Pack Sample in Capillary Tube start->mp1 bp1 Setup Thiele Tube/Distillation Apparatus start->bp1 mp2 Place in Melting Point Apparatus mp1->mp2 mp3 Heat Slowly (1-2°C/min) mp2->mp3 mp4 Observe & Record Melting Range mp3->mp4 end Compile Data and Report Findings mp4->end bp2 Heat Sample Until Continuous Bubbling/Distillation bp1->bp2 bp3 Cool and Observe Liquid Re-entry/Vapor Temp. bp2->bp3 bp4 Record Boiling Point & Pressure bp3->bp4 bp4->end

Caption: Experimental workflow for determining melting and boiling points.

References

6-Bromoquinoline: A Core Scaffold in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinoline is a heterocyclic aromatic compound that has garnered significant attention in the fields of medicinal chemistry, drug discovery, and materials science. Its unique chemical structure, characterized by a quinoline (B57606) ring system substituted with a bromine atom at the 6-position, imparts it with versatile reactivity and a propensity to engage in a wide range of chemical transformations. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its molecular and physical characteristics, alongside a detailed exploration of its synthesis and applications. The document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials.

Core Molecular and Physical Properties

This compound is a solid at room temperature, with a molecular formula of C₉H₆BrN and a molecular weight of approximately 208.06 g/mol .[1][2][3] The presence of the bromine atom significantly influences its electronic properties and reactivity, making it a key intermediate in various synthetic pathways.

A summary of its key quantitative data is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₉H₆BrN[1][2][3][4]
Molecular Weight 208.06 g/mol [3]
CAS Number 5332-25-2[1]
Appearance Clear colorless to brown solid/liquid[4]
Density 1.538 g/mL at 25 °C
Refractive Index n20/D 1.663

Synthesis and Reactivity

The synthesis of this compound can be achieved through various established organic chemistry protocols. A common and effective method is the Skraup synthesis, a classic reaction for generating quinolines. This process typically involves the reaction of an aniline (B41778) derivative with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid. For the synthesis of this compound, 4-bromoaniline (B143363) would serve as the starting material.

The logical workflow for a generalized Skraup synthesis is depicted in the diagram below.

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline 4-Bromoaniline Reaction Heating and Cyclization Aniline->Reaction Glycerol Glycerol Glycerol->Reaction OxidizingAgent Oxidizing Agent (e.g., Nitrobenzene) OxidizingAgent->Reaction Acid Sulfuric Acid Acid->Reaction Product This compound Reaction->Product

A generalized workflow for the Skraup synthesis of this compound.

The bromine atom at the 6-position of the quinoline ring is amenable to a variety of chemical modifications. It can readily participate in nucleophilic substitution and cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This reactivity allows for the introduction of diverse functional groups, making this compound a valuable scaffold for building complex molecular architectures.

Applications in Drug Discovery and Development

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of a bromine atom at the 6-position provides a handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This compound derivatives have been investigated for a range of therapeutic applications, including their potential as anticancer, antimalarial, and anti-inflammatory agents. The logical relationship between the this compound core and the development of new therapeutic agents is illustrated below.

Drug_Development_Pathway Core This compound Core Modification Chemical Modification (e.g., Cross-Coupling Reactions) Core->Modification Library Library of Derivatives Modification->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (SAR) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

The role of this compound in a typical drug discovery workflow.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling

A representative experimental protocol for a Suzuki cross-coupling reaction using this compound is provided below. This reaction is a powerful tool for forming carbon-carbon bonds.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, DMF/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 6-arylquinoline.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis, with significant implications for the development of new pharmaceuticals and advanced materials. Its well-defined molecular and physical properties, coupled with its versatile reactivity, make it an attractive starting point for the synthesis of a wide array of complex molecules. This guide has provided a concise yet comprehensive overview of the core attributes of this compound, aiming to equip researchers and professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.

References

Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: A comprehensive technical guide detailing the solubility characteristics of 6-bromoquinoline in common organic solvents, designed for researchers, scientists, and professionals in drug development. This document provides a summary of available solubility data, detailed experimental protocols for quantitative analysis, and a logical workflow for solubility assessment.

Introduction

This compound is a heterocyclic aromatic compound with applications as a fine chemical and pharmaceutical intermediate, notably used as a coupling reagent in organic synthesis.[1][2][3] Its physicochemical properties, particularly its solubility in various organic solvents, are critical for its application in synthesis, purification, and formulation development. This guide summarizes the known solubility of this compound and provides standardized methodologies for its quantitative determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5332-25-2[4][5]
Molecular Formula C₉H₆BrN[1][4][5]
Molecular Weight 208.05 g/mol [4]
Melting Point 19 °C[1][6]
Boiling Point 116 °C / 6 mmHg[1][6]
Density 1.538 g/mL at 25 °C[1]
Refractive Index n20/D 1.663[1]
Flash Point >110 °C (>230 °F)[2]

Solubility of this compound

Currently, publicly available quantitative solubility data for this compound in common organic solvents is limited. However, qualitative assessments consistently report its solubility in a range of polar aprotic and other organic solvents.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

SolventSolubilityReference(s)
AcetoneSoluble[1][2][6]
AcetonitrileSoluble[1][2][6]
DichloromethaneSoluble[1][2][6]
Ethyl AcetateSoluble[1][2][6]
Tetrahydrofuran (THF)Soluble[1][2][6]

Based on the structure of this compound, a substituted aromatic heterocycle, its solubility in polar aprotic solvents is expected. The quinoline (B57606) core provides some polarity, while the bromo substituent and the aromatic system contribute to its solubility in organic media. Its solubility in polar protic solvents like alcohols and its potential insolubility in nonpolar solvents such as hexane (B92381) can be inferred but require experimental verification.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, standardized experimental protocols are essential. The following methodologies are recommended for determining the equilibrium solubility of this compound.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a pre-weighed vial containing a known volume or mass of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed to permit the undissolved solid to settle. For more effective separation, centrifuge the samples at a high speed.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: The solubility is calculated from the measured concentration and expressed in units such as g/100 mL, mg/mL, or mol/L.

Qualitative Solubility Assessment

A preliminary qualitative assessment can be useful for rapidly screening the solubility of this compound in a variety of solvents.

Objective: To quickly assess the approximate solubility of this compound in a range of solvents.

Materials:

  • This compound

  • A selection of organic solvents

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of this compound to a small test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for the presence of undissolved solid.

  • Record the observation as "freely soluble," "sparingly soluble," or "insoluble."

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility profile.

G cluster_0 Solubility Assessment Workflow A Compound Procurement (this compound) B Solvent Selection (Common Organic Solvents) A->B C Qualitative Solubility Screening B->C F Insoluble C->F Observation G Soluble / Sparingly Soluble C->G Observation D Quantitative Solubility Determination (Shake-Flask Method) E Data Analysis and Reporting D->E F->E G->D

Caption: Workflow for Solubility Assessment.

This workflow outlines the systematic process from compound and solvent selection through qualitative screening to quantitative determination and final data analysis.

Conclusion

References

Spectroscopic Profile of 6-Bromoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of chemical entities is paramount. This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoquinoline, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrN, and it has a molecular weight of approximately 208.06 g/mol .[1] The spectroscopic data presented below serves to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in a summarized table format in the search results.

¹³C NMR Data

Chemical Shift (ppm)Assignment
Data not explicitly available in a summarized table format in the search results.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Interpretation
Specific peak data is available on resources like the NIST WebBook and ChemicalBook for direct consultation.[4][5]C-H stretching (aromatic), C=C and C=N stretching (quinoline ring), C-Br stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance.

m/zInterpretation
~207[M]⁺ peak corresponding to the ⁷⁹Br isotope
~209[M+2]⁺ peak corresponding to the ⁸¹Br isotope

Note: The mass spectrum (electron ionization) for this compound can be accessed through the NIST Chemistry WebBook.[4][6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]

  • Instrumentation: A high-resolution NMR spectrometer, such as a 400 or 500 MHz instrument, is utilized.[8]

  • ¹H NMR Acquisition:

    • A proton spectrum is acquired using a standard pulse sequence.

    • The spectral width is typically set to 12-16 ppm.[8]

    • A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is commonly used.[7][8]

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C spectrum is acquired.

    • The spectral width is set to approximately 200-220 ppm.[8]

    • A larger number of scans is typically required compared to ¹H NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal.[7][8]

    • KBr Pellet: Alternatively, a small amount of the sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.[7]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[8]

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded.[8]

    • The sample is then placed in the instrument, and the sample spectrum is recorded.

    • The spectrum is typically scanned in the range of 4000-400 cm⁻¹.[8]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.[8]

Mass Spectrometry
  • Sample Introduction: The this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromoquinoline. The document details experimental protocols, presents a thorough interpretation of the spectral data, and includes visualizations to aid in understanding the molecular structure and the logical workflow of NMR analysis.

Data Presentation: ¹H and ¹³C NMR of this compound

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data
Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-2~8.90ddJ = 4.2, 1.7
H-3~7.41ddJ = 8.3, 4.2
H-4~8.15ddJ = 8.3, 1.7
H-5~8.08dJ = 9.0
H-7~7.72ddJ = 9.0, 2.2
H-8~8.00dJ = 2.2

Note: The chemical shifts and coupling constants are approximate values based on typical spectra and may vary slightly depending on experimental conditions.

¹³C NMR Spectral Data
Carbon AssignmentChemical Shift (δ) [ppm]
C-2~151.2
C-3~121.8
C-4~136.0
C-4a~147.9
C-5~130.3
C-6~120.7
C-7~132.8
C-8~129.0
C-8a~128.5

Note: The chemical shifts are approximate values and may vary slightly depending on experimental conditions.

Experimental Protocols

The following section outlines the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common and effective choice for this compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette.

  • Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of the protons.

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

  • Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled pulse sequence with a 30° pulse (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): Approximately 200-220 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

  • Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the standard numbering system used for NMR signal assignment.

Figure 1. Structure of this compound with atom numbering.
NMR Spectral Analysis Workflow

The logical workflow for NMR spectral analysis, from sample preparation to final data interpretation, is depicted in the following flowchart.

G A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Data Acquisition (¹H, ¹³C, and 2D NMR) A->B C Data Processing (FT, Phasing, Baseline Correction) B->C F 2D NMR Analysis (Optional) (COSY, HSQC, HMBC) B->F D ¹H NMR Analysis (Chemical Shift, Integration, Multiplicity) C->D E ¹³C NMR Analysis (Chemical Shift, DEPT) C->E G Spectral Interpretation and Structure Elucidation D->G E->G F->G H Final Report and Data Archiving G->H

Figure 2. General workflow for NMR spectral analysis.

The Diverse Biological Activities of Quinoline Derivatives: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted pharmacological landscape of quinoline-based compounds, detailing their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource, including quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, underpinning the development of a wide array of therapeutic agents. The inherent versatility of this structural motif allows for extensive chemical modifications, leading to a rich diversity of derivatives with a broad spectrum of biological activities. This technical guide offers a detailed overview of the significant pharmacological effects of quinoline derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. By presenting quantitative data in a structured format, detailing key experimental protocols, and visualizing complex biological processes, this document aims to serve as a valuable resource for professionals engaged in drug discovery and development.

Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential in oncology, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC50) values of selected quinoline derivatives against various human cancer cell lines, providing a comparative view of their potency.

Quinoline DerivativeCancer Cell LineIC50 (µM)Reference
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamideMCF-7 (Breast)39.0[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)40.0[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88 ± 3.35[1]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineU937 (Leukemia)43.95 ± 3.53[1]
7-chloro-4-quinolinylhydrazone derivativeSF-295 (CNS)0.314 - 4.65 (µg/cm³)[1]
7-chloro-4-quinolinylhydrazone derivativeHTC-8 (Colon)0.314 - 4.65 (µg/cm³)[1]
7-chloro-4-quinolinylhydrazone derivativeHL-60 (Leukemia)0.314 - 4.65 (µg/cm³)[1]
Pyridin-2-one 4c (trimethoxy-substituted)HOP-92 (Non-small cell lung)2.37[2]
Pyridin-2-one 4c (trimethoxy-substituted)NCI-H23 (Non-small cell lung)3.20[2]
Pyridin-2-one 4c (trimethoxy-substituted)SNB-75 (CNS)2.38[2]
Pyridin-2-one 4c (trimethoxy-substituted)RXF 393 (Renal)2.21[2]
Pyridin-2-one 4c (trimethoxy-substituted)HS 578T (Breast)2.38[2]
Pyridin-2-one 4c (trimethoxy-substituted)BT-549 (Breast)4.11[2]
Key Anticancer Mechanisms and Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Apoptosis Induction: Many quinoline derivatives trigger programmed cell death in cancer cells. For instance, the derivative PQ1 has been shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9, key initiators of the extrinsic and intrinsic apoptotic pathways, respectively[3]. This dual activation leads to the executioner caspase-3 activation and subsequent cell death. Some quinazolinone-chalcone hybrids have also been found to induce apoptosis by targeting caspase-3 and PARP-1 cleavage[4].

Apoptosis_Pathway_Quinoline cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 Activation Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->Caspase-8 Activation Quinoline Derivatives->Caspase-9 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Quinoline-induced apoptosis via caspase activation.

Cell Cycle Arrest: Certain quinoline derivatives can halt the progression of the cell cycle, preventing cancer cell proliferation. This is often achieved by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of cell cycle transitions. For example, some 2-aminoquinazoline (B112073) derivatives have been identified as potent inhibitors of CDK4, leading to cell cycle arrest[5][6].

Cell_Cycle_Regulation_Quinoline G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase Cyclin D/CDK4,6 Cyclin E/CDK2 G2 Phase G2 Phase S Phase->G2 Phase Cyclin A/CDK2 M Phase M Phase G2 Phase->M Phase Cyclin B/CDK1 M Phase->G1 Phase Quinoline Derivatives Quinoline Derivatives CDK4,6 CDK4,6 Quinoline Derivatives->CDK4,6 Inhibition CDK2 CDK2 CDK1 CDK1

Inhibition of cell cycle progression by quinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Activity of Quinoline Derivatives

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. Their activity spans a broad range of bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against pathogenic microorganisms.

Quinoline DerivativeMicroorganismMIC (µg/mL)Reference
Hybrid 7bStaphylococcus aureus2[7]
Hybrid 7bMycobacterium tuberculosis H37Rv10[7]
Hybrid 7cCryptococcus neoformans15.6[7]
Hybrid 7dCryptococcus neoformans15.6[7]
Compound 6Bacillus cereus3.12[8]
Compound 6Staphylococcus aureus3.12[8]
Compound 9Staphylococcus aureus0.12[9]
Compound 9Salmonella typhi0.12[9]
Compound 9Escherichia coli0.12[9]
Compound 10Staphylococcus aureus0.24[9]
Compound 10Salmonella typhi0.12[9]
Compound 10Escherichia coli0.12[9]
Compound 6Pseudomonas aeruginosa1.5[10]
Compound 7Staphylococcus aureus (MRSA)1.5[10]
Compound 7Enterococcus faecalis (VRE)1.5[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

  • Quinoline derivatives

  • Incubator

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 16-20 hours[11].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11].

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare Quinoline\nDerivative Stock Prepare Quinoline Derivative Stock Serial Dilution in\n96-well Plate Serial Dilution in 96-well Plate Prepare Quinoline\nDerivative Stock->Serial Dilution in\n96-well Plate Inoculate Wells Inoculate Wells Serial Dilution in\n96-well Plate->Inoculate Wells Prepare Standardized\nMicrobial Inoculum Prepare Standardized Microbial Inoculum Prepare Standardized\nMicrobial Inoculum->Inoculate Wells Incubate Plate\n(16-20h, 37°C) Incubate Plate (16-20h, 37°C) Inoculate Wells->Incubate Plate\n(16-20h, 37°C) Observe for Growth Observe for Growth Incubate Plate\n(16-20h, 37°C)->Observe for Growth Determine MIC Determine MIC Observe for Growth->Determine MIC

Workflow for MIC determination by broth microdilution.

Antiviral Activity of Quinoline Derivatives

Several quinoline derivatives have emerged as promising antiviral agents, exhibiting activity against a range of viruses, including Dengue virus and coronaviruses.

Quantitative Antiviral Data

The following table shows the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for selected quinoline derivatives.

Quinoline DerivativeVirusEC50 (µM)CC50 (µM)Reference
Compound 10aEnterovirus D68 (EV-D68)0.4 ± 0.273.7 ± 19.1[12]
Compound 12aEnterovirus D68 (EV-D68)≤ 0.1> 60[12]
Compound 12cEnterovirus D68 (EV-D68)≤ 0.1> 60[12]
Compound 19Enterovirus D68 (EV-D68)0.05 - 0.10> 10[13]
Jun13307SARS-CoV-20.6> 100[14]
Jun13308SARS-CoV-20.5> 100[14]
Jun13296SARS-CoV-20.1> 100[14]
Jun1393SARS-CoV-20.4> 100[14]
Compound 4Respiratory Syncytial Virus (RSV)8.6 (µg/mL)> 100[15]
Compound 6Yellow Fever Virus (YFV)3.5 (µg/mL)> 100[15]
Quinolinetriazole moiety 111SARS-CoV-20.060 (mM)-[16]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)

The PRNT is a functional assay that measures the ability of a compound to neutralize a virus and prevent it from infecting cells.

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells)

  • Virus stock of known titer

  • Quinoline derivatives

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Compound Dilution: Prepare serial dilutions of the quinoline derivative.

  • Virus-Compound Incubation: Mix the virus with each compound dilution and incubate for 1 hour at 37°C to allow for neutralization.

  • Infection: Add the virus-compound mixtures to the cell monolayers and incubate for 1 hour to allow for viral adsorption.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

  • Plaque Visualization: Stain the cells with crystal violet and count the number of plaques.

  • EC50 Calculation: The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control[17][18][19].

Anti-inflammatory Activity of Quinoline Derivatives

Quinoline derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

Quantitative Anti-inflammatory Data

The table below lists the IC50 values of some quinoline derivatives against COX-1 and COX-2 enzymes.

Quinoline DerivativeTargetIC50 (µM)Reference
Compound 12cCOX-20.1[20]
Compound 14aCOX-20.11[20]
Compound 14bCOX-20.11[20]
Hybrid 8eCOX-20.047[21]
Hybrid 8e15-LOX1.81[21]
Hybrid 5dCOX-20.239[22]
Hybrid 5hCOX-20.234[22]
Hybrid 5lCOX-20.201[22]
Compound 3jCOX-10.667[23]
Compound 3jCOX-20.047[23]
Key Anti-inflammatory Mechanism: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation. Some quinoline derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IκBα phosphorylation, which prevents its degradation and subsequent nuclear translocation of NF-κB.

NFkB_Pathway_Quinoline Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation Phosphorylates IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation Quinoline Derivatives Quinoline Derivatives Quinoline Derivatives->IKK Complex Inhibition NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation NF-κB Nuclear Translocation NF-κB Nuclear Translocation NF-κB Activation->NF-κB Nuclear Translocation Pro-inflammatory Gene\nExpression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene\nExpression Induces

Inhibition of the NF-κB signaling pathway by quinoline derivatives.
Experimental Protocol: Western Blot for NF-κB Pathway Analysis

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Materials:

  • Cell lysates from cells treated with quinoline derivatives

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Separation: Separate proteins from cell lysates by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C[24][25].

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Densitometry analysis is used to quantify the protein levels.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of biologically active compounds with therapeutic potential across a range of diseases. The derivatives discussed in this guide highlight the diverse mechanisms through which these compounds can exert their effects, from inducing apoptosis in cancer cells to inhibiting key enzymes in inflammatory pathways. The provided quantitative data offers a valuable starting point for comparative analysis, while the detailed experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to explore the pharmacological properties of novel quinoline-based molecules. As our understanding of the intricate cellular processes underlying various diseases deepens, the rational design and synthesis of new quinoline derivatives hold immense promise for the future of drug discovery.

References

The Versatility of 6-Bromoquinoline: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 4, 2025 – 6-Bromoquinoline has emerged as a pivotal building block in organic synthesis, providing a versatile scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. Its unique electronic and structural properties, combined with the reactivity of the bromine atom at the 6-position, offer a strategic handle for a variety of synthetic transformations. This technical guide delves into the core utility of this compound, presenting key reactions, experimental protocols, and its role in the development of novel therapeutic agents.

Core Reactions and Synthetic Utility

The synthetic utility of this compound is primarily centered around palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of a wide array of functional groups at the 6-position. The most prominent of these transformations include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between this compound and various organoboron reagents.[1] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active compounds.[1][3] The reactivity of the C-Br bond at the 6-position is significantly higher than that of a C-Cl bond, allowing for selective functionalization in dihalogenated quinoline (B57606) systems.[3]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[2][4] This reaction is invaluable for the synthesis of 6-alkynylquinoline derivatives, which serve as important intermediates in the development of pharmaceuticals and organic materials.[2][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the quinoline ring.[2][6] This reaction is crucial for the synthesis of 6-aminoquinoline (B144246) derivatives, a class of compounds that has shown significant potential in medicinal chemistry, including the development of ligands for the Tec Src homology 3 (SH3) domain.[7]

Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are no exception. They have been extensively investigated for a range of therapeutic applications, most notably as kinase inhibitors for the treatment of cancer.[3][8] For instance, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile, synthesized from 6-bromo-4-chloroquinoline-3-carbonitrile, have been identified as potent inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases.[3] Furthermore, 6-heterocyclic substituted 2-aminoquinolines, prepared via Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline, have demonstrated increased binding affinity for the SH3 domain.[7]

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving this compound derivatives.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Suzuki-MiyauraArylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane (B91453)/Water80-1004-1670-95[2]
Suzuki-MiyauraPhenylboronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/Water80-9012-24N/A[1]
SonogashiraTerminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NAnhydrous DMFRT-606-2460-90[2]
Buchwald-HartwigPrimary/secondary aminePd₂(dba)₃ / XantphosNaOtBuAnhydrous Toluene90-11012-2465-85[2]

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic transformations. Below are generalized protocols for the key reactions discussed.

General Procedure for Suzuki-Miyaura Cross-Coupling

To a flame-dried reaction vessel, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 eq.).[2] The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[2] Degassed solvent (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane and water) is added, and the reaction mixture is heated to 80-100 °C for 4-16 hours.[2] Reaction progress is monitored by TLC or LC-MS.[2] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.[2] The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[1] The crude product is then purified by column chromatography on silica (B1680970) gel.[1][2]

General Procedure for Sonogashira Coupling

To a dry Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[5] Anhydrous solvent (e.g., DMF) and an amine base (e.g., triethylamine, 2-3 eq.) are added, and the mixture is stirred.[2][5] The terminal alkyne (1.1-1.5 eq.) is then added, and the reaction is stirred at a temperature ranging from room temperature to 60 °C for 6-24 hours.[2] Progress is monitored by TLC or LC-MS.[2] Upon completion, the mixture is diluted with an organic solvent and washed with saturated aqueous ammonium (B1175870) chloride and brine.[2] The organic layer is dried, filtered, and concentrated. The crude product is purified by flash column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox or under an inert gas stream, a Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base (e.g., NaOtBu).[2] The this compound derivative and the desired amine are then added, followed by an anhydrous, degassed solvent such as toluene.[2] The tube is sealed, and the reaction mixture is heated to 90-110 °C for 12-24 hours.[2] The reaction is monitored by TLC or LC-MS.[2] After cooling, the mixture is diluted with an organic solvent and filtered through Celite.[2] The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.[2] The product is then purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the central role of this compound in these key synthetic transformations.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination Bromoquinoline This compound Product_Suzuki 6-Arylquinoline Bromoquinoline->Product_Suzuki Product_Sonogashira 6-Alkynylquinoline Bromoquinoline->Product_Sonogashira Product_Buchwald 6-Aminoquinoline Bromoquinoline->Product_Buchwald BoronicAcid R-B(OH)₂ BoronicAcid->Product_Suzuki Catalyst_Suzuki Pd Catalyst, Base Alkyne R-C≡CH Alkyne->Product_Sonogashira Catalyst_Sonogashira Pd/Cu Catalyst, Base Amine R¹R²NH Amine->Product_Buchwald Catalyst_Buchwald Pd Catalyst, Base, Ligand

Caption: Key cross-coupling reactions of this compound.

The following workflow illustrates a typical drug discovery process utilizing this compound as a starting material.

G Start This compound Derivative Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Library Library of Novel Quinoline Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Drug Candidate Optimization->Candidate

References

6-Bromoquinoline: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) nucleus, a bicyclic aromatic heterocycle, has long been recognized as a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities. Among the various substituted quinolines, 6-bromoquinoline has emerged as a particularly versatile and valuable building block in the design and synthesis of novel drug candidates. The strategic placement of the bromine atom at the 6-position provides a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its role in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Anticancer Applications: A Dominant Focus

The preponderance of research on this compound derivatives has been in the realm of oncology. The this compound scaffold is a key feature in a multitude of compounds demonstrating significant cytotoxic activity against a range of human cancer cell lines.

Quantitative Data on Anticancer Activity

The in vitro cytotoxic or inhibitory activity of this compound and its structural analogs, particularly 6-bromo-quinazoline derivatives, has been extensively evaluated. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Bromo-quinazoline Analogs
Compound 8a (a 6-bromo-2-thio-quinazoline-4(3H)-one derivative)MCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
MRC-5 (Normal)84.20 ± 1.72[1]
Compound 5b (a 6-bromoquinazoline (B49647) derivative)MCF-7 (Breast)0.53 - 1.95[2]
Brominated 8-Hydroxyquinoline Analogs
5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain Tumor)6.7 µg/mL[1]
HeLa (Cervical)8.2 µg/mL[1]
HT29 (Colon)9.5 µg/mL[1]
Other Quinoline Analogs
This compound-3-carboxylic acid analogA549 (Lung)48.2[3]
6-Iodoquinoline-3-carboxylic acid analogA549 (Lung)39.8[3]
Signaling Pathways Targeted by this compound Derivatives

The anticancer effects of many this compound derivatives are attributed to their ability to modulate critical cellular signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

EGFR Signaling Pathway

The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell growth. Several 6-bromo-quinazoline derivatives have been shown to inhibit EGFR tyrosine kinase activity.[4]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf_mek_erk MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation 6-Bromoquinoline_Derivative This compound Derivative 6-Bromoquinoline_Derivative->EGFR Inhibition

EGFR Signaling Pathway Inhibition

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[5] Its dysregulation is a common feature in many cancers.[5] Derivatives of this compound have been investigated as inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Downstream_Effectors Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream_Effectors PTEN PTEN PTEN->PIP3 dephosphorylates Cell_Growth Cell Growth & Proliferation Downstream_Effectors->Cell_Growth 6-Bromoquinoline_Derivative This compound Derivative 6-Bromoquinoline_Derivative->PI3K Inhibition 6-Bromoquinoline_Derivative->mTORC1 Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition

Antimicrobial and Anti-inflammatory Applications

While anticancer research dominates the landscape, the this compound scaffold has also shown promise in other therapeutic areas, including as antimicrobial and anti-inflammatory agents.

Quantitative Data on Antimicrobial Activity

The antimicrobial potential of quinoline derivatives has been evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline-based analogs
Compound 5pS. aureus4[6]
B. subtilis8[6]
E. coli8[6]
2-sulfoether-4-quinolone analog
Compound 15S. aureus0.8 µM
B. cereus1.61 µM
2-fluoro 9-oxime ketolides and carbamoyl (B1232498) quinolones hybrids
Compounds 16, 17, 18S. pneumoniae≤ 0.008
Anti-inflammatory Activity

Several studies have investigated the anti-inflammatory potential of quinoline derivatives. For instance, a series of 6-bromo-3-methylquinoline (B1341349) analogues were evaluated for their inhibition of Prostaglandin F2α (PGF2α), a key mediator in inflammation. While specific IC50 values for this compound derivatives are not always readily available in the public domain, the pIC50 values (negative logarithm of the IC50) from Quantitative Structure-Activity Relationship (QSAR) studies indicate potent activity.

Experimental Protocols

To facilitate further research and development of this compound-based compounds, this section provides detailed methodologies for key experiments.

Synthesis of 6-Bromo-4-chloroquinoline

A common and crucial intermediate for the synthesis of various 4-substituted this compound derivatives is 6-bromo-4-chloroquinoline.

Materials:

  • 6-bromo-4-hydroxyquinoline

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylformamide (DMF)

  • Ice

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • To a round bottom flask, add 6-bromo-4-hydroxyquinoline (1 equivalent).

  • Add phosphorus oxychloride (excess, e.g., 6-7 equivalents) and a catalytic amount of N,N-dimethylformamide.

  • Heat the reaction mixture to reflux and stir for 6 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into ice water with continuous stirring for 1 hour.

  • Neutralize the mixture to a pH of 8 with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Combine the organic phases and dry with anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain 6-bromo-4-chloroquinoline.[1]

Synthesis_Workflow Start 6-Bromo-4-hydroxyquinoline Step1 React with POCl3 and DMF (Reflux, 6h) Start->Step1 Step2 Quench with ice water Step1->Step2 Step3 Neutralize with NaHCO3 Step2->Step3 Step4 Extract with Ethyl Acetate Step3->Step4 Step5 Dry and Concentrate Step4->Step5 End 6-Bromo-4-chloroquinoline Step5->End

Synthesis of 6-Bromo-4-chloroquinoline
In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, SW480)

  • Normal cell line (e.g., MRC-5) for selectivity assessment

  • Culture medium (e.g., RPMI 1640) with fetal bovine serum and antibiotics

  • 96-well plates

  • This compound derivatives to be tested

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound derivatives A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT Assay Workflow
In Vitro Kinase Inhibition Assay

To determine the inhibitory effect of this compound derivatives on specific kinases, a variety of in vitro assays can be employed. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials:

  • Purified kinase

  • Kinase-specific substrate

  • This compound derivative (test compound)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Reagent and Kinase-Glo® Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a well of a microplate, combine the kinase, its substrate, and the test compound in the kinase assay buffer.

  • Initiation of Reaction: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific duration.

  • Termination and ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Luminescence Generation: Add the Kinase-Glo® Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a luminometer.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the test compound concentration.

Kinase_Inhibition_Workflow A Prepare compound dilutions B Combine kinase, substrate, and compound A->B C Initiate reaction with ATP B->C D Incubate C->D E Stop reaction and detect ADP D->E F Generate luminescent signal E->F G Measure luminescence F->G H Determine IC50 G->H

Kinase Inhibition Assay Workflow

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives, particularly in the field of oncology, underscore its importance in modern medicinal chemistry. While significant progress has been made, the full therapeutic potential of this compound derivatives is yet to be fully realized. Future research should continue to explore the vast chemical space around this scaffold to identify new compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of the molecular mechanisms of action of these compounds will be crucial for their successful translation into clinical candidates. The continued investigation of this compound and its analogs holds great promise for the development of next-generation therapies for a range of human diseases. At present, there is no publicly available information on this compound derivatives that have entered clinical trials, highlighting the need for further preclinical development of promising candidates.

References

6-Bromoquinoline: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions, handling procedures, and relevant experimental context for 6-bromoquinoline. The information is intended to support laboratory safety and inform research and development activities involving this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 5332-25-2[1][2]
Molecular Formula C₉H₆BrN[1][3]
Molecular Weight 208.05 g/mol [1][3]
Appearance Light brown liquid or solid[4]
Melting Point 24 °C / 75.2 °F[4]
Flash Point > 110 °C / > 230 °F[1][4]
Density 1.538 g/cm³ at 25 °C[1]
Solubility No information available[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its potential hazards and follow all recommended safety procedures.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1][5][6]
Skin Corrosion/Irritation2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/Eye Irritation1, 2AH318: Causes serious eye damage.[5][6] H319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[4][5][7]
Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

PPE TypeSpecification
Eye/Face Protection Chemical safety goggles and/or a face shield (conforming to EN166 or NIOSH standards).[4][7]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4][7][8]
Respiratory Protection Use only in a well-ventilated area or a chemical fume hood.[4][7] If dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[9]

Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureRecommendation
Handling - Avoid contact with skin, eyes, and clothing.[4][8] - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4] - Wash hands thoroughly after handling.[4][5] - Use only in a well-ventilated area or a chemical fume hood.[4][7]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7][10] - Keep away from heat, sparks, and open flames.[7] - Store locked up.[4][5] - Incompatible with strong oxidizing agents.[4][7]

First Aid and Emergency Procedures

In the event of exposure or accident, immediate and appropriate first aid measures should be taken.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][5][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[4][5][8][10]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][5][8][10]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4][5][8]
Fire-Fighting Measures
AspectRecommendation
Suitable Extinguishing Media Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][5][8]
Specific Hazards Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[4][11]
Protective Equipment Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][5][8]

Experimental Protocols

The following sections provide generalized methodologies for the synthesis, purification, and analysis of this compound, based on available literature.

Synthesis of this compound

A common method for the synthesis of this compound is the Skraup synthesis, which involves the reaction of a bromoaniline with glycerol (B35011) in the presence of an acid and an oxidizing agent.

Materials:

Procedure:

  • In a reaction flask, add 4-bromoaniline and concentrated sulfuric acid.

  • Heat the mixture to approximately 140-145 °C.

  • Slowly add glycerol to the reaction mixture while maintaining the temperature.

  • After the addition of glycerol is complete, continue to heat the mixture for several hours.[10]

  • Cool the reaction mixture and carefully pour it into ice water.[10]

  • Neutralize the acidic solution with an ammonia solution to adjust the pH.[10]

  • Extract the product with toluene.[10]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Purification of this compound

The crude this compound can be purified by distillation or recrystallization.

Recrystallization Protocol:

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Perform a hot filtration to remove insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.[4]

Analytical Characterization (¹H NMR)

The structure and purity of the synthesized this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz).

Expected Spectrum: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the quinoline (B57606) ring system. The chemical shifts, splitting patterns, and integration values should be consistent with the structure.[11][12]

Biological Context and Signaling Pathways

Quinoline derivatives have been investigated for their potential biological activities, including as anticancer agents.[9][13][14] While the specific biological activity of this compound is not extensively documented in publicly available literature, related compounds have been shown to target key signaling pathways involved in cancer progression.[7][13] One such critical pathway is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[7][15]

Below is a generalized diagram representing the PI3K/Akt/mTOR signaling pathway, which is a potential target for quinoline-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline Quinoline-based Inhibitor Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

References

6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the commercial availability, purity, and scientific applications of 6-Bromoquinoline, a key intermediate in pharmaceutical research and development.

Introduction

This compound is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its quinoline (B57606) core is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom at the 6-position provides a versatile handle for further chemical modifications, making it an indispensable tool for drug discovery and development.[2] This technical guide provides a comprehensive overview of the commercial suppliers, purity standards, and key experimental protocols related to this compound, tailored for researchers, scientists, and professionals in the field of drug development. The applications of this compound are extensive, with its derivatives showing promise as anticancer, and anti-inflammatory agents.[3]

Commercial Suppliers and Purity

A variety of chemical suppliers offer this compound, typically with purity levels suitable for research and development purposes. The most common purity grades available are 97% and ≥98%. Below is a summary of some commercial suppliers and their stated purities.

SupplierStated PurityAdditional Information
Sigma-Aldrich97%Available in various quantities.[4]
Thermo Scientific Chemicals97%Formerly part of the Alfa Aesar portfolio.[2]
Chem-Impex≥ 98% (GC)Noted for its role in developing anti-cancer agents.[3]
ChemScene≥97%Provides the compound for research purposes.[5]
Manchester Organics97%Offers various pack sizes.[6]
TCI AmericaNot specifiedAvailable in 1g quantities.[7]
ALFA CHEMICAL98%Offered for sale with product specifications.
MedChemExpressNot specifiedMarketed as a biochemical reagent for life science research.[8]
BLD PharmNot specifiedAvailable for online orders.
Molekula AmericasNot specifiedListed as a building block in organics.[9]
US Biological Life SciencesHighly PurifiedAvailable in 1g pack sizes.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Skraup synthesis, starting from 4-bromoaniline (B143363). A detailed, multi-step synthesis protocol is outlined below.

Step 1: Condensation of 4-bromoaniline with Meldrum's Acid

  • In a reaction vessel, combine 4-bromoaniline and Meldrum's acid in the presence of trimethyl orthoformate.

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with a non-polar solvent, such as hexane, to yield the intermediate, 5-[(4-bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione.[1]

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, that has been preheated to approximately 245 °C.[1]

  • Maintain the reaction at this temperature with vigorous stirring to facilitate the thermal cyclization.

  • After the reaction is complete, as indicated by TLC, allow the mixture to cool to room temperature.

  • The product, 6-bromoquinolin-4-ol (B142416), will precipitate out of the solution.

  • Filter the solid and wash with a non-polar solvent to remove the residual diphenyl ether.[3]

Step 3: Halogenation

  • Treat the 6-bromoquinolin-4-ol from Step 2 with a halogenating agent, such as phosphorus oxychloride (POCl3), to convert the hydroxyl group to a chlorine atom, yielding 6-bromo-4-chloroquinoline.[3]

  • This reaction is typically carried out at reflux.

  • After completion, the excess POCl3 is carefully removed, and the reaction mixture is worked up to isolate the product.[3]

Step 4: Reduction

  • The final step involves the reduction of the 4-chloro group to a hydrogen atom to yield this compound. This can be achieved through various reduction methods known in organic synthesis.

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start Materials: 4-Bromoaniline Meldrum's Acid Trimethyl Orthoformate step1 Step 1: Condensation (Reflux) start->step1 intermediate1 Intermediate: 5-[(4-bromophenylamino)methylene]- 2,2-dimethyl-1,3-dioxane-4,6-dione step1->intermediate1 step2 Step 2: Thermal Cyclization (in Diphenyl Ether at 245°C) intermediate1->step2 intermediate2 Intermediate: 6-Bromoquinolin-4-ol step2->intermediate2 step3 Step 3: Halogenation (with POCl3) intermediate2->step3 intermediate3 Intermediate: 6-Bromo-4-chloroquinoline step3->intermediate3 step4 Step 4: Reduction intermediate3->step4 end_product Final Product: This compound step4->end_product

Caption: A flowchart illustrating the key stages of this compound synthesis.

Purity Determination of this compound

Ensuring the purity of this compound is critical for its application in research and drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques for assessing purity.

High-Performance Liquid Chromatography (HPLC) Protocol

A reverse-phase HPLC method is suitable for the analysis of this compound.[5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5] The exact ratio can be optimized, and a gradient elution may be necessary to achieve optimal separation from any impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

For a volatile compound like this compound, GC-MS provides excellent separation and definitive identification of the compound and any potential impurities. A method for the determination of quinoline in textiles by GC-MS has been developed and can be adapted for this compound.[10]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature of around 280-300°C, which is then held for several minutes.

  • Injection: A splitless or split injection of a 1-2 µL sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-600.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent like toluene (B28343) or dichloromethane.

  • Data Analysis: The purity is determined by the relative area of the this compound peak in the total ion chromatogram. The mass spectrum of the peak should be compared to a reference spectrum for confirmation. The NIST database shows the top three m/z peaks for this compound as 207, 209, and 128.[6]

The following diagram provides a general workflow for the purity analysis of a synthesized chemical compound.

G cluster_purity Purity Analysis Workflow sample Synthesized This compound Sample sample_prep Sample Preparation (Dissolution and Filtration) sample->sample_prep hplc HPLC Analysis sample_prep->hplc gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis (Peak Integration and Area % Calculation) hplc->data_analysis gcms->data_analysis purity_report Purity Report data_analysis->purity_report

Caption: A flowchart for the purity analysis of this compound.

Role in Drug Development and Signaling Pathways

Derivatives of this compound have shown significant potential as anticancer agents, with studies indicating their ability to induce apoptosis (programmed cell death) in cancer cells.[10] One of the key signaling pathways implicated in cancer cell survival and proliferation is the PI3K/Akt/mTOR pathway.[9] Dysregulation of this pathway is a common feature in many cancers.[9] Quinoline derivatives have been investigated as inhibitors of this critical pathway.

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates Akt. Activated Akt has numerous downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which plays a central role in regulating cell growth, proliferation, and survival. By inhibiting key components of this pathway, such as PI3K, Akt, or mTOR, this compound derivatives can effectively halt the uncontrolled growth of cancer cells and induce apoptosis.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential inhibitory action of this compound derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway and this compound Derivatives GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Bromoquinoline This compound Derivatives Bromoquinoline->PI3K Inhibits Bromoquinoline->AKT Inhibits Bromoquinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

References

Methodological & Application

Synthesis of 6-Bromoquinoline from 4-Bromoaniline via Skraup Reaction: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 6-bromoquinoline from 4-bromoaniline (B143363) using the Skraup reaction. The Skraup synthesis is a classic and effective method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. This application note details the reaction mechanism, experimental setup, purification procedures, and characterization of the final product. All quantitative data is summarized for clarity, and the experimental workflow is visualized using a process diagram. This guide is intended to provide researchers, scientists, and drug development professionals with a reliable and reproducible method for the preparation of this compound, a valuable building block in medicinal chemistry.

Introduction

Quinolines and their derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals with a wide range of biological activities. The this compound scaffold, in particular, is a key intermediate in the synthesis of various biologically active molecules. The Skraup reaction, first reported by Zdenko Hans Skraup in 1880, remains a fundamental and widely used method for the synthesis of quinolines.[1] The reaction typically involves heating an aniline with glycerol, concentrated sulfuric acid, and an oxidizing agent.[1] The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and subsequent oxidation to furnish the quinoline (B57606) ring system.

This protocol provides a detailed procedure for the synthesis of this compound from commercially available 4-bromoaniline.

Reaction and Mechanism

The overall reaction for the synthesis of this compound from 4-bromoaniline is as follows:

4-Bromoaniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> this compound

The mechanism of the Skraup reaction involves the following key steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 4-bromoaniline undergoes a conjugate (Michael) addition to acrolein.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic this compound. An oxidizing agent, which can be the nitrobenzene (B124822) co-solvent in the classic Skraup reaction or even concentrated sulfuric acid at high temperatures, facilitates this final step.

Experimental Protocol

This protocol is adapted from established Skraup synthesis procedures.[2]

Materials:

  • 4-Bromoaniline (C₆H₆BrN)

  • Glycerol (C₃H₈O₃), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Potassium Iodide (KI) (optional, as catalyst)[3]

  • Toluene (B28343) (C₇H₈)

  • Ammonia (B1221849) solution (NH₄OH) or Sodium Hydroxide (B78521) (NaOH) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Heating mantle with a temperature controller and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, cautiously add concentrated sulfuric acid. To this, add 4-bromoaniline and an optional catalyst like potassium iodide.[3]

  • Heating and Addition of Glycerol: Heat the mixture with stirring to 140-145°C.[2] Once the temperature is stable, add anhydrous glycerol dropwise from the dropping funnel over a period of time, maintaining the reaction temperature.[2] The reaction is exothermic, and the rate of addition should be controlled to prevent the temperature from exceeding the set range.

  • Dehydration and Reaction: After the addition of glycerol is complete, continue heating the reaction mixture at 140-145°C for approximately 3 hours to ensure complete dehydration and cyclization.[2]

  • Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice water with constant stirring. This should be done in a fume hood as SO₂ fumes may be evolved. Neutralize the acidic solution by the slow addition of an ammonia solution or sodium hydroxide solution until the pH is between 6 and 7.[2][3]

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with toluene (3 x volumes).[2][3] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product is typically a dark oil or solid. Purify the crude product by vacuum distillation.[2] Collect the fraction boiling at 150-155°C under 15 mmHg vacuum.[2]

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of this compound

ParameterValueReference
Molecular Formula C₉H₆BrN[4]
Molecular Weight 208.06 g/mol [4]
Appearance Yellowish solid or oil
Boiling Point 150-155 °C @ 15 mmHg[2]
¹H NMR (CDCl₃) δ 8.98 (dd, J = 4.2, 1.8 Hz, 1H), 8.08 (dd, J = 8.3, 1.7 Hz, 1H), 7.98 (dd, J = 7.4, 1.4 Hz, 1H), 7.72 (dd, J = 8.1, 1.2 Hz, 1H), 7.45 (dd, J = 8.3, 4.2 Hz, 1H)[5]
¹³C NMR (CDCl₃) δ 150.8, 147.9, 135.9, 131.0, 130.4, 129.1, 128.8, 122.3, 121.8[4]
Mass Spectrum (m/z) 207 (M⁺), 209 (M⁺+2)[4]

Table 2: Typical Reaction Parameters and Yields

Starting MaterialReagentsTemperature (°C)Time (h)Typical YieldPurity (by GC/HPLC)Reference
4-BromoanilineGlycerol, H₂SO₄140-1453Not explicitly stated for this specific reaction, but Skraup reactions can have variable yields, often in the range of 40-70% depending on the substrate and conditions.Crude Purity: ~85-92% before distillation[2][3]

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix 4-Bromoaniline, H₂SO₄, and Catalyst heating 2. Heat to 140-145°C reactants->heating addition 3. Add Glycerol Dropwise heating->addition reaction 4. React for 3 hours addition->reaction quench 5. Quench in Ice Water reaction->quench neutralize 6. Neutralize with Base (pH 6-7) quench->neutralize extract 7. Extract with Toluene neutralize->extract dry 8. Dry Organic Layer extract->dry concentrate 9. Concentrate in vacuo dry->concentrate distill 10. Vacuum Distillation concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships cluster_inputs Inputs cluster_process Process Steps cluster_output Output aniline 4-Bromoaniline michael Michael Addition aniline->michael glycerol Glycerol dehydration Dehydration glycerol->dehydration acid Sulfuric Acid acid->dehydration cyclization Cyclization acid->cyclization oxidant Oxidizing Agent (e.g., H₂SO₄ at high temp.) oxidation Oxidation oxidant->oxidation dehydration->michael Acrolein michael->cyclization cyclization->oxidation product This compound oxidation->product

Caption: Key steps in the Skraup synthesis of this compound.

References

Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gould-Jacobs reaction, first reported in 1939, is a fundamental and versatile method in synthetic organic chemistry for the preparation of quinolines, specifically 4-hydroxyquinoline (B1666331) derivatives.[1] This reaction has significant applications in medicinal chemistry and drug development due to the prevalence of the quinolone scaffold in a wide array of therapeutic agents, including antibacterial, antimalarial, and anticancer drugs. The reaction sequence typically involves the condensation of an aniline (B41778) with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[2] Subsequent hydrolysis and decarboxylation yield the core 4-quinolinone structure.[1] The Gould-Jacobs reaction is particularly effective for anilines that possess electron-donating groups at the meta-position.[1] While traditionally requiring high temperatures and long reaction times, modern adaptations, such as the use of microwave irradiation, have significantly enhanced reaction efficiency, leading to shorter reaction times and improved yields.[3]

Reaction Mechanism and Pathway

The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

  • Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an alcohol molecule (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[1][4]

  • Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[2] This intramolecular reaction results in the formation of the quinoline (B57606) ring system. The high energy barrier can be overcome using conventional heating in high-boiling point solvents like diphenyl ether or, more efficiently, through microwave irradiation.[2][3]

  • Saponification: The resulting 4-hydroxy-3-carboalkoxyquinoline is then subjected to saponification, typically using a strong base like sodium hydroxide (B78521). This step hydrolyzes the ester group to a carboxylic acid.[1]

  • Decarboxylation: The final step involves the decarboxylation of the quinoline-3-carboxylic acid, usually by heating, to yield the desired 4-hydroxyquinoline product.[1] The product exists in tautomeric equilibrium with its 4-oxo form, 4-quinolone.[1]

Experimental Protocols

Two primary methodologies for the Gould-Jacobs reaction are presented below: a classical thermal protocol and a modern microwave-assisted protocol.

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reaction flask with reflux condenser

  • Heating mantle

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture at 100-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • Remove the ethanol (B145695) byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

  • Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should cause the 4-hydroxy-3-carboethoxyquinoline product to precipitate.

  • Add a non-polar solvent like cyclohexane (B81311) or hexane (B92381) to further facilitate precipitation.

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (TLC monitoring).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent (e.g., ethanol or water).

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile (B52724) for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[3] The excess DEEM serves as both a reagent and a solvent.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature and hold for the specified time as detailed in Table 1.

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product can be analyzed by HPLC-MS to determine purity and confirm its identity.

Data Presentation

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on the reaction temperature and time. The following table summarizes the results from a study comparing different microwave conditions for the reaction of aniline and DEEM.

Table 1: Comparison of Microwave Conditions for the Reaction of Aniline and DEEM [3]

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
3250201012
4300202428
530052247

Analysis: The data indicates that higher temperatures are crucial for the intramolecular cyclization. At 250 °C, even after 20 minutes, the product yield remains low (Entries 1 & 3). Increasing the temperature to 300 °C significantly improves the yield (Entry 2). However, prolonged reaction times at high temperatures can lead to degradation of the product (Entry 4). An optimal condition was found to be 300 °C for 5 minutes, providing the highest isolated yield of 47% (Entry 5).

Mandatory Visualizations

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Saponification cluster_step4 Step 4: Decarboxylation Aniline Aniline DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + DEEM - EtOH Cyclized_Product 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized_Product Heat (>250 °C) (6e- electrocyclization) Carboxylic_Acid Quinoline-3-carboxylic Acid Cyclized_Product->Carboxylic_Acid 1. NaOH, H₂O 2. H⁺ Final_Product 4-Hydroxyquinoline Carboxylic_Acid->Final_Product Heat - CO₂

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Gould_Jacobs_Workflow Start Start: Reagents Reagents Aniline + DEEM Start->Reagents Condensation Condensation (Heating) Reagents->Condensation Cyclization Thermal Cyclization (High Temperature / Microwave) Condensation->Cyclization Saponification Saponification (Base Hydrolysis) Cyclization->Saponification Decarboxylation Decarboxylation (Heating) Saponification->Decarboxylation Workup Work-up & Purification (Precipitation, Filtration, Recrystallization) Decarboxylation->Workup Product Final Product: 4-Hydroxyquinoline Workup->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Applications in Drug Development

The Gould-Jacobs reaction is a vital synthetic tool for accessing the quinolone core structure, which is a key pharmacophore in numerous pharmaceuticals. Its applications are widespread and significant:

  • Quinolone Antibiotics: A large class of broad-spectrum antibiotics is based on the quinolone and fluoroquinolone scaffold. The Gould-Jacobs reaction provides a direct and efficient route to key intermediates for the synthesis of drugs such as nalidixic acid, rosoxacin, and oxolinic acid.[5]

  • Antimalarial Agents: The quinoline ring is the cornerstone of many antimalarial drugs, including chloroquine (B1663885) and amodiaquine. The synthesis of 4,7-dichloroquinoline, a crucial precursor for these drugs, can be achieved using the Gould-Jacobs reaction.[1]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold means that compounds synthesized via the Gould-Jacobs reaction are continuously explored for a range of other therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.

Conclusion

The Gould-Jacobs reaction remains a highly relevant and powerful method for the synthesis of quinolines and their derivatives. While the classical protocol is robust, modern advancements, particularly the use of microwave-assisted synthesis, have made this reaction more efficient and amenable to high-throughput synthesis, which is crucial in the context of modern drug discovery and development. The detailed protocols and data presented here provide a comprehensive guide for researchers and scientists working in synthetic and medicinal chemistry.

References

Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental procedure for the selective nitration of 6-bromoquinoline. The primary objective of this protocol is the synthesis of 6-bromo-5-nitroquinoline, a key intermediate for the development of pharmacologically active compounds.[1][2] The methodology is based on electrophilic aromatic substitution using a nitrating mixture of sulfuric acid and nitric acid under controlled temperature conditions. This protocol is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Quinoline (B57606) and its derivatives are fundamental scaffolds in numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the quinoline ring system is a critical aspect of drug discovery. The introduction of a nitro group onto the this compound core serves two primary purposes: it activates the adjacent bromine atom for subsequent nucleophilic aromatic substitution (SNAr) reactions and provides a precursor for the synthesis of aminoquinolines.[1][2] This protocol details a reliable method for the regioselective nitration of this compound at the C-5 position.

Experimental Protocol: Synthesis of 6-Bromo-5-nitroquinoline

This protocol is adapted from the procedure described by Çakmak, O. et al.[1]

2.1 Materials and Equipment

  • Reagents:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

    • Dichloromethane (B109758) (CH₂Cl₂)

    • Sodium Bicarbonate (NaHCO₃), 10% aqueous solution

    • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

    • Ice

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Pasteur pipette

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography

    • Standard laboratory glassware

2.2 Reaction Setup and Procedure

  • Preparation of the this compound Solution:

    • In a round-bottom flask, dissolve this compound (e.g., 0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.[1]

    • Cool the solution to -5 °C using an ice-salt bath with continuous stirring.[1]

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid.[1]

    • Cool this acid mixture to -5 °C in an ice-salt bath.[1]

  • Nitration Reaction:

    • Maintain the this compound solution at a temperature not exceeding 0 °C.[1]

    • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the stirred this compound solution over a period of one hour.[1]

    • Observe the color change of the reaction mixture from dark brown to dark yellow.[1]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion of the reaction, carefully pour the reaction mixture onto crushed ice.[1]

    • Once the ice has melted, extract the mixture with dichloromethane (e.g., 5 x 5 mL).[1]

    • Combine the organic layers and wash with a 10% sodium bicarbonate solution.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]

    • Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

2.3 Purification

  • The crude product can be purified by column chromatography.[1] The specific elution solvent system may need to be optimized, but a common starting point for similar compounds is a mixture of ethyl acetate (B1210297) and hexane.[3][4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 6-bromo-5-nitroquinoline.

ParameterValueReference
Starting MaterialThis compound[1]
Product6-Bromo-5-nitroquinoline[1]
Molar Mass ( g/mol )253.05[1]
YieldQuantitative (crude)[1]
AppearanceYellow solid[1]

Characterization data for the product, 6-bromo-5-nitroquinoline, can be obtained via NMR spectroscopy.[1]

Workflow and Pathway Diagrams

4.1 Experimental Workflow

The following diagram illustrates the step-by-step workflow for the nitration of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_bromo Dissolve this compound in H₂SO₄ cool_bromo Cool to -5 °C prep_bromo->cool_bromo prep_nitro Prepare Nitrating Mixture (H₂SO₄/HNO₃) cool_nitro Cool to -5 °C prep_nitro->cool_nitro react Dropwise Addition (Maintain T < 0 °C) cool_bromo->react cool_nitro->react quench Pour onto Ice react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with NaHCO₃ extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate purify Column Chromatography evaporate->purify product 6-Bromo-5-nitroquinoline purify->product reaction_pathway cluster_reactants Reactants cluster_product Product reactant1 This compound product 6-Bromo-5-nitroquinoline reactant1->product Nitration T < 0 °C reactant2 HNO₃ + H₂SO₄ reactant2->product

References

Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the synthesis of 6-bromo-5-nitroquinoline (B1267105), a key intermediate in the development of pharmacologically active compounds. The synthesis involves the regioselective nitration of 6-bromoquinoline. This application note is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. It includes a detailed experimental procedure, characterization data, and a visual representation of the workflow to ensure reproducibility and clarity.

Introduction

Quinoline (B57606) and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The functionalization of the quinoline ring is a critical strategy in medicinal chemistry to modulate the therapeutic properties of these compounds. Specifically, 6-bromo-5-nitroquinoline serves as a valuable precursor for the synthesis of more complex molecules through nucleophilic aromatic substitution (SNAr) of the bromine atom, which is activated by the adjacent electron-withdrawing nitro group.[1][2] This protocol details a reliable method for the preparation of 6-bromo-5-nitroquinoline via the direct nitration of this compound.

Reaction Scheme

The synthesis proceeds via the electrophilic nitration of this compound using a nitrating mixture of concentrated sulfuric acid and nitric acid.

Caption: Overall reaction for the synthesis of 6-bromo-5-nitroquinoline.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 6-bromo-5-nitroquinoline.

ParameterValueReference
Starting MaterialThis compound[1][2]
Molecular FormulaC₉H₆BrN
Molecular Weight208.06 g/mol
Product6-Bromo-5-nitroquinoline[1][2]
Molecular FormulaC₉H₅BrN₂O₂[1][3]
Molecular Weight253.05 g/mol [3]
YieldQuantitative (approximately 98-100%)[1][2]
AppearanceYellow solid[2]
Melting Point95-97 °C[2]

Characterization Data

Analysis TypeDataReference
¹³C NMR (125 MHz, CDCl₃)δC 152.1, 146.6, 133.3, 132.9, 129.8, 123.8, 123.4, 121.4, 112.2[1][2]
Elemental AnalysisCalculated for C₉H₅BrN₂O₂: C, 42.72%; H, 1.99%; N, 11.07%. Found: C, 42.54%; H, 2.03%; N, 11.12%[1][2]

Experimental Protocol

This protocol is based on the procedure described by Çakmak, O. et al.[1][2]

Materials:

  • This compound (0.190 g, 0.932 mmol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Salt-ice bath

  • Pasteur pipette

  • Separatory funnel

  • Standard glassware for extraction and drying

  • Rotary evaporator

Procedure:

  • Preparation of the this compound Solution:

    • In a round-bottom flask, dissolve this compound (0.190 g, 0.932 mmol) in 4 mL of concentrated sulfuric acid.

    • Cool the solution to -5 °C using a salt-ice bath while stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully prepare a mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid.

    • Cool this acid mixture to -5 °C in a salt-ice bath.

  • Nitration Reaction:

    • While vigorously stirring the this compound solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour.

    • Crucially, maintain the internal temperature of the reaction mixture at or below 0 °C throughout the addition.

  • Reaction Quenching and Work-up:

    • After the addition is complete, continue stirring the reaction mixture at 0 °C until the reaction is complete (monitoring by TLC is recommended).

    • Carefully pour the reaction mixture onto crushed ice.

    • Once the ice has melted, extract the mixture with dichloromethane (5 x 5 mL).

    • Combine the organic layers and wash with a 10% sodium carbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Product Isolation:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product. The product is often obtained in a quantitative yield (approximately 0.23 g) as a yellow solid and may not require further purification.[2]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in H₂SO₄ B Cool to -5 °C A->B E Dropwise addition of nitrating mixture to This compound solution (maintain T ≤ 0 °C) B->E C Prepare H₂SO₄/HNO₃ mixture D Cool nitrating mixture to -5 °C C->D D->E F Pour reaction mixture onto ice E->F G Extract with CH₂Cl₂ F->G H Wash with Na₂CO₃ solution G->H I Dry with Na₂SO₄ H->I J Evaporate solvent I->J K Obtain 6-bromo-5-nitroquinoline J->K

Caption: Step-by-step workflow for the synthesis of 6-bromo-5-nitroquinoline.

Safety Precautions

  • Handle concentrated sulfuric acid and nitric acid with extreme care in a well-ventilated fume hood. These reagents are highly corrosive and strong oxidizing agents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration reaction is exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of undesired byproducts.

  • The quenching of the reaction mixture with ice should be performed slowly and cautiously.

Conclusion

This protocol provides a detailed and reproducible method for the synthesis of 6-bromo-5-nitroquinoline. The procedure is high-yielding and straightforward, making it suitable for laboratory-scale preparations. The resulting product is a valuable intermediate for the synthesis of various substituted quinolines with potential applications in drug discovery and development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the palladium-catalyzed cross-coupling functionalization of 6-bromoquinoline. The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and the ability to introduce diverse substituents at the 6-position via robust cross-coupling methodologies is of significant interest for the development of novel therapeutic agents and functional materials.[1][2][3][4] This document outlines procedures for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7] These reactions are fundamental in drug discovery for generating molecular libraries.[2] The general mechanism proceeds through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide (this compound), followed by transmetalation (for Suzuki, Sonogashira, Stille) or migratory insertion (for Heck), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[5][7][8]

General Palladium Catalytic Cycle General Catalytic Cycle for Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex1 Br-Pd(II)Ln-Quinoline Pd0->Complex1 this compound Transmetal Transmetalation (e.g., Suzuki, Sonogashira) Complex2 R-Pd(II)Ln-Quinoline Complex1->Complex2 R-[M] Complex2->Pd0 RedElim Reductive Elimination Product 6-R-Quinoline Complex2->Product Reagents This compound CouplingPartner R-[M] (Boronic Acid, Alkyne, etc.)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling this compound with various organoboron compounds, such as boronic acids or their esters.[1]

Data Presentation: Suzuki-Miyaura Coupling Conditions
EntryBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (5%)K₂CO₃1,4-Dioxane (B91453)/H₂O80-9012-24~95% (typical)
2Arylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄1,4-Dioxane/H₂O80-1004-16Not specified
3Heteroarylboronic acidPd(PPh₃)₄ (1-5%)Na₂CO₃Toluene/H₂O80-11012-24Not specified
43,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) esterP1-L1* (1.2%)Not specifiedNot specified1100.1788

*Note: P1-L1 refers to a specific precatalyst system used in automated optimization studies.[9] Yields are based on representative procedures for similar substrates.[1][10]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of Methyl this compound-3-carboxylate with phenylboronic acid.[1]

Materials:

  • This compound (or derivative, 1.0 mmol, 1.0 eq.)

  • Arylboronic acid (1.2 mmol, 1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane, degassed (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[1]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water via syringe.[1]

  • Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1][11]

  • Upon completion, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 6-arylquinoline.[1]

G Suzuki-Miyaura Coupling Workflow start Combine Reactants: This compound, Boronic Acid, Pd(dppf)Cl₂, K₂CO₃ inert Evacuate & Backfill with Inert Gas (3x) start->inert solvent Add Degassed Dioxane/Water inert->solvent react Heat to 80-90 °C (12-24h) solvent->react monitor Monitor by TLC / LC-MS react->monitor workup Cool, Dilute with H₂O, Extract with Ethyl Acetate monitor->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify end Pure 6-Arylquinoline Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Heck Coupling

The Heck reaction involves the coupling of this compound with an alkene to form a 6-alkenylquinoline derivative.[12][13] This reaction is a powerful method for C-C bond formation and the synthesis of substituted olefins.[14]

Data Presentation: Heck Coupling Conditions
EntryAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1n-Butyl acrylatePd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃NDMF10012-24

Note: Data is based on a procedure for a similar substrate, 6-Bromo-1-methylquinolin-4(1H)-one.[12]

Experimental Protocol: Heck Coupling

This protocol is adapted from a general procedure for 6-bromo-quinolin-4(1H)-one systems.[12]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Alkene (e.g., n-butyl acrylate, 1.5 mmol, 1.5 eq.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Triethylamine (B128534) (Et₃N, 2.0 mmol, 2.0 eq.)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • In a sealed tube, dissolve this compound in DMF.

  • Add the alkene, Pd(OAc)₂, P(o-tol)₃, and triethylamine.[12]

  • Seal the tube and heat the mixture to 100 °C for 12-24 hours.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired 6-alkenylquinoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to 6-alkynylquinoline derivatives.[2][15] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[2][16]

Data Presentation: Sonogashira Coupling Conditions
EntryAlkyne PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1Terminal AlkynePd(PPh₃)₂Cl₂ (2-5%)CuI (4-10%)Et₃NDMF/Et₃NRT - 606-24
2Terminal AlkynePdCl₂(PPh₃)₂ (5%)CuI (10%)Et₃NDMF606

Note: Data is based on procedures for Methyl this compound-3-carboxylate and 6-Bromo-1-methylquinolin-4(1H)-one.[2][12]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for similar this compound systems.[2][12]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Terminal alkyne (1.5 mmol, 1.5 eq.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 mmol, 5 mol%)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 eq.)

  • N,N-Dimethylformamide (DMF, 5 mL)

Procedure:

  • To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon).

  • Add DMF and triethylamine via syringe.[12]

  • Add the terminal alkyne and stir the mixture at 60 °C for 6 hours.[12]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous ammonium (B1175870) chloride, water, and brine.[10][12]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.[12]

  • Purify the residue by column chromatography on silica gel to obtain the desired 6-alkynylquinoline.[12]

G Sonogashira Coupling Workflow start Combine in Schlenk Tube: This compound, Pd(PPh₃)₂Cl₂, CuI inert Evacuate & Backfill with Argon start->inert solvent Add DMF & Et₃N, then Terminal Alkyne inert->solvent react Heat to 60 °C (6h) solvent->react workup Cool, Dilute, Wash with aq. NH₄Cl, H₂O, Brine react->workup Reaction Complete purify Dry, Concentrate & Purify via Column Chromatography workup->purify end Pure 6-Alkynylquinoline Product purify->end

Caption: Experimental workflow for the Sonogashira coupling of this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling this compound with a primary or secondary amine.[5] This reaction is crucial for synthesizing 6-aminoquinoline (B144246) derivatives, which are important pharmacophores.[17][18]

Data Presentation: Buchwald-Hartwig Amination Conditions
EntryAmine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1Primary/Secondary AminePd₂(dba)₃ (2%)Xantphos (4%)Cs₂CO₃Toluene11012-24
2Primary/Secondary AminePd₂(dba)₃XantphosNaOtBuToluene90-11012-24
3Morpholine / PyrrolidineNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: Yields for specific this compound couplings were reported at 60-88% for certain heteroarylamines.[18] Data is based on procedures for similar quinoline substrates.[10][12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a general procedure for similar bromo-quinoline systems.[10][12]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Amine (1.2 mmol, 1.2 eq.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 1.5 eq.) or Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and degassed (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and the base (Cs₂CO₃ or NaOtBu).

  • Evacuate and backfill the tube with argon three times.[12]

  • Add this compound and the amine, followed by anhydrous, degassed toluene.[10][12]

  • Seal the tube and heat the mixture to 90-110 °C for 12-24 hours.[10][12]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.[10]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

  • Purify the crude product by column chromatography to afford the desired 6-aminoquinoline derivative.

Stille Coupling

The Stille reaction couples this compound with an organotin compound (organostannane) to form a C-C bond.[19] While highly versatile, the toxicity of tin reagents is a significant drawback.[20]

Data Presentation: Stille Coupling Conditions
EntryStannane PartnerCatalyst (mol%)LigandAdditiveSolventTemp (°C)
1R-SnBu₃Pd(PPh₃)₄ (10%)PPh₃LiCl, CuClDMSO60
2R-SnBu₃Pd₂(dba)₃ (1.5%)P(t-Bu)₃CsFDioxane100

Note: These are general conditions for Stille couplings; specific data for this compound is less commonly reported but these protocols serve as a strong starting point.[19][21]

Experimental Protocol: Stille Coupling

This protocol is a generalized procedure based on established Stille reaction methodologies.[19][21]

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Organostannane (e.g., Aryl-SnBu₃, 1.2 mmol, 1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the solvent.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture and dilute with an organic solvent like ethyl acetate.

  • Wash the solution with aqueous potassium fluoride (B91410) (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Applications in Drug Discovery

Quinoline derivatives are integral to numerous pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[2][3][22] Functionalization at the 6-position, as achieved through the reactions described, is a key strategy in medicinal chemistry. For instance, the presence of a bromine atom at the C-6 position has been noted as an essential moiety for improving the activity of certain antimalarial compounds.[22] The products of these cross-coupling reactions serve as advanced intermediates or final drug candidates that interact with various biological targets.

G Drug Discovery Application Pathway start This compound (Starting Material) reaction Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) start->reaction library Diverse Library of 6-Substituted Quinolines reaction->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit lead Lead Optimization (SAR Studies) hit->lead end Drug Candidate lead->end

Caption: Logical workflow from this compound to a potential drug candidate.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between organoboron compounds and organic halides has become particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and heteroaryl structures.[1][4] Quinoline (B57606) moieties are a privileged scaffold in medicinal chemistry, and functionalization at the 6-position via Suzuki-Miyaura coupling provides a powerful strategy for accessing a diverse range of novel compounds with potential therapeutic applications.[1]

6-Bromoquinoline derivatives are attractive substrates for these transformations, offering a versatile handle for the introduction of various aryl and heteroaryl substituents.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound derivatives with various boronic acids, along with optimized reaction conditions and troubleshooting guidelines to ensure successful implementation.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6] The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the this compound derivative, forming a palladium(II) complex.[2]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.[2][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.[2][6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a generic this compound derivative with an arylboronic acid.

Materials:

  • This compound derivative (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)[7]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)[1][7][8]

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 eq.)[1][7][8]

  • Solvent (e.g., 1,4-Dioxane (B91453)/Water (4:1), Toluene/Water)[1][7][8]

  • Inert gas (Argon or Nitrogen)

  • Anhydrous solvents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).[1][7]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1][8]

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.[1][8] The final concentration of the quinoline substrate should be approximately 0.1 M.[8]

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.[1][8]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).[1]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[7]

  • Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various this compound derivatives.

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling

ParameterConditionNotes
Substrate This compound DerivativeReactivity can be influenced by other substituents on the quinoline ring.
Coupling Partner Arylboronic Acid or Boronate Ester1.2 - 1.5 equivalents are typically used.[7]
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃Catalyst loading is typically 3-5 mol%.[1][7]
Ligand dppf, XPhos, RuPhosOften used with palladium sources like Pd₂(dba)₃.[7]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalents are common. The choice of base can significantly impact the reaction.[1][7][8]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂OA biphasic solvent system is often necessary to dissolve both the organic substrate and the inorganic base.[7][8]
Temperature 80 - 100 °CHigher temperatures may be required for less reactive substrates.[1][7][8]
Reaction Time 12 - 24 hoursReaction progress should be monitored.[1]

Table 2: Exemplary Yields for Suzuki-Miyaura Coupling of this compound Derivatives

This compound DerivativeBoronic Acid PartnerProductYield (%)
Methyl this compound-3-carboxylatePhenylboronic acidMethyl 6-phenylquinoline-3-carboxylate>95% (reported)
6-Bromo-4-chloroquinoline-3-carbonitrile4-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-4-chloroquinoline-3-carbonitrileHigh (not specified)
6-Bromo-1-methylquinolin-4(1H)-one3-Tolylboronic acid6-(3-Tolyl)-1-methylquinolin-4(1H)-oneOptimization dependent

Mandatory Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification cluster_analysis Analysis reagents Combine Reactants: - this compound (1 eq.) - Boronic Acid (1.2 eq.) - Pd Catalyst (3-5 mol%) - Base (2-3 eq.) flask Add to Flame-Dried Schlenk Flask reagents->flask inert Evacuate & Backfill with Inert Gas (3x) flask->inert solvent Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent heat Heat to 80-90 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC or LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute with H₂O & Extract with Organic Solvent cool->extract purify Dry, Concentrate & Purify by Chromatography extract->purify characterize Characterize by NMR & Mass Spectrometry purify->characterize

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound derivatives.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalystUse fresh or properly stored catalyst. Ensure all reagents are dry and solvents are properly degassed to prevent catalyst deactivation.[1]
Inefficient baseThe choice and amount of base can be critical. Consider screening other bases like Cs₂CO₃ or K₃PO₄.[1]
Incomplete Reaction Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Monitor the reaction progress closely.[1]
Poorly reactive boronic acidA higher catalyst loading may be necessary for less reactive boronic acids.[1]
Side Product Formation Homocoupling of the boronic acidUse a slight excess of the this compound or stoichiometric amounts of the boronic acid.[1]
Protodeborylation of the boronic acidEnsure anhydrous conditions and use a sufficiently active catalyst.[1]

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Buchwald-Hartwig amination of 6-bromoquinoline, a critical reaction in the synthesis of various functionalized quinoline (B57606) derivatives with significant potential in medicinal chemistry and materials science.

Introduction

The quinoline scaffold is a prominent feature in a multitude of biologically active compounds, exhibiting a broad spectrum of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The Buchwald-Hartwig amination has become a cornerstone method for the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient route to synthesize 6-aminoquinoline (B144246) derivatives. This reaction involves the palladium-catalyzed cross-coupling of this compound with a primary or secondary amine in the presence of a suitable ligand and base. Its wide substrate scope and tolerance of various functional groups make it an invaluable tool in drug discovery and development.[1]

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. The subsequent steps involve coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired 6-aminoquinoline product and regenerate the palladium(0) catalyst.[1][2] Bulky, electron-rich phosphine (B1218219) ligands are crucial for promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex L_n(Br)Pd(II)-Ar oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR'R'' pd_amine_complex [L_n(Br)Pd(II)(Ar)(HNR'R'')]+ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex L_n(Br)Pd(II)(Ar)(NR'R'') deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Ar-NR'R'' caption Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Caption: Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Buchwald-Hartwig amination. The following tables summarize various conditions reported for the amination of this compound and its derivatives.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromoquinolines [3]

ParameterCommon Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Typically used in 1-5 mol%.
Ligand Xantphos, BINAP, DavePhos, Josiphos-type ligandsBulky, electron-rich phosphine ligands are preferred.
Base NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄, LHMDSStrong, non-nucleophilic bases are commonly employed.[3][4]
Solvent Toluene (B28343), Dioxane, THFAnhydrous, aprotic solvents are required.[3]
Temperature 80-120 °CHigher temperatures may be needed for less reactive substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.[3]

Table 2: Specific Conditions for the Amination of this compound Derivatives

SubstrateAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Methyl this compound-3-carboxylateVarious primary/secondary aminesPd₂(dba)₃ / XantphosNaOtBuToluene90-11065-85 (typical)[5]
6-Bromo-2-chloroquinolineCyclic aminesOptimized conditions----[6][7]
6-Bromo-2-chloroquinolineLHMDS (ammonia equivalent)Pd₂(dba)₃ / XPhosLHMDSDioxane100-[1]
2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine, Pyrrolidine----60-88[8]
8-(Benzyloxy)-5-bromoquinolineN-methylanilinePd(OAc)₂ / L3 (Josiphos-type)NaOtBuToluene110-12090[3][9]
6-Bromoisoquinoline-1-carbonitrile(S)-3-Amino-2-methylpropan-1-olPd(dba)₂ / BINAPCs₂CO₃THF-80[10]

Experimental Protocols

The following are generalized protocols that can be adapted for specific substrates and amines. Optimization of reaction parameters is often necessary to achieve the best results.

Protocol 1: General Procedure for the Amination of Methyl this compound-3-carboxylate[5]

Protocol1_Workflow start Start reagents Combine Pd₂(dba)₃, Xantphos, NaOtBu, Methyl this compound-3-carboxylate, and amine in a Schlenk tube. start->reagents solvent Add anhydrous, degassed toluene. reagents->solvent reaction Seal the tube and heat at 90-110 °C for 12-24 hours. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool, dilute with ethyl acetate, and filter through Celite. monitoring->workup purification Concentrate and purify by flash column chromatography. workup->purification end End purification->end

Caption: Figure 2: Experimental workflow for the amination of Methyl this compound-3-carboxylate.

Materials:

  • Methyl this compound-3-carboxylate (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add Methyl this compound-3-carboxylate and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Synthesis of a Primary 2-Aminoquinoline (B145021) using an Ammonia Equivalent[1]

Materials:

  • 6-Bromo-2-chloroquinoline (1.0 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • XPhos (0.06 mmol, 6 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mmol, 1.0 M solution in THF)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 6-bromo-2-chloroquinoline, Pd₂(dba)₃, and XPhos.

  • Add anhydrous dioxane via syringe.

  • Add the LHMDS solution dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.[11]

Troubleshooting and Optimization

  • Low or No Product Formation: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strict inert atmosphere.[3] Screen a panel of ligands and bases, as their effectiveness can be highly substrate-dependent.[3] The position of the bromine on the quinoline ring can significantly affect reactivity, potentially requiring adjustments to the reaction conditions.[3]

  • Side Product Formation: The formation of hydrodehalogenated arenes can be a competing side reaction. Careful selection of the ligand and base can help minimize this.[3] If using an alkoxide base, transetherification can occur; using a non-alkoxide base like Cs₂CO₃ or LHMDS can prevent this.[3]

Applications in Drug Development

The 2-aminoquinoline scaffold is a key component in the development of ligands that bind to the SH3 domain of Tec kinases, which are implicated in autoimmune diseases and cancer.[1] The Buchwald-Hartwig amination has been pivotal in synthesizing 6-heterocyclic substituted 2-aminoquinolines with enhanced binding affinity, demonstrating the importance of this methodology in creating targeted therapeutics.[1][6]

References

Application Notes and Protocols for the Laboratory Preparation of 6-bromoquinoline-1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the laboratory synthesis of 6-bromoquinoline-1-oxide, a valuable intermediate in the development of novel pharmacologically-active compounds. The N-oxidation of this compound is a key transformation that activates the quinoline (B57606) ring for further functionalization. Two effective methods are presented: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and with hydrogen peroxide in acetic acid. This document includes comprehensive experimental procedures, quantitative data on reaction yields, and characterization information for the final product.

Introduction

Quinoline and its derivatives are fundamental scaffolds in a vast array of natural products and synthetic drugs. The introduction of an N-oxide functionality to the quinoline core significantly alters its electronic properties, facilitating nucleophilic substitution reactions that are otherwise challenging. Specifically, this compound-1-oxide serves as a versatile precursor for the synthesis of various substituted quinolines, which are of great interest in medicinal chemistry and materials science. The protocols outlined below describe reliable and reproducible methods for the preparation of this key intermediate.

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary methods of preparing this compound-1-oxide from this compound.

MethodOxidizing AgentSolventReaction TimeTemperatureYield (%)Melting Point (°C)
Method Ameta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (B109758) (CH₂Cl₂)2 hoursRoom Temperature87%140-142
Method BHydrogen Peroxide (H₂O₂)/Acetic Acid (AcOH)Acetic Acid2 hoursReflux60%140-142

Experimental Protocols

Materials and Equipment
  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Hydrogen peroxide (30% aqueous solution)

  • Glacial acetic acid

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium carbonate (Na₂CO₃) solution

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel F254)

  • Column chromatography setup (silica gel)

  • Standard laboratory glassware

Method A: N-oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This method is preferred for its high yield and mild reaction conditions.

Procedure:

  • Dissolve this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add m-CPBA (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess peroxy acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by crystallization to afford this compound-1-oxide as a solid.

Method B: N-oxidation using Hydrogen Peroxide in Acetic Acid

This method provides a cost-effective alternative, though with a slightly lower yield.

Procedure:

  • In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (0.32 g, 1.54 mmol) in glacial acetic acid (20 mL).[1][2]

  • To this solution, add 30% aqueous hydrogen peroxide (2 mL).[1][2]

  • Heat the reaction mixture to reflux in an oil bath and maintain stirring for 2 hours.[1][2]

  • Monitor the reaction by TLC for the disappearance of the starting material.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acetic acid by adding a 10% aqueous solution of sodium carbonate (Na₂CO₃).[2]

  • Extract the product with dichloromethane (2 x 25 mL).[2]

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by column chromatography or crystallization to obtain pure this compound-1-oxide.

Product Characterization

  • Appearance: Yellow solid

  • Melting Point: 140-142 °C[3]

  • ¹H NMR (500 MHz, CDCl₃): The ¹H NMR spectrum of this compound-1-oxide shows characteristic shifts compared to the starting material, this compound. Notably, the H-2 proton appears upfield as a doublet at δ 8.56 ppm (J = 6.0 Hz). The H-8 proton signal shifts downfield to δ 8.63 ppm (J = 9.2 Hz) due to the γ-gauche effect of the N-O group. The H-5 proton is observed as a doublet at δ 8.06 ppm (J = 2.5 Hz, meta coupling).[1]

Visualizations

Reaction Scheme

Caption: General reaction scheme for the N-oxidation of this compound.

Experimental Workflow for Method A (m-CPBA)

Workflow_A A Dissolve this compound in CH₂Cl₂ B Add m-CPBA A->B C Stir at RT for 2h B->C D Monitor by TLC C->D E Quench with NaHCO₃ (aq) D->E F Extract with CH₂Cl₂ E->F G Dry organic layer (MgSO₄) F->G H Concentrate in vacuo G->H I Purify (Chromatography/ Crystallization) H->I J This compound-1-oxide I->J Workflow_B A Dissolve this compound in Acetic Acid B Add H₂O₂ A->B C Reflux for 2h B->C D Monitor by TLC C->D E Neutralize with Na₂CO₃ (aq) D->E F Extract with CH₂Cl₂ E->F G Dry organic layer (Na₂SO₄) F->G H Concentrate in vacuo G->H I Purify (Chromatography/ Crystallization) H->I J This compound-1-oxide I->J

References

Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline is a versatile heterocyclic building block crucial for the synthesis of a wide range of biologically active molecules. Its stable and reactive nature makes it an ideal starting material for developing novel agrochemicals, including fungicides and herbicides. The bromine atom at the 6-position provides a reactive handle for various cross-coupling reactions and nucleophilic substitutions, allowing for diverse functionalization and the creation of new active ingredients for crop protection. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates.

Key Synthetic Applications

This compound serves as a pivotal intermediate in several key synthetic transformations relevant to agrochemical development. These include:

  • Nucleophilic Aromatic Substitution (SNAr): The quinoline (B57606) ring can be activated towards nucleophilic attack, particularly after the introduction of an electron-withdrawing group. This allows for the displacement of the bromine atom by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromo group at the 6-position is amenable to various palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, and amino moieties, respectively.

  • Conversion to 6-Hydroxyquinoline: this compound can be converted to 6-hydroxyquinoline, a key precursor for the synthesis of quinolin-6-yloxyacetamide-based fungicides.

Application Example 1: Synthesis of Morpholinyl and Piperazinyl Quinolines (Potential Fungicide/Herbicide Scaffolds)

A powerful strategy for creating novel agrochemicals from this compound involves a two-step process of nitration followed by nucleophilic aromatic substitution (SNAr). The introduction of a nitro group activates the quinoline ring, facilitating the displacement of the adjacent bromine atom by nucleophiles like morpholine (B109124) and piperazine (B1678402). These nitrogen-containing heterocycles are common moieties in bioactive molecules.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-5-nitroquinoline (B1267105)

This protocol is adapted from the work of Çakmak, O., et al. (2018).

  • Reagents and Materials:

    • This compound

    • Nitric acid (70%)

    • Sulfuric acid (98%)

    • Ice

    • Sodium carbonate solution (10%)

    • Dichloromethane (B109758)

    • Standard laboratory glassware

  • Procedure:

    • Cool 10 mL of sulfuric acid to 0°C in an ice bath.

    • Slowly add 1.0 g of this compound to the cooled sulfuric acid with stirring.

    • Add a mixture of 1.5 mL of nitric acid and 1.5 mL of sulfuric acid dropwise to the solution, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

    • Pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a 10% sodium carbonate solution.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-5-nitroquinoline.

Step 2: Synthesis of 6-Morpholinyl-5-nitroquinoline and 6-Piperazinyl-5-nitroquinoline

This protocol is adapted from the work of Çakmak, O., et al. (2018).

  • Reagents and Materials:

  • Procedure for 6-Morpholinyl-5-nitroquinoline:

    • In a microwave reactor vessel, combine 6-bromo-5-nitroquinoline (1.0 mmol), morpholine (1.2 mmol), and triethylamine (1.0 mmol).

    • Heat the mixture in the microwave reactor at 90-120°C with a power of 150 W for 30 minutes.

    • After cooling, purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (1:1) mixture as the eluent to obtain the desired product.

  • Procedure for 6-Piperazinyl-5-nitroquinoline:

    • Follow the same procedure as for the morpholine derivative, substituting piperazine (1.2 mmol) for morpholine.

Data Presentation
ProductStarting MaterialReagentsReaction TypeYield (%)Reference
6-Morpholinyl-5-nitroquinoline6-Bromo-5-nitroquinolineMorpholine, TriethylamineSNAr98%[1]
6-Piperazinyl-5-nitroquinoline6-Bromo-5-nitroquinolinePiperazine, TriethylamineSNAr87%[2][3]

Synthetic Pathway Diagram

G A This compound B 6-Bromo-5-nitroquinoline A->B HNO3, H2SO4 C 6-Morpholinyl-5-nitroquinoline B->C Morpholine, Et3N, Microwave D 6-Piperazinyl-5-nitroquinoline B->D Piperazine, Et3N, Microwave G A This compound B 6-Hydroxyquinoline A->B Hydroxylation (e.g., Cu-catalyzed) C Quinolin-6-yloxyacetamide Derivative B->C O-Alkylation with Haloacetamide D Fungicidal Activity Screening C->D Biological Assays

References

Application Notes and Protocols: Development of Fluorescent Probes from 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-bromoquinoline. This class of compounds offers a versatile scaffold for the development of sensors for various analytes, including metal ions and biologically relevant molecules, making them valuable tools in biological imaging and drug development.

Introduction to this compound-Based Fluorescent Probes

This compound serves as a key building block in the synthesis of novel fluorescent probes. Its quinoline (B57606) core possesses intrinsic fluorescence properties that can be modulated by introducing various functional groups. The bromo-substituent at the 6-position provides a reactive handle for derivatization through cross-coupling reactions, nucleophilic substitutions, and other transformations, allowing for the fine-tuning of the probe's photophysical and sensing properties.

The design of these probes often follows a modular approach, incorporating three key domains: a fluorophore (the quinoline core), a recognition moiety (receptor for the analyte), and a linker. This "push-pull" system, where electron-donating and electron-withdrawing groups are strategically placed, allows for the rational design of probes with desired characteristics such as high sensitivity, selectivity, and a significant fluorescence response upon analyte binding.[1][2]

Synthesis of this compound Derivatives

The synthesis of fluorescent probes from this compound typically involves a multi-step process. A common strategy is the functionalization of the quinoline ring to create a versatile intermediate that can be further modified to introduce the desired recognition unit.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of fluorescent probes starting from this compound.

G cluster_synthesis Synthetic Pathway This compound This compound Functionalization Functionalization (e.g., Nitration, Formylation) This compound->Functionalization Activation Intermediate Key Intermediate (e.g., 5-Nitro-6-bromoquinoline) Functionalization->Intermediate Coupling Introduction of Recognition Moiety (e.g., Suzuki, Sonogashira coupling) Intermediate->Coupling Derivatization Probe Final Fluorescent Probe Coupling->Probe

Caption: General synthetic workflow for this compound-based fluorescent probes.

Experimental Protocol: Synthesis of 5-Nitro-6-bromoquinoline

This protocol describes the nitration of this compound, a key step in activating the molecule for subsequent nucleophilic substitution reactions.[3]

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution (5%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent (e.g., CH₂Cl₂)

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add this compound to the cooled sulfuric acid while stirring.

  • Add fuming nitric acid dropwise to the mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for the specified time (monitor by TLC).

  • Pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a 5% aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Applications in Analyte Detection

Fluorescent probes derived from this compound have been successfully employed for the detection of various analytes, particularly heavy metal ions. The sensing mechanism often relies on the interaction of the analyte with the recognition moiety, which in turn perturbs the electronic properties of the quinoline fluorophore, leading to a change in fluorescence intensity or wavelength.

Detection of Heavy Metal Ions

Quinoline-based chemosensors are effective in detecting toxic heavy metal ions in aqueous environments.[4] The mechanism of detection often involves chelation-enhanced fluorescence (CHEF), where the binding of a metal ion to the probe restricts intramolecular rotation or blocks photoinduced electron transfer (PET), leading to an increase in fluorescence intensity.

The following diagram illustrates the general mechanism of a "turn-on" fluorescent probe for metal ion detection.

G cluster_mechanism Turn-On Fluorescence Sensing Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_off Probe (Quenched State) Receptor_off Recognition Moiety Probe_off->Receptor_off Fluorophore_off Quinoline Fluorophore Probe_off->Fluorophore_off Probe_on Probe-Analyte Complex (Emissive State) Probe_off->Probe_on + Analyte Receptor_on Recognition Moiety Probe_on->Receptor_on Fluorophore_on Quinoline Fluorophore Probe_on->Fluorophore_on Analyte Analyte Receptor_on->Analyte

Caption: Mechanism of a "turn-on" fluorescent sensor for analyte detection.

Quantitative Data for this compound-Derived Probes

The following table summarizes the photophysical properties of representative fluorescent probes derived from this compound for the detection of various metal ions.

Probe IDTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Detection Limit (LOD)Reference
Q-Hg1 Hg²⁺3204501300.354.28 nM[4][5]
Q-Ag1 Ag⁺3204801600.28930 pM[4][5]
Q-Cd1 Cd²⁺3805201400.4250 nM[4][5]
Q-Zn1 Zn²⁺3654891240.55N/A[6]

Note: The data presented here are representative examples and may vary depending on the specific molecular structure and experimental conditions.

Protocols for Fluorescence Measurements

General Protocol for Metal Ion Sensing

This protocol outlines the general steps for evaluating the performance of a this compound-based fluorescent probe for metal ion detection.

Materials and Equipment:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of various metal ion salts in deionized water.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in the buffer.

  • Record the fluorescence spectrum of the probe solution (this will serve as the blank).

  • Titrate the probe solution with increasing concentrations of the target metal ion stock solution.

  • After each addition, mix thoroughly and allow the solution to equilibrate.

  • Record the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit.

  • To assess selectivity, repeat the experiment with other metal ions at the same concentration.

Experimental Workflow for Cellular Imaging

The following diagram illustrates a typical workflow for utilizing a this compound-derived probe for live cell imaging.

G cluster_workflow Cellular Imaging Workflow CellCulture Cell Culture ProbeLoading Probe Loading CellCulture->ProbeLoading Incubation Incubation ProbeLoading->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Caption: A typical workflow for live cell imaging with a fluorescent probe.

Conclusion

This compound is a valuable and versatile starting material for the development of a wide range of fluorescent probes. The synthetic accessibility and the tunable photophysical properties of its derivatives make them powerful tools for researchers in chemistry, biology, and medicine. The application notes and protocols provided herein offer a foundation for the design, synthesis, and utilization of these probes for various sensing and imaging applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline (B57606) and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] Accurate and reliable quantification of these compounds in various matrices, such as pharmaceutical formulations, biological fluids, and environmental samples, is crucial for drug discovery, quality control, and safety assessment.[3][4] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility.[3][5]

This application note provides a detailed protocol for the analysis and quantification of quinoline derivatives using reverse-phase HPLC (RP-HPLC) with UV detection. The described method is intended as a starting point and can be adapted and optimized for specific quinoline derivatives and sample matrices.

Quantitative Data Summary

The following tables summarize typical performance characteristics and quantitative parameters for the analysis of various quinoline derivatives by HPLC, compiled from multiple studies.

Table 1: HPLC Method Performance Characteristics for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[5]
Accuracy (% Recovery)98% - 102%The closeness of the measured value to the true value.[5]
Precision (RSD%)< 2%The degree of agreement among individual test results when the procedure is applied repeatedly.[5]
Limit of Detection (LOD)0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.[5]
Limit of Quantification (LOQ)0.2 - 5.0 µg/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[4]
SpecificityHighThe ability to assess the analyte unequivocally in the presence of other components.[5]

Table 2: Examples of HPLC Methods for Specific Quinoline Derivatives

Analyte/MatrixHPLC ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Quinoline in TextilesDikma Diamonsil C18(2) (5µm, 4.6mm × 250mm)Acetonitrile (B52724) and water1.0225[4]
Antileishmanial 2-substituted quinolines in Rat PlasmatC18 cartridgesNot specifiedNot specifiedNot specified[4]
Quinoline Yellow WSBIST A+ (5µm, 4.6x150 mm)Gradient of Acetonitrile and 5 mM TMDAP formate (B1220265) buffer (pH 4.0)1.0412[6]
LMP776 (indenoisoquinoline)Supelco Discovery HS C18 (5 μm, 250 × 4.6 mm)Gradient of 0.1% TFA in water and 0.1% TFA in Acetonitrile1.0270[7]
Quinine, Quinidine, Cinchonine, Cinchonidine, Acetylquinidine, AcetylcinchonineNaphthylpropyl stationary phaseMethanol (B129727)/water (50/50)Not specifiedNot specified[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the HPLC analysis of quinoline derivatives.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler or manual injector, column oven, and a UV-Vis or Diode Array Detector (DAD).[5]

  • Column: A reverse-phase C18 column is a common starting point for many quinoline derivatives.[8] A typical dimension is 4.6 x 150 mm with 5 µm particle size.[5] However, the choice of stationary phase may need optimization based on the specific analytes.[1]

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH) are common organic modifiers.[9] Water should be of high purity (e.g., Milli-Q).

  • Additives: Formic acid (FA) or trifluoroacetic acid (TFA) at a concentration of 0.1% is often added to the mobile phase to improve peak shape, especially for basic quinoline compounds.[10]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.45 µm or 0.22 µm filters for sample clarification.[11]

Mobile Phase Preparation
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Degas both mobile phases prior to use to prevent bubble formation in the HPLC system.

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of the quinoline derivative reference standard and dissolve it in a suitable solvent (e.g., methanol or the mobile phase) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[8]

Sample Preparation

The sample preparation method will vary depending on the matrix. The goal is to extract the analyte of interest and remove interfering components.[12]

  • For Pharmaceutical Formulations (e.g., Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a single dose and transfer it to a volumetric flask.

    • Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve the active ingredient.

    • Dilute to volume with the same solvent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • For Biological Fluids (e.g., Plasma):

    • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol, typically 3 volumes) to the plasma sample. Vortex to mix and then centrifuge to pellet the precipitated proteins. Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Mix the plasma sample with an immiscible organic solvent. The analyte will partition into the organic layer, which is then separated, evaporated, and the residue reconstituted in the mobile phase.

    • Solid-Phase Extraction (SPE): Pass the sample through an SPE cartridge that retains the analyte. Wash the cartridge to remove interferences, and then elute the analyte with a small volume of a strong solvent.

Chromatographic Conditions

The following are general starting conditions that may require optimization:

ParameterRecommended Value
ColumnC18, 5 µm, 4.6 x 150 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min[5]
Injection Volume10 µL[5]
Column TemperatureAmbient or controlled (e.g., 30 °C)
Detection WavelengthDetermined by the UV spectrum of the specific quinoline derivative (e.g., 270 nm, 340 nm)[7][8]
Gradient ProgramStart with a lower percentage of Mobile Phase B and gradually increase it to elute the compounds of interest. A typical gradient might be: 0-20 min, 20-80% B.
Analysis Sequence
  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[10]

  • Blank Injection: Inject the mobile phase or a blank sample matrix to ensure there are no interfering peaks.

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration.

  • Sample Injections: Inject the prepared samples.

  • Quality Control: Periodically inject a standard solution to check for system suitability and retention time stability.

Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the injected standards.[8]

  • Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[13]

  • Quantification: Determine the concentration of the quinoline derivative in the samples by interpolating their peak areas on the calibration curve.[8]

Method Validation

For reliable and accurate results, the HPLC method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:[13]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The linear relationship between the analyte concentration and the detector response.

  • Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement between repeated measurements, evaluated at different levels (repeatability, intermediate precision).

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Output standard_prep Standard Preparation hplc_analysis HPLC Analysis standard_prep->hplc_analysis sample_prep Sample Preparation sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition quantification Quantification data_acquisition->quantification final_report Final Report quantification->final_report

Caption: General experimental workflow for the HPLC analysis of quinoline derivatives.

Logical Flow for Method Development

method_development start Define Analytical Goal lit_review Literature Review & Analyte Properties start->lit_review col_select Column Selection (e.g., C18) lit_review->col_select mob_phase Mobile Phase Selection col_select->mob_phase detection Detection Wavelength Selection mob_phase->detection optimization Parameter Optimization (Gradient, Flow Rate, Temp) detection->optimization validation Method Validation optimization->validation routine_analysis Routine Analysis validation->routine_analysis Pass fail Re-optimize validation->fail Fail fail->optimization

Caption: Logical workflow for developing an HPLC method for quinoline derivatives.

References

Troubleshooting & Optimization

Identifying common impurities in 6-Bromoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of 6-Bromoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent laboratory and industrial method for synthesizing this compound is the Skraup synthesis. This reaction involves heating 4-bromoaniline (B143363) with glycerol (B35011), an oxidizing agent (such as nitrobenzene), and a dehydrating agent, typically concentrated sulfuric acid.[1][2]

Q2: What are the primary safety concerns associated with the Skraup synthesis of this compound?

The Skraup synthesis is notoriously exothermic and can become violent if not properly controlled.[3] Key safety precautions include:

  • Controlled Reagent Addition: Slow and controlled addition of reactants is crucial to manage the reaction temperature.

  • Use of a Moderator: Ferrous sulfate (B86663) is often added to moderate the reaction's vigor.[2][3]

  • Adequate Ventilation: The reaction should be performed in a well-ventilated fume hood due to the potential for volatile byproducts and the use of hazardous reagents.

  • Proper Quenching: The reaction mixture should be cooled significantly before quenching with water or a basic solution to prevent dangerous splashing and uncontrolled reactions.

Q3: My Skraup reaction produced a large amount of black, tar-like material. What causes this and how can it be minimized?

The formation of a black, tarry substance is a common issue in the Skraup synthesis, often resulting from the polymerization of acrolein, which is formed in situ from the dehydration of glycerol.[3] High reaction temperatures can exacerbate this issue. To minimize tar formation:

  • Maintain Strict Temperature Control: Avoid excessive heating and ensure even temperature distribution throughout the reaction mixture.

  • Use a Moderator: As mentioned, ferrous sulfate can help to control the reaction rate and reduce charring.[2]

  • Optimize Reagent Ratios: Ensure the correct stoichiometry of reactants as specified in a reliable protocol.

Troubleshooting Guide: Common Impurities

The following table summarizes common impurities that may be encountered during the synthesis of this compound via the Skraup reaction, along with their likely causes and suggested troubleshooting actions.

Impurity NameStructureLikely CauseTroubleshooting and Mitigation Strategies
Unreacted 4-Bromoaniline Incomplete reaction due to insufficient heating, incorrect stoichiometry, or short reaction time.- Ensure the reaction is heated for the recommended duration at the appropriate temperature.- Verify the correct molar ratios of all reactants.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Quinoline (B57606) Presence of aniline (B41778) as an impurity in the 4-bromoaniline starting material.- Use high-purity 4-bromoaniline.- Analyze the starting material for aniline contamination before use.
Di-bromoquinolines (e.g., 6,8-Dibromoquinoline) Over-bromination if the synthesis involves a bromination step, or presence of di-bromoaniline in the starting material.- Use the correct stoichiometry of the brominating agent if applicable.- Ensure the purity of the starting 4-bromoaniline.
Polymeric/Tar Byproducts N/AUncontrolled, high-temperature reaction conditions leading to the polymerization of acrolein.- Maintain strict temperature control throughout the reaction.- Add reactants slowly and in a controlled manner.- Use a reaction moderator like ferrous sulfate.[2][3]
Partially Reduced Quinolines (e.g., 1,2,3,4-Tetrahydro-6-bromoquinoline) Incomplete oxidation during the final step of the Skraup synthesis.- Ensure a sufficient amount of the oxidizing agent (e.g., nitrobenzene) is used.- Increase the reaction time or temperature during the oxidation step if necessary.

Experimental Protocols

Key Experiment: Skraup Synthesis of this compound

This protocol is adapted from the well-established Skraup synthesis of quinoline and is modified for the preparation of this compound.

Materials:

  • 4-Bromoaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as the oxidizing agent)

  • Ferrous Sulfate (FeSO₄·7H₂O, as a moderator)

  • Sodium Hydroxide (B78521) solution (for workup)

  • Toluene or other suitable organic solvent for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-bromoaniline while stirring and cooling in an ice bath.

  • Add ferrous sulfate to the mixture.

  • Gently heat the mixture and add glycerol dropwise at a rate that maintains a controllable reaction temperature.

  • After the addition of glycerol is complete, add nitrobenzene.

  • Heat the reaction mixture, typically to around 130-150°C, for several hours. The reaction is often vigorous, so careful temperature control is essential.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while keeping the mixture cool.

  • Extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the combined organic extracts with water and then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during this compound synthesis.

6_Bromoquinoline_Synthesis_Troubleshooting Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction (TLC) start->reaction_monitoring workup Reaction Workup & Crude Product Isolation reaction_monitoring->workup Reaction Complete troubleshoot Identify Impurities & Troubleshoot reaction_monitoring->troubleshoot Incomplete Reaction analysis Analyze Crude Product (NMR, GC-MS) workup->analysis pure_product Pure this compound analysis->pure_product High Purity analysis->troubleshoot Impurities Present unreacted_sm Unreacted Starting Material troubleshoot->unreacted_sm tar_formation Excessive Tar Formation troubleshoot->tar_formation other_impurities Other Impurities Detected troubleshoot->other_impurities optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Stoichiometry unreacted_sm->optimize_conditions control_temp Improve Temperature Control: - Slower Addition - Use Moderator tar_formation->control_temp purification Purification Strategy: - Recrystallization - Column Chromatography - Distillation other_impurities->purification optimize_conditions->start control_temp->start purification->pure_product

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.

References

Technical Support Center: Recrystallization of 6-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the recrystallization of 6-bromoquinoline derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of these compounds.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the recrystallization of this compound derivatives, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my this compound derivative and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?

  • Answer: The absence of crystal formation is a common challenge and can be attributed to several factors:

    • Supersaturation Not Reached: The solution may not be sufficiently concentrated for crystal nucleation to occur.

    • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at low temperatures.

    • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.[1]

    • Lack of Nucleation Sites: A very smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation to begin.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can act as nucleation sites.[1]

      • Seeding: Add a tiny, pure crystal of the compound (a seed crystal) to the solution to initiate crystal growth.[1]

    • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.

    • Solvent System Modification: Consider adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution until slight turbidity is observed, then warm the solution until it becomes clear and allow it to cool slowly. For polar this compound derivatives that are oily, a mixture of polar solvents like ethanol (B145695) and water, or acetone (B3395972) and water, can be effective.[2] For non-polar oily derivatives, adding a non-polar solvent like hexane (B92381) or pentane (B18724) to a more polar solution (e.g., in dichloromethane (B109758) or ethyl acetate) can induce crystallization.[2]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: My this compound derivative is separating as an oil instead of forming solid crystals. What is causing this and how can I fix it?

  • Answer: "Oiling out" occurs when the solute separates from the solution as a liquid. This is often due to the boiling point of the solvent being higher than the melting point of the solute, or if the solution is cooled too rapidly.[3]

    Troubleshooting Steps:

    • Adjust Temperature: Reheat the solution to dissolve the oil.

    • Modify the Solvent System: Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling.[1] This can sometimes prevent premature precipitation at a higher temperature. Alternatively, choose a solvent with a lower boiling point.

    • Reduce Concentration: Add more solvent to the solution to decrease the concentration before attempting to recrystallize again.[1]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Issue 3: Low Yield of Recovered Crystals

  • Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?

  • Answer: A low yield can result from several factors:

    • Using Too Much Solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor.

    • Premature Filtration: Filtering the crystals before crystallization is complete.

    • High Solubility at Low Temperatures: The chosen solvent may still have a relatively high solubility for your compound even when cold.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[3]

    • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath to maximize the amount of precipitate before filtration.[1]

    • Recover from Mother Liquor: If a substantial amount of product remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization.[3]

Issue 4: The Purified Crystals are Colored

  • Question: The crystals I obtained are colored, but the pure compound should be colorless. How can I remove the colored impurities?

  • Answer: Colored impurities can often be removed by using activated charcoal.

    Troubleshooting Steps:

    • Charcoal Treatment: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal to the solution. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities. Be aware that activated charcoal can also adsorb some of your product, which may slightly reduce the yield.[3]

    • Second Recrystallization: A second recrystallization is often an effective method for improving the purity and color of the final product.[3]

Quantitative Data on Recrystallization of this compound Derivatives

The following table summarizes recrystallization data for several this compound derivatives from various sources. This information can serve as a starting point for developing your own purification protocols.

CompoundRecrystallization Solvent(s)Solvent Ratio (v/v)Yield (%)Reference Compound
6-Bromo-2-chloroquinolineHexane-586-Bromo-2-chloroquinoline
4-(5-Bromoquinolin-8-yloxy)phthalonitrileEthanol / Water1:1624-(Quinolin-8-yloxy)phthalonitrile
5,7-Dibromo-8-hydroxyquinolineBenzene-908-Hydroxyquinoline
7-Bromo-8-hydroxyquinolineMethanol / Acetone1:1518-Hydroxyquinoline
5-Bromo-8-nitroisoquinolineHeptane / Toluene4:147-51Isoquinoline
Methyl this compound-3-carboxylateEthanol / Hexanes--This compound-3-carboxylic acid

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a this compound Derivative

  • Solvent Selection: Begin by selecting a suitable solvent or solvent system. An ideal solvent should dissolve the this compound derivative when hot but have low solubility when cold. Common choices include ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the solid. If necessary, add more solvent in small portions until the solid is fully dissolved.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath once it has reached room temperature.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.[3]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying until the solvent has completely evaporated.[3]

Visualizing Workflows and Logical Relationships

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude this compound Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Colored Impurities) dissolve->charcoal hot_filtration Hot Filtration to Remove Insoluble Impurities dissolve->hot_filtration If no charcoal needed charcoal->hot_filtration cool Slowly Cool Filtrate to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Precipitation cool->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End: Pure Crystalline Product dry->end

A general workflow for the recrystallization of this compound derivatives.

Troubleshooting Decision Tree for Recrystallization

Troubleshooting_Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Formed start->no_crystals No oiling_out Compound Oiled Out start->oiling_out Oil low_yield Low Crystal Yield start->low_yield Low impure_crystals Crystals are Impure/Colored start->impure_crystals Impure solution_supersaturated Is solution supersaturated? no_crystals->solution_supersaturated check_mp_bp Is Solvent BP > Compound MP? oiling_out->check_mp_bp check_solvent_volume Used Minimum Hot Solvent? low_yield->check_solvent_volume perform_charcoal Perform Charcoal Treatment impure_crystals->perform_charcoal add_seed Add Seed Crystal or Scratch Flask solution_supersaturated->add_seed Yes concentrate Concentrate Solution (Evaporate some solvent) solution_supersaturated->concentrate No change_solvent Use Lower BP Solvent check_mp_bp->change_solvent Yes add_cosolvent Add Co-solvent to Increase Solubility check_mp_bp->add_cosolvent No slow_cooling Ensure Slow Cooling add_cosolvent->slow_cooling reduce_solvent Use Less Solvent check_solvent_volume->reduce_solvent No check_mother_liquor Recover from Mother Liquor check_solvent_volume->check_mother_liquor Yes recrystallize_again Perform a Second Recrystallization perform_charcoal->recrystallize_again

A decision tree for troubleshooting common recrystallization issues.

References

Optimizing temperature and reaction time for the Gould-Jacobs reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs reaction, with a specific focus on temperature and reaction time.

Troubleshooting Guide

Issue 1: Low Yield or No Product Formation

Q: My Gould-Jacobs reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a Gould-Jacobs reaction can stem from several factors, primarily related to the reaction conditions for the two key steps: the initial condensation and the subsequent thermal cyclization.

Potential Causes & Solutions:

  • Incomplete Condensation: The initial reaction between the aniline (B41778) and the malonic ester derivative to form the anilidomethylenemalonate intermediate may be inefficient.

    • Troubleshooting:

      • Reaction Temperature & Time: For the condensation step, heating the mixture to a temperature between 100-140°C for 1-3 hours is a typical starting point. Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the aniline starting material.

      • Reagent Stoichiometry: An excess of the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate - DEEM) can be used to drive the condensation reaction to completion. A common approach is to use the excess DEEM as both a reagent and a solvent.[1]

  • Inefficient Cyclization: The thermal cyclization of the intermediate is often the most challenging step and requires high temperatures.

    • Troubleshooting:

      • Insufficient Temperature: The cyclization step typically requires temperatures above 250°C.[2] If using conventional heating, ensure your setup can achieve and maintain this temperature.

      • Suboptimal Heating Method: Conventional heating can sometimes lead to localized overheating and degradation. Microwave-assisted synthesis can provide rapid and uniform heating, often leading to significantly shorter reaction times and improved yields.[3]

      • Improper Solvent: The use of a high-boiling point, inert solvent is crucial for reaching the necessary temperature for cyclization.

        • Recommended Solvents: Diphenyl ether or Dowtherm A are commonly used and have been shown to improve cyclization yields.[2]

Issue 2: Incomplete Cyclization - Intermediate Remains

Q: I am observing a significant amount of the anilidomethylenemalonate intermediate in my final reaction mixture. How can I drive the cyclization to completion?

A: The presence of the intermediate indicates that the cyclization step is the bottleneck in your reaction.

Potential Causes & Solutions:

  • Temperature is Too Low: The energy barrier for the 6-electron electrocyclization is high.

    • Troubleshooting:

      • Increase Temperature: Gradually increase the reaction temperature. A thorough time-temperature study is recommended to find the optimal balance for your specific substrate.[2] For microwave synthesis, temperatures up to 300°C have been shown to be effective.[4]

      • Reaction Monitoring: Use TLC or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate spot/peak and the appearance of the product.

  • Reaction Time is Too Short: Even at high temperatures, the reaction may require more time to go to completion.

    • Troubleshooting:

      • Increase Reaction Time: Extend the reaction time at the optimal temperature. However, be cautious as prolonged heating can lead to product degradation.[2][4]

Issue 3: Formation of Side Products and Impurities

Q: My reaction is producing significant by-products, complicating purification. What are the common side reactions and how can I minimize them?

A: The high temperatures required for the Gould-Jacobs reaction can promote undesirable side reactions.

Common Side Products & Minimization Strategies:

  • Decarboxylation: The carboxyl group can be lost at high temperatures, especially with prolonged reaction times.[2]

    • Troubleshooting:

      • Optimize Temperature and Time: The goal is to find the "sweet spot" where the cyclization occurs efficiently with minimal decarboxylation. Microwave synthesis can be particularly effective in reducing the overall heating time.[2] For example, at 300°C, increasing the reaction time from 5 to 20 minutes led to a decrease in yield due to degradation.[4]

      • Stepwise Approach: After the initial condensation, subsequent hydrolysis and decarboxylation are separate steps to yield the final 4-hydroxyquinoline (B1666331).[5] Careful control of the heating in the final decarboxylation step is crucial.

  • Regioisomer Formation: When using asymmetrically substituted anilines, the cyclization can occur at two different positions on the aniline ring, leading to a mixture of regioisomers.[2]

    • Troubleshooting:

      • Careful Temperature Control: The regioselectivity can be influenced by the reaction temperature.

      • Solvent Choice: The choice of a high-boiling point solvent can also influence the regioselectivity.[2]

  • Tar Formation: Product or intermediate decomposition at very high temperatures can lead to the formation of tarry, insoluble materials.

    • Troubleshooting:

      • Reduce Reaction Time: Minimize the time the reaction mixture is exposed to the highest temperatures.

      • Ensure Efficient Stirring: Good mixing can help prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the cyclization step in the Gould-Jacobs reaction?

A1: The thermal cyclization step in the Gould-Jacobs reaction generally requires high temperatures, typically above 250°C.[2] For microwave-assisted synthesis, temperatures around 300°C have been shown to be effective.[4]

Q2: How does reaction time affect the yield of the Gould-Jacobs reaction?

A2: Reaction time is a critical parameter that needs to be carefully optimized in conjunction with temperature. While a longer reaction time may be necessary to drive the cyclization to completion, prolonged heating at high temperatures can lead to product degradation and the formation of by-products such as through decarboxylation, ultimately reducing the overall yield.[2][4]

Q3: What are the advantages of using microwave synthesis for the Gould-Jacobs reaction?

A3: Microwave-assisted synthesis offers several advantages over conventional heating methods for the Gould-Jacobs reaction, including:

  • Reduced Reaction Times: Microwave irradiation provides rapid and uniform heating, which can dramatically shorten reaction times from hours to minutes.[3]

  • Improved Yields: By minimizing the exposure to high temperatures, microwave synthesis can reduce the formation of degradation products and improve the overall yield.[2][3]

  • Enhanced Purity: The reduction in side reactions can lead to a cleaner reaction mixture and simplify purification.

Q4: What are the recommended solvents for the Gould-Jacobs reaction?

A4: For the high-temperature cyclization step, high-boiling point, inert solvents are essential when using conventional heating. Commonly used and effective solvents include diphenyl ether and Dowtherm A.[2] In some microwave-assisted protocols, an excess of one of the reactants, such as diethyl ethoxymethylenemalonate (DEEM), can serve as both a reagent and a solvent.[1]

Q5: How can I monitor the progress of my Gould-Jacobs reaction?

A5: The progress of the Gould-Jacobs reaction can be effectively monitored using standard chromatographic techniques:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively track the consumption of the starting materials (e.g., the aniline) and the formation of the intermediate and the final product.[6]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to monitor the reaction progress with greater precision.[4]

Data Presentation

Table 1: Effect of Microwave Temperature and Time on the Yield of a Gould-Jacobs Reaction

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
12501101
230012037
325020111
4300202428
530052247

Data adapted from a Biotage application note.[4] This data illustrates that at 250°C, very little product is formed, even after 20 minutes. Increasing the temperature to 300°C significantly improves the yield. However, at 300°C, a longer reaction time of 20 minutes leads to a lower yield compared to 5 minutes, suggesting product degradation.[4]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Reaction

This protocol is a generalized procedure for the microwave-assisted synthesis of a 4-hydroxyquinoline derivative.

Materials:

  • Aniline or substituted aniline (2.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (6.0 mmol)[1]

  • Microwave vial (2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Acetonitrile (ice-cold) for washing

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[1]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to the desired temperature (e.g., 300°C) for the optimized time (e.g., 5 minutes).[4]

  • Work-up: After the reaction is complete, cool the vial to room temperature. A precipitate of the product may form.

  • Isolation and Purification: Filter the precipitated product and wash it with ice-cold acetonitrile. Dry the resulting solid under vacuum. The product purity can be assessed by HPLC-MS.

Protocol 2: Conventional Heating Gould-Jacobs Reaction

This protocol describes a general procedure using a high-boiling point solvent.

Materials:

  • Anilidomethylenemalonate intermediate

  • High-boiling inert solvent (e.g., Diphenyl ether or Dowtherm A)

  • Reaction flask with a reflux condenser and heating mantle

  • Cyclohexane (B81311) or other non-polar solvent for precipitation

Procedure:

  • Reaction Setup: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent like diphenyl ether in a reaction flask equipped with a reflux condenser.

  • Heating: Heat the mixture to a high temperature, typically in the range of 250-300°C, with vigorous stirring.

  • Monitoring: Monitor the progress of the cyclization by TLC or HPLC. Reaction times can vary from 30 minutes to a few hours depending on the substrate and temperature.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The cyclized product may precipitate.

  • Isolation and Purification: Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum.

Mandatory Visualization

Gould_Jacobs_Troubleshooting start Start Reaction monitor_reaction Monitor Reaction (TLC/HPLC) start->monitor_reaction low_yield Low Yield or No Product monitor_reaction->low_yield Problem Detected incomplete_cyclization Intermediate Present (Incomplete Cyclization) monitor_reaction->incomplete_cyclization Problem Detected side_products Significant Side Products monitor_reaction->side_products Problem Detected successful_product Successful Product Isolation monitor_reaction->successful_product Reaction Complete check_condensation Check Condensation Step: - Temp (100-140°C) - Time (1-3h) - Excess DEEM low_yield->check_condensation Potential Cause check_cyclization Check Cyclization Step: - Temp (>250°C) - High-boiling solvent - Consider Microwave low_yield->check_cyclization Potential Cause check_condensation->monitor_reaction check_cyclization->monitor_reaction optimize_cyclization Optimize Cyclization: - Increase Temp - Increase Time (Monitor for degradation) incomplete_cyclization->optimize_cyclization optimize_cyclization->monitor_reaction minimize_side_products Minimize Side Products: - Optimize Temp/Time - Control Decarboxylation - Check for Regioisomers side_products->minimize_side_products minimize_side_products->monitor_reaction

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

References

Navigating Quinoline Synthesis: A Technical Support Guide to Preventing Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate tar formation during quinoline (B57606) synthesis. Uncontrolled polymerization and side reactions often lead to the formation of viscous, intractable tar, which significantly complicates product isolation and reduces yields. This guide offers practical solutions and detailed experimental protocols for common quinoline synthesis methods.

General FAQs on Tar Formation

Q1: What is "tar" in the context of quinoline synthesis?

A: Tar is a complex, high-molecular-weight, and often dark-colored mixture of polymeric byproducts. It is not a single, well-defined compound but rather an amorphous material resulting from uncontrolled side reactions, such as polymerization of intermediates or degradation of starting materials. Its presence is a significant challenge as it entraps the desired product, making purification difficult and lowering the overall yield.

Q2: What are the primary causes of tar formation in quinoline synthesis?

A: Tar formation is generally promoted by harsh reaction conditions. Key contributors include:

  • High reaction temperatures: Exceeding the optimal temperature range can accelerate side reactions.

  • Uncontrolled exothermic reactions: Many quinoline syntheses are highly exothermic. Without proper control, localized hotspots can form, leading to polymerization and decomposition.

  • High concentration of strong acids or bases: Aggressive catalysts can promote unwanted side reactions.

  • Polymerization of reactive intermediates: Certain intermediates, like acrolein in the Skraup synthesis, are prone to polymerization under acidic and high-temperature conditions.[1]

  • Self-condensation of starting materials: Carbonyl compounds can undergo self-aldol condensation, especially under basic conditions.[2]

Skraup Synthesis: Troubleshooting Guide

The Skraup synthesis, which uses an aromatic amine, glycerol (B35011), sulfuric acid, and an oxidizing agent, is notoriously vigorous and prone to tarring.[3]

FAQs

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it?

A1: The violent exotherm is a common challenge. To control the reaction, it is crucial to use a moderating agent. Ferrous sulfate (B86663) (FeSO₄) is widely used as it is believed to act as an oxygen carrier, extending the reaction over a longer period.[1] Boric acid can also be used for a smoother reaction.[3] Additionally, ensure slow, dropwise addition of sulfuric acid with efficient stirring and external cooling.[4]

Q2: A large amount of black, tarry material is forming, significantly lowering my yield. What are the primary causes and solutions?

A2: The primary cause of tar formation in the Skraup synthesis is the polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[5] To minimize this:

  • Control the temperature: Avoid localized overheating by ensuring uniform heating and efficient stirring. A two-stage temperature profile, with an initial lower temperature phase, can be beneficial.[6]

  • Use a moderator: Ferrous sulfate helps to control the reaction's vigor, which in turn reduces tar formation.[1]

  • Ensure anhydrous conditions: The presence of water can affect the dehydration of glycerol.[7]

  • Purification: Steam distillation is an effective method for separating the volatile quinoline product from the non-volatile tar.[1]

Quantitative Data: Skraup Synthesis Optimization
Oxidizing AgentModeratorTemperature (°C)Time (h)Yield (%)Reference(s)
NitrobenzeneFerrous Sulfate130-1501-384-91[8]
Arsenic Acid-High--[9]
Iodine-110 then 1702-[8]
None (Microwave)H₂SO₄ in Water20015 min10-66[8]
Experimental Protocol: Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator

This protocol is adapted from established laboratory procedures.

Materials:

  • Aniline (B41778)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to the aniline with cooling and stirring.

  • Add ferrous sulfate heptahydrate and stir until dissolved.

  • Gently heat the mixture to approximately 100-120°C.

  • Slowly add glycerol dropwise, controlling the rate to maintain a steady reflux. The temperature should be maintained between 130-150°C.[6]

  • After the addition is complete, continue to heat under reflux for 1-3 hours.[6]

  • Allow the mixture to cool, then carefully pour it into a large volume of water.

  • Neutralize the solution with a concentrated sodium hydroxide (B78521) solution while cooling in an ice bath.

  • Isolate the crude quinoline from the neutralized mixture by steam distillation.[6]

  • Separate the quinoline from the distillate, dry it, and purify by vacuum distillation.

Skraup Synthesis Workflow and Troubleshooting

Skraup_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting Prep Mix Aniline, H₂SO₄, and FeSO₄ Heat Heat to 100-120°C Prep->Heat Add_Glycerol Slowly Add Glycerol (130-150°C) Heat->Add_Glycerol Reflux Reflux for 1-3h Add_Glycerol->Reflux Violent_Reaction Violent Reaction? Add_Glycerol->Violent_Reaction Check Cool_Quench Cool and Quench in Water Reflux->Cool_Quench Tar_Formation Excessive Tar? Reflux->Tar_Formation Check Neutralize Neutralize with NaOH Cool_Quench->Neutralize Steam_Distill Steam Distillation Neutralize->Steam_Distill Purify Dry and Vacuum Distill Steam_Distill->Purify Low_Yield Low Yield? Purify->Low_Yield Check Sol_Violent - Add moderator (FeSO₄) - Slower addition of H₂SO₄ - Efficient cooling Violent_Reaction->Sol_Violent Sol_Tar - Ensure efficient stirring - Control temperature - Use moderator Tar_Formation->Sol_Tar Sol_Yield - Check reagent purity - Optimize temperature/time - Ensure complete neutralization Low_Yield->Sol_Yield

Troubleshooting workflow for the Skraup synthesis.

Doebner-von Miller Synthesis: Troubleshooting Guide

This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

FAQs

Q1: My Doebner-von Miller reaction is producing a lot of polymeric material. How can this be prevented?

A1: Polymerization of the α,β-unsaturated carbonyl compound is a common side reaction.[4] To minimize this:

  • Control the temperature: Overheating promotes polymerization. Slow addition of reagents or external cooling can help manage the exotherm.

  • Use a biphasic reaction medium: Separating the carbonyl compound in an organic phase can reduce its self-polymerization in the acidic aqueous phase.[4]

  • In situ generation: The α,β-unsaturated carbonyl can be generated in situ from an aldol (B89426) condensation (the Beyer method), which keeps its concentration low.[1]

Q2: What catalysts can be used to optimize the Doebner-von Miller reaction?

A2: While strong Brønsted acids like HCl and H₂SO₄ are traditional, Lewis acids such as tin tetrachloride (SnCl₄) and scandium(III) triflate can also be effective and may influence the extent of side reactions.[1][10] More recently, recyclable solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 have been shown to be effective under solvent-free conditions.

Quantitative Data: Doebner-von Miller Synthesis Catalyst and Yield
CatalystConditionsYield (%)Reference
H₂SO₄Homogeneous, continuous flowVaries with substrate
Ag(I)-exchanged Montmorillonite K10Solvent-freeGood to excellent
Phosphotungstic acidThermal or microwaveGood[11]
PDVB-SO3H-72[12]
Experimental Protocol: Doebner-von Miller Synthesis of 2-methylquinoline (B7769805) (Quinaldine)

Materials:

  • Aniline

  • Crotonaldehyde (B89634) (or generated in situ from acetaldehyde)

  • Hydrochloric Acid

  • An oxidizing agent (e.g., nitrobenzene, though sometimes an intermediate anil acts as the oxidant)

Procedure:

  • Prepare a solution of aniline hydrochloride by mixing aniline and concentrated hydrochloric acid in water, with cooling.

  • Slowly add crotonaldehyde (or acetaldehyde) to the acidic aniline solution with vigorous stirring. The reaction can be exothermic, so maintain temperature control.

  • Add a Lewis acid catalyst like zinc chloride if required by the specific protocol.

  • Heat the reaction mixture under reflux for several hours.

  • After cooling, neutralize the mixture with a base, such as sodium hydroxide or calcium hydroxide, to liberate the free quinoline base.

  • Isolate the product by steam distillation or solvent extraction.

  • Purify the crude product by vacuum distillation.

Combes Quinoline Synthesis: Troubleshooting Guide

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.

FAQs

Q1: What are the best catalysts for the Combes synthesis?

A1: Concentrated sulfuric acid is traditionally used. However, polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (polyphosphoric ester, PPE) can be more effective as a dehydrating agent.[8]

Q2: I am getting a mixture of regioisomers. How can I improve selectivity?

A2: Regioselectivity can be an issue with unsymmetrical β-diketones. Steric hindrance on the diketone or substituents on the aniline can direct the cyclization. For example, bulky groups on the diketone and methoxy-substituted anilines tend to favor the formation of 2-substituted quinolines.

Quantitative Data: Combes Synthesis Catalyst Comparison
CatalystSolventTemperature (°C)Yield (%)Reference
Sulfuric Acid--Varies[8]
Polyphosphoric Acid (PPA)--Often improved[8]
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

Procedure:

  • In a round-bottom flask, mix the aniline and acetylacetone.

  • Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid) with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to the desired reaction temperature (this can range from room temperature to over 100°C depending on the substrates).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Friedländer Synthesis: Troubleshooting Guide

The Friedländer synthesis is a versatile method for preparing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

FAQs

Q1: My Friedländer synthesis is resulting in significant tar formation. What are the likely causes?

A1: Tar formation in the Friedländer synthesis is often due to intermolecular aldol condensations of the carbonyl starting materials, especially under harsh conditions like high temperatures and strong acid or base catalysis.[2]

Q2: How can I minimize tar formation and improve the yield?

A2: Several strategies can be employed:

  • Catalyst Selection: Use milder and more efficient catalysts. Modern catalysts like ionic liquids, nanoparticles (e.g., NiO, SiO₂), and recyclable heteropolyacids can reduce tar formation.[2] Solid acid catalysts like Amberlyst-15 have also been shown to be effective.[11]

  • Temperature Optimization: Lowering the reaction temperature can disfavor the side reactions that lead to tar.

  • Controlled Reagent Addition: Adding the catalyst or one of the reactants portion-wise can help control the initial reaction rate and prevent a rapid exotherm.[2]

Quantitative Data: Catalyst Performance in Friedländer Synthesis
CatalystSolventTemperature (°C)TimeYield (%)Reference(s)
KOHEthanol (B145695)RefluxSeveral hoursVaries[2]
APTPOL60 (Recyclable)Ethanol785-24 hHigh
Oxalic AcidSolvent-free802 h91
FeCl₃·6H₂O---96-97
SiO₂ nanoparticlesMicrowave100-93
Amberlyst-15---High[11]
Experimental Protocol: Friedländer Synthesis using a Recyclable Solid Acid Catalyst (APTPOL60)

This protocol is based on the work of Bennardi et al. and offers a greener approach to quinoline synthesis.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • APTPOL60 catalyst (100 mg)

  • Absolute ethanol (5 mL)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the APTPOL60 catalyst.

  • Add absolute ethanol to the flask.

  • Heat the reaction mixture to 78°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-24 hours.

  • Upon completion, separate the catalyst by centrifugation or filtration. The catalyst can be washed with ethanol and reused.

  • Evaporate the ethanol from the filtrate under reduced pressure.

  • The crude product can be further purified by recrystallization from ethanol.

Friedländer Synthesis: Troubleshooting Logic

Friedlander_Troubleshooting cluster_solutions_yield Solutions for Low Yield / Tar cluster_solutions_regio Solutions for Regioselectivity Start Start Friedländer Synthesis Problem Problem Encountered Start->Problem Low_Yield Low Yield or Significant Tar Formation Problem->Low_Yield Low Yield / High Tar Regioisomers Regioselectivity Issues Problem->Regioisomers Mixture of Regioisomers (with unsymmetrical ketone) Sol_Catalyst Change Catalyst: - Milder acid/base - Solid acid catalyst (e.g., Amberlyst-15) - Nanoparticles (e.g., SiO₂) Low_Yield->Sol_Catalyst Sol_Temp Optimize Temperature: - Lower the reaction temperature Low_Yield->Sol_Temp Sol_Addition Control Reagent Addition: - Add catalyst portion-wise Low_Yield->Sol_Addition Sol_Sterics Modify Substrates: - Introduce steric hindrance Regioisomers->Sol_Sterics Sol_Cat_Regio Select Specific Catalyst: - Use an appropriate amine catalyst Regioisomers->Sol_Cat_Regio Sol_Solvent Use Ionic Liquids Regioisomers->Sol_Solvent

Troubleshooting logic for the Friedländer synthesis.

References

Strategies to improve the yield of 6-bromo-4-iodoquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-4-iodoquinoline (B1287929). The following information is designed to address specific challenges and improve the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 6-bromo-4-iodoquinoline?

A1: The most widely reported and generally reliable method is a multi-step synthesis starting from 4-bromoaniline (B143363). This process involves the following key transformations:

  • Gould-Jacobs Reaction: Condensation of 4-bromoaniline with a malonic acid derivative (e.g., Meldrum's acid or diethyl ethoxymethylenemalonate) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature cyclization of the intermediate to produce 6-bromoquinolin-4-ol (B142416).

  • Chlorination: Conversion of the hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-bromo-4-chloroquinoline (B1276899).

  • Finkelstein Iodination: Halogen exchange reaction where the 4-chloro group is substituted with iodine using an iodide salt like sodium iodide (NaI) to afford the final product, 6-bromo-4-iodoquinoline.

Q2: I am getting a low yield in the thermal cyclization step to form 6-bromoquinolin-4-ol. What are the common causes and how can I improve it?

A2: Low yields in the thermal cyclization are a common issue. Key factors to consider are:

  • Temperature and Reaction Time: This reaction requires high temperatures, often exceeding 250°C. However, prolonged heating can lead to decomposition and the formation of by-products. It is crucial to find the optimal balance between temperature and reaction time. Microwave-assisted synthesis can sometimes offer better control and improved yields by reducing the reaction time.

  • Solvent Choice: High-boiling, inert solvents like diphenyl ether or Dowtherm A are essential for achieving the necessary high temperatures and can influence the reaction's efficiency.

  • Side Reactions: Decarboxylation of the intermediate can occur at high temperatures, leading to undesired by-products. Careful control of the reaction duration can help minimize this.

Q3: My 6-bromo-4-chloroquinoline intermediate appears to be hydrolyzing back to 6-bromoquinolin-4-ol during the work-up. How can I prevent this?

A3: The 4-chloroquinoline (B167314) moiety is susceptible to nucleophilic attack by water, leading to hydrolysis. To minimize this:

  • Careful Quenching: When quenching the reaction mixture (e.g., after using POCl₃), do so slowly and at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).

  • pH Control: During aqueous work-up, maintain a neutral to slightly basic pH (pH 7-8). Avoid highly acidic or basic conditions which can accelerate hydrolysis.

  • Anhydrous Conditions: Ensure all solvents and reagents used in the steps following the chlorination are anhydrous to prevent premature hydrolysis.

Q4: Are there alternatives to phosphorus oxychloride (POCl₃) for the chlorination step?

A4: Yes, other chlorinating agents can be used, although POCl₃ is the most common. Thionyl chloride (SOCl₂) with a catalytic amount of DMF is a viable alternative. Some researchers have also explored mixtures of POCl₃ and PCl₅. The choice of reagent can affect the reaction conditions and yield, so optimization may be necessary.

Q5: What is the best iodide source and solvent for the Finkelstein iodination of 6-bromo-4-chloroquinoline?

A5: Sodium iodide (NaI) is the most commonly used iodide source. The choice of solvent is critical for driving the reaction to completion. Acetone (B3395972) or acetonitrile (B52724) are frequently used because sodium chloride (NaCl), the by-product, is poorly soluble in these solvents and precipitates out, shifting the equilibrium towards the desired iodo-product. While potassium iodide (KI) can also be used, its lower solubility in acetone compared to NaI may result in slower reaction times.

Troubleshooting Guides

Problem 1: Low Yield of 6-bromoquinolin-4-ol in the Gould-Jacobs Reaction
Potential Cause Troubleshooting Steps
Incomplete reaction Ensure the reaction temperature is sufficiently high (typically >250 °C) and the reaction is monitored by TLC until the starting material is consumed.
Product decomposition High temperatures for extended periods can lead to degradation. Optimize the reaction time; shorter reaction times at a slightly higher temperature may be beneficial. Consider using microwave irradiation for better control.
Formation of regioisomers While less of a concern with symmetrically substituted anilines like 4-bromoaniline, ensure the purity of the starting material to avoid side reactions.
Decarboxylation of the intermediate This is a common side reaction at high temperatures. Minimizing the reaction time is key.
Problem 2: Inefficient Chlorination of 6-bromoquinolin-4-ol
Potential Cause Troubleshooting Steps
Hydrolysis of POCl₃ Ensure that the 6-bromoquinolin-4-ol is completely dry before adding POCl₃. The reaction should be carried out under anhydrous conditions.
Incomplete reaction The reaction typically requires refluxing for several hours. Monitor the reaction by TLC to ensure completion. The addition of a catalytic amount of DMF can sometimes accelerate the reaction.
Product hydrolysis during work-up Quench the reaction mixture by slowly adding it to ice. Neutralize the solution carefully with a base like sodium bicarbonate to a pH of 7-8.
Low purity of starting material Impurities in the 6-bromoquinolin-4-ol can interfere with the reaction. Ensure the starting material is of high purity.
Problem 3: Low Yield in the Finkelstein Iodination to 6-bromo-4-iodoquinoline
Potential Cause Troubleshooting Steps
Equilibrium not shifted to products Use a solvent in which the chloride byproduct (e.g., NaCl) is insoluble, such as acetone or acetonitrile. This will drive the reaction to completion.
Low reactivity of the chloro-intermediate The Finkelstein reaction on aryl chlorides can be sluggish. Ensure a sufficient excess of the iodide source (NaI) is used and allow for adequate reaction time at reflux temperature.
Moisture in the reaction The presence of water can affect the solubility of the salts and hinder the reaction. Use anhydrous solvents and reagents.
Side reactions Prolonged heating or the presence of impurities can lead to side reactions. Monitor the reaction progress by TLC and purify the product promptly after completion.

Data Presentation

Table 1: Reported Yields for the Synthesis of 6-bromo-4-iodoquinoline and Intermediates

Reaction Step Product Reported Yield Reference
Condensation5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione99.73%[1]
Thermal Cyclization6-bromoquinolin-4-ol59.89%[1][2]
Chlorination6-bromo-4-chloroquinoline81% - 92.6%[1][2][3][4]
Iodination6-bromo-4-iodoquinolineNot explicitly quantified in the provided search results, but the protocol is established.[2][5]

Table 2: Comparison of Chlorinating Agents for Quinolones

Chlorinating Agent Typical Conditions Advantages Disadvantages
POCl₃ Reflux, often with catalytic DMFCommonly used, generally effectiveHarsh, corrosive, can be difficult to quench on a large scale. The product is susceptible to hydrolysis during work-up.[2]
SOCl₂ / cat. DMF RefluxCan be effective, excess reagent is easily removed by evaporationCan be less effective than POCl₃ for some substrates, potentially leading to lower yields.[2]
POCl₃ / PCl₅ Fused on a water bathCan be a stronger chlorinating agent for difficult substratesHarsh conditions, solid handling can be challenging.

Table 3: Comparison of Iodide Sources and Solvents for the Finkelstein Reaction

Iodide Source Solvent Key Considerations
NaI Acetone, AcetonitrileHigh solubility of NaI and low solubility of NaCl/NaBr drives the reaction to completion. Acetone is the classic solvent for this reason.[6][7]
KI AcetoneLower solubility in acetone compared to NaI , which may lead to slower reaction rates. However, it can still be effective.[8]
NaI Dioxane (with CuI catalyst)For less reactive aryl halides, a copper-catalyzed "aromatic Finkelstein reaction" can be employed, often in solvents like dioxane. This requires a catalyst and ligand.[6][9]

Experimental Protocols

Protocol 1: Synthesis of 6-bromoquinolin-4-ol

This protocol is based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, combine 4-bromoaniline and an equimolar amount of Meldrum's acid. Add triethyl orthoformate and heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cyclization: In a separate flask, preheat a high-boiling solvent such as diphenyl ether to approximately 250°C. Slowly add the crude product from the condensation step to the hot solvent. Maintain the temperature for 10-15 minutes.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product, 6-bromoquinolin-4-ol, should precipitate. Dilute the mixture with a non-polar solvent like hexane (B92381) to facilitate precipitation. Filter the solid, wash with hexane and then a small amount of cold ethanol. The crude product can be purified by recrystallization or column chromatography.[10]

Protocol 2: Synthesis of 6-bromo-4-chloroquinoline
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend 6-bromoquinolin-4-ol in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylformamide (DMF) can be added.

  • Chlorination: Heat the mixture to reflux (approximately 110°C) and maintain for 3-6 hours. Monitor the reaction's progress by TLC until the starting material is no longer visible.

  • Work-up and Purification: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or solid potassium carbonate to a pH of 7-8. The crude product will precipitate. Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent or by column chromatography.[2][4]

Protocol 3: Synthesis of 6-bromo-4-iodoquinoline

This protocol utilizes a Finkelstein reaction.

  • Reaction Setup: Dissolve 6-bromo-4-chloroquinoline in anhydrous acetonitrile or acetone in a round-bottom flask equipped with a reflux condenser. Add an excess (typically 2-3 equivalents) of sodium iodide (NaI).

  • Iodination: Heat the mixture to reflux and maintain for several hours (the reaction time can vary from a few hours to overnight). Monitor the reaction by TLC. The formation of a precipitate (NaCl) is an indication that the reaction is proceeding.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Remove the precipitated sodium chloride by filtration. The filtrate is then concentrated under reduced pressure. The residue can be taken up in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 6-bromo-4-iodoquinoline. The product can be purified by recrystallization or column chromatography.[2][5]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Gould-Jacobs Reaction cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Chlorination cluster_step4 Step 4: Finkelstein Iodination start 4-Bromoaniline + Meldrum's Acid intermediate1 Anilinomethylenemalonate Intermediate start->intermediate1 Condensation intermediate2 6-Bromoquinolin-4-ol intermediate1->intermediate2 High Temp. (e.g., 250°C in Diphenyl Ether) intermediate3 6-Bromo-4-chloroquinoline intermediate2->intermediate3 POCl3, Reflux end_product 6-Bromo-4-iodoquinoline intermediate3->end_product NaI, Acetonitrile, Reflux Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield in a Synthesis Step incomplete_rxn Incomplete Reaction? start->incomplete_rxn side_products Side Products Observed? incomplete_rxn->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete_rxn->optimize_time_temp Yes product_loss Product Loss During Work-up? side_products->product_loss No optimize_conditions Modify Reaction Conditions (e.g., solvent, catalyst) side_products->optimize_conditions Yes improve_workup Refine Work-up and Purification Protocol product_loss->improve_workup Yes check_reagents Check Reagent Purity and Stoichiometry optimize_time_temp->check_reagents

References

Overcoming challenges in the direct halogenation of the quinoline ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the direct halogenation of the quinoline (B57606) ring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of halogenated quinolines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the direct halogenation of a quinoline ring?

A1: The main challenges include poor regioselectivity, the risk of over-halogenation, and often the necessity for harsh reaction conditions.[1] Direct halogenation can lead to a mixture of products, which can be difficult to control and separate.[1] The presence of activating groups can result in multiple halogenations, while deactivating groups may require severe conditions that could potentially degrade the starting material or the desired product.[1]

Q2: Which positions on the quinoline ring are most susceptible to electrophilic halogenation?

A2: In electrophilic aromatic substitution reactions, the benzene (B151609) ring of the quinoline scaffold is more electron-rich and therefore more reactive than the pyridine (B92270) ring.[2][3] Substitution typically occurs at the C-5 and C-8 positions.[3][4][5][6][7][8] This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction.[2][6]

Q3: How can I achieve halogenation on the pyridine ring of quinoline?

A3: Direct halogenation on the electron-deficient pyridine ring is generally difficult. However, it can be achieved under specific conditions, such as the halogenation of quinoline hydrochloride salts.[4] Alternatively, modern C-H activation methodologies using transition metal catalysts and directing groups can enable functionalization at positions that are otherwise hard to access.[2]

Q4: What are some common reagents used for the direct halogenation of quinolines?

A4: A variety of halogenating reagents are used, with the choice depending on the desired reactivity and selectivity. Common reagents include:

  • N-Halosuccinimides (NCS, NBS, NIS): These are widely used for mild halogenation and can act as both electrophiles and oxidants.[1][9]

  • Trihaloisocyanuric acids (TCCA, TBCA, TICA): These are inexpensive and atom-economical halogen sources that can be used in metal-free, regioselective halogenations.[10][11]

  • Molecular Halogens (Br₂, Cl₂): These are classical halogenating agents, but their use may require careful control of reaction conditions to avoid over-halogenation.[1][4]

Q5: How do substituents on the quinoline ring affect the outcome of direct halogenation?

A5: Substituents play a critical role in directing the position of halogenation. Electron-donating groups (EDGs) on the benzene ring activate it towards electrophilic substitution, while electron-withdrawing groups (EWGs) can deactivate it.[2] The position and electronic nature of existing substituents are key factors in determining the regioselectivity of the reaction.[1] For instance, 8-substituted quinolines can often be selectively halogenated at the C-5 position.[10][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the direct halogenation of the quinoline ring.

Issue Possible Cause Suggested Solution
Low or No Yield Inactive Substrate: The quinoline derivative may be too electron-deficient for electrophilic halogenation under the chosen conditions.Consider using a more reactive halogenating agent (e.g., switching from NBS to Br₂). Alternatively, employing a metal-catalyzed C-H activation strategy with a suitable directing group can be effective.[1][12]
Decomposition: The starting material or product might be unstable under the reaction conditions.Lower the reaction temperature, shorten the reaction time, or use a milder solvent. Closely monitor the reaction's progress using TLC or LC-MS.[1]
Poor Regioselectivity (Mixture of Isomers) Multiple Activated Positions: The substrate has several positions susceptible to electrophilic attack.Modify the reaction conditions to favor one isomer. For example, performing the bromination in a strong acid can direct the substitution to the benzene ring.[1] Using a bulkier halogenating agent may also improve selectivity due to steric hindrance.[1] The use of directing groups is a powerful strategy to achieve high regioselectivity.[12]
Formation of Poly-halogenated Byproducts Excess Halogenating Agent: Using too much of the halogenating agent is a common cause of over-halogenation.Carefully control the stoichiometry of the halogenating agent. For mono-halogenation, use 1.0 to 1.1 equivalents.[1]
Highly Reactive Substrate: The quinoline derivative is highly activated, making it prone to multiple substitutions.Use a less reactive halogenating agent (e.g., NBS instead of Br₂).[1] Perform the reaction at a lower temperature and add the reagent slowly to maintain a low concentration of the electrophile.[1]
Reaction is Too Vigorous or Uncontrollable Highly Exothermic Reaction: Some halogenation reactions, particularly with highly activated substrates, can be very exothermic.Implement efficient cooling and ensure slow, portion-wise addition of the halogenating agent. Diluting the reaction mixture can also help to dissipate heat.

Data Presentation

Table 1: Regioselective C5-Halogenation of 8-Substituted Quinolines

Entry8-SubstituentHalogenating AgentSolventTime (h)Yield (%)Reference
1-NHCOMeTCCAACN0.2598[10]
2-NHCOMeTBCAACN0.2599[10]
3-NMe₂TCCAACN192[10]
4-OMeTCCAACN485[10]
5-MeTCCAACN672[10]

Table 2: Comparison of Halogenating Agents for N-(quinolin-8-yl)acetamide

EntryHalogenating AgentSolventTemperatureTimeYield (%)Reference
1TCCAACNrt15 min98[10]
2TBCAACNrt15 min99[10]
3TICAACNrt2 h94[10]
4NCSH₂O80 °C1 h95[13]
5NBSH₂O80 °C1 h96[13]
6NISH₂O80 °C1 h93[13]

Experimental Protocols

Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide

This protocol is adapted from Motati, D. R., et al. (2018). Chemical Science.[10]

Materials:

  • N-(quinolin-8-yl)acetamide

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (B52724) (ACN)

  • Stir bar

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).

  • Stir the mixture at room temperature in an open-air atmosphere.

  • Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution.

  • Continue stirring at room temperature for 15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 5-chloro-N-(quinolin-8-yl)acetamide.

Protocol 2: Direct Bromination of 8-Methoxyquinoline (B1362559)

This protocol is adapted from Ökten, S., et al. (2016). Organic Communications.[14]

Materials:

  • 8-Methoxyquinoline

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve 8-methoxyquinoline (2.4 mmol) in distilled dichloromethane (B109758) (15 mL) in a round-bottom flask.

  • Prepare a solution of bromine (2.7 mmol, 1.1 eq) in chloroform.

  • Protect the reaction from light and add the bromine solution dropwise to the 8-methoxyquinoline solution at ambient temperature over 10 minutes.[15]

  • Stir the reaction mixture for 2 days.[14]

  • Monitor the reaction's progress by TLC.[15]

  • After completion, wash the organic layer with a 5% aqueous sodium bicarbonate solution (3 x 20 mL).[14][15]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purify the crude material by column chromatography on alumina (B75360) to yield the desired bromo-8-methoxyquinoline.[14]

Mandatory Visualization

Electrophilic_Halogenation_Mechanism Quinoline Quinoline Ring Intermediate Wheland Intermediate (Sigma Complex) Quinoline->Intermediate + X+ Halogen X-X (Halogen) Product Halogenated Quinoline Intermediate->Product -H+ Proton_Loss Proton Loss (-H+)

Caption: Electrophilic aromatic substitution mechanism for quinoline halogenation.

Free_Radical_Halogenation_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Halogen_Source Halogen Source (e.g., TCCA) Radical Halogen Radical (X•) Halogen_Source->Radical Light or Heat Quinoline Quinoline Quinoline_Radical Quinoline Radical Quinoline->Quinoline_Radical + X• Halogenated_Quinoline Halogenated Quinoline Quinoline_Radical->Halogenated_Quinoline + Halogen Source Halogenated_Quinoline->Radical Generates new X• Termination_Product Stable Product Radical_1 Radical Radical_1->Termination_Product Radical_2 Radical Radical_2->Termination_Product

Caption: Workflow for the free-radical halogenation of the quinoline ring.

Troubleshooting_Logic cluster_solutions Troubleshooting Steps Start Start Experiment Problem Problem Encountered? Start->Problem Low_Yield Low Yield / No Reaction Problem->Low_Yield Yes Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Yes Over_Halogenation Over-halogenation Problem->Over_Halogenation Yes Success Successful Halogenation Problem->Success No Solution_Yield Change Reagent / Conditions Low_Yield->Solution_Yield Solution_Selectivity Modify Conditions / Use DG Poor_Selectivity->Solution_Selectivity Solution_Over Control Stoichiometry / Temp Over_Halogenation->Solution_Over Solution_Yield->Start Re-run Solution_Selectivity->Start Re-run Solution_Over->Start Re-run

References

Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of quinolones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC analysis of quinolones, focusing on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

Q1: Why are my quinolone peaks tailing?

A1: Peak tailing for quinolones in reversed-phase HPLC is often caused by secondary interactions between the basic functional groups on the quinolone molecules and acidic residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism, causing the peaks to tail.[1]

Q2: How can I reduce peak tailing?

A2: Several strategies can be employed to minimize peak tailing:

  • pH Adjustment: Operate the mobile phase at a low pH (typically around 2.5-3.5).[2][3] At this pH, the ionization of silanol groups is suppressed, reducing their interaction with the protonated quinolone molecules.[2]

  • Use of Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase.[2][4] TEA will preferentially interact with the active silanol sites, masking them from the quinolone analytes.[2][4]

  • Column Choice: Utilize an end-capped column where the residual silanol groups have been chemically deactivated.

  • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try diluting your sample.[1]

Q3: My peaks are fronting. What could be the cause?

A3: Peak fronting can be caused by several factors, including:

  • Sample Overload: Injecting too much sample can lead to peak fronting.

  • Low Temperature: Operating at a low column temperature can sometimes cause this issue.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. It is always best to dissolve the sample in the mobile phase if possible.[5]

Problem: Poor Resolution or No Separation

Q4: I am not getting good separation between my quinolone peaks. How can I improve resolution?

A4: To improve the resolution between quinolone peaks, consider the following mobile phase modifications:

  • Adjust Organic Modifier Percentage: Varying the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer will alter the retention times of the analytes. A lower percentage of organic solvent generally increases retention and can improve separation.

  • Change the Organic Modifier: Acetonitrile and methanol (B129727) offer different selectivities.[6] If you are using one, try switching to the other to see if it improves separation.[6]

  • Optimize pH: The ionization state of quinolones is pH-dependent.[3] Fine-tuning the mobile phase pH can alter the retention times of different quinolones to a varying extent, thus improving selectivity and resolution.[3][7]

  • Gradient Elution: If you have a complex mixture of quinolones with a wide range of polarities, a gradient elution (where the mobile phase composition is changed over time) can provide better separation than an isocratic elution (where the mobile phase composition is constant).[8][9]

Problem: Fluctuating Retention Times

Q5: My retention times are drifting or are not reproducible. What is the problem?

A5: Unstable retention times can be caused by several factors related to the mobile phase:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run, especially when changing mobile phase compositions.[10]

  • Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. It is advisable to prepare fresh mobile phase daily.[10][11]

  • pH Fluctuation: If the buffer capacity is insufficient, the pH of the mobile phase may not be stable, leading to shifts in retention time for ionizable compounds like quinolones. Ensure your buffer is used within its effective pH range (pKa ± 1).[12][13]

  • Temperature Variations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[10][14]

Frequently Asked Questions (FAQs)

Q6: What is a good starting mobile phase for quinolone analysis?

A6: A common starting point for reversed-phase HPLC of quinolones is a mixture of an acidic aqueous buffer and an organic solvent. For example, a mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer at a pH between 2.5 and 3.5, mixed with acetonitrile or methanol, is often effective.[2][15][16]

Q7: What is the role of the buffer in the mobile phase?

A7: The buffer is crucial for controlling the pH of the mobile phase.[8] Since quinolones are ionizable compounds, maintaining a stable pH is essential for achieving reproducible retention times and consistent peak shapes.[3][12]

Q8: Which organic solvent is better for quinolone separation: acetonitrile or methanol?

A8: Both acetonitrile and methanol can be used effectively. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.[6] However, methanol can offer different selectivity and may provide a better separation for certain quinolones.[6][17] The choice often comes down to empirical testing to see which provides the better chromatography for the specific analytes of interest.

Q9: How do I choose the correct pH for my mobile phase?

A9: The optimal pH depends on the pKa values of the quinolones you are analyzing. To ensure quinolones are in a consistent, non-ionized or fully ionized state for good retention and peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 pH units away from the analyte's pKa.[7][12][13] For basic compounds like quinolones, a low pH (e.g., 2.5-3.5) is generally used to ensure they are in a protonated form.[2]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Determination of Ciprofloxacin
  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of 0.025 M phosphoric acid (pH adjusted to 3.0 with triethylamine) and acetonitrile (87:13 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 278 nm

  • Injection Volume: 20 µL

  • Temperature: Ambient

Protocol 2: Gradient HPLC Method for the Simultaneous Determination of Multiple Fluoroquinolones
  • Column: C18 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-50% B

    • 10-15 min: 50% B

    • 15.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 290 nm

  • Injection Volume: 10 µL

  • Temperature: 30 °C

Data Presentation

Table 1: Mobile Phase Compositions for the Analysis of Various Quinolones

Quinolone(s)ColumnMobile Phase CompositionDetection
CiprofloxacinInertsil C18 (250 mm x 4.0 mm, 5 µm)Gradient with Mobile Phase A: 0.15% orthophosphoric acid (pH 3.0 with triethylamine) and Mobile Phase B: Acetonitrile.[18]278 nm
Levofloxacin, Prulifloxacin, Gatifloxacin, Sparfloxacin, Moxifloxacin, BalofloxacinWelchrom C18 (250 mm x 4.6 mm, 5 µm)10 mM phosphate buffer (pH 3.1) : Acetonitrile (70:30, v/v).[16]293 nm
Fleroxacin, Levofloxacin, Enoxacin, Norfloxacin, Ciprofloxacin, Enrofloxacin, LomefloxacinAgilent HC-C18 (250 mm x 4.6 mm, 5 µm)Methanol : 0.02 M Phosphate buffer solution, pH 2.8 (22:78, v/v).[15]281 nm
Pefloxacin, Gatifloxacin, SparfloxacinAgilent HC-C18 (250 mm x 4.6 mm, 5 µm)Methanol : 0.02 M Phosphate buffer solution, pH 2.8 (28:72, v/v).[15]281 nm
WCK 1152 (novel fluoroquinolone)YMC Pack ODS AM (250 x 4.6 mm, 5 µm)Buffer (0.5 ml of trifluoroacetic acid in 1000 ml of water, pH 2.1) : Acetonitrile (55:45, v/v).[19]290 nm

Visualizations

TroubleshootingWorkflow start Start: Chromatographic Issue (e.g., Peak Tailing) check_ph Is Mobile Phase pH Optimal (2.5-3.5)? start->check_ph adjust_ph Adjust pH with Acid (e.g., Phosphoric, Formic) check_ph->adjust_ph No check_additive Is a Silanol Masking Agent Used? check_ph->check_additive Yes adjust_ph->check_additive add_tea Add Competing Base (e.g., 0.1% TEA) check_additive->add_tea No check_column Is an End-Capped Column Being Used? check_additive->check_column Yes add_tea->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_concentration Is Sample Concentration Too High? check_column->check_concentration Yes use_endcapped->check_concentration dilute_sample Dilute Sample and Re-inject check_concentration->dilute_sample Yes end End: Issue Resolved check_concentration->end No dilute_sample->end MobilePhaseOptimization start Goal: Optimize Quinolone Separation select_buffer 1. Select Aqueous Buffer (e.g., Phosphate, Acetate) start->select_buffer set_ph 2. Set pH (typically 2.5-3.5) select_buffer->set_ph select_organic 3. Select Organic Modifier (Acetonitrile or Methanol) set_ph->select_organic initial_conditions 4. Run Initial Isocratic Method (e.g., 80:20 Aqueous:Organic) select_organic->initial_conditions evaluate Evaluate Resolution and Peak Shape initial_conditions->evaluate adjust_ratio Adjust Organic:Aqueous Ratio evaluate->adjust_ratio Poor Resolution change_organic Switch Organic Modifier (ACN <-> MeOH) evaluate->change_organic Poor Selectivity implement_gradient Implement Gradient Elution evaluate->implement_gradient Complex Mixture optimized Optimized Method evaluate->optimized Acceptable adjust_ratio->evaluate change_organic->evaluate implement_gradient->evaluate

References

Monitoring quinoline synthesis progress using TLC or LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A technical support center has been created to assist researchers, scientists, and drug development professionals in monitoring quinoline (B57606) synthesis progress using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions in a clear question-and-answer format to address specific issues that may be encountered during these analytical procedures.

Troubleshooting Guides

This section is designed to help users identify and resolve common problems encountered during the TLC and LC-MS analysis of quinoline synthesis reactions.

Troubleshooting Common TLC Issues
Problem Possible Cause(s) Suggested Solution(s)
Streaking Spots - Sample is too concentrated.- The stationary phase is overloaded.- The compound is highly polar and interacts strongly with the silica (B1680970) gel.- Dilute the sample before spotting.- Spot a smaller amount of the sample on the TLC plate.- Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the mobile phase to reduce tailing.
Spots are not moving from the baseline (Rf = 0) - The mobile phase is not polar enough to move the compounds up the plate.- Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
Spots are running at the solvent front (Rf = 1) - The mobile phase is too polar for the compounds.- Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).
Spots are overlapping or poorly resolved - The polarity of the mobile phase is not optimal for separating the mixture of compounds.- Perform a systematic trial of different mobile phase compositions to find the optimal solvent system for separation.- Consider using a different stationary phase if resolution is still poor.
No spots are visible under UV light - The compounds do not contain a UV-active chromophore.- The sample concentration is too low.- Use a visualization agent such as an iodine chamber or a potassium permanganate (B83412) stain to visualize the spots.- Concentrate the sample before spotting on the TLC plate.
Troubleshooting Common LC-MS Issues
Problem Possible Cause(s) Suggested Solution(s)
No peak or very low signal intensity for the target compound - The compound is not ionizing well under the chosen conditions (e.g., ESI, APCI).- The mobile phase is not compatible with the ionization method.- The sample concentration is too low.- Optimize the ionization source parameters (e.g., capillary voltage, gas flow).- Try a different ionization mode (e.g., switch from ESI to APCI).- Ensure the mobile phase contains additives that promote ionization (e.g., formic acid for positive mode, ammonium (B1175870) hydroxide (B78521) for negative mode).- Concentrate the sample.
Poor peak shape (e.g., fronting, tailing, or splitting) - Column overload.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing agent to the mobile phase to block active sites on the stationary phase.
Mass spectrum shows unexpected m/z values - Presence of adducts (e.g., [M+Na]+, [M+K]+).- In-source fragmentation of the analyte.- Presence of impurities in the sample.- Scrutinize the mass spectrum for common adducts and calculate the expected m/z values.- Reduce the energy in the ion source to minimize fragmentation.- Purify the sample before analysis.
Signal suppression or enhancement - Co-eluting compounds are competing for ionization.- Matrix effects from the reaction mixture.- Improve the chromatographic separation to resolve the analyte from interfering compounds.- Perform a sample cleanup (e.g., solid-phase extraction) to remove matrix components.

Frequently Asked Questions (FAQs)

This section addresses common questions related to the use of TLC and LC-MS for monitoring quinoline synthesis.

TLC Analysis FAQs

Q1: How do I select an appropriate mobile phase for TLC analysis of my quinoline synthesis reaction?

A1: The choice of mobile phase, or eluent, is critical for achieving good separation on a TLC plate. A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. You can start with a 7:3 or 8:2 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results. If your compounds are more polar, you may need to use a more polar solvent system, such as dichloromethane (B109758)/methanol.

Q2: How can I use TLC to determine if my reaction has gone to completion?

A2: To monitor a reaction, spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. As the reaction progresses, you should see the spot corresponding to the starting material diminish in intensity while a new spot, corresponding to the product, appears and intensifies. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q3: What are typical Rf values for quinoline and its precursors?

A3: Rf (retention factor) values are highly dependent on the specific compound, the stationary phase (e.g., silica gel), and the mobile phase composition. However, as a general rule, the product quinoline will have a different Rf value than the starting materials (e.g., an aniline (B41778) and a carbonyl compound in a Friedländer synthesis). It is essential to run reference spots of your starting materials alongside your reaction mixture to accurately track the progress.

LC-MS Analysis FAQs

Q1: What are the expected m/z values for my quinoline product and intermediates in LC-MS?

A1: The expected mass-to-charge ratio (m/z) will be the molecular weight of your compound plus the mass of an adduct ion. For electrospray ionization in positive mode (ESI+), the most common adduct is a proton, so you would look for [M+H]+. For a simple quinoline (C9H7N), the molecular weight is approximately 129.16 g/mol , so the expected m/z for the protonated molecule would be around 130.17. Always calculate the exact expected masses for your specific starting materials, intermediates, and final product.

Q2: How can LC-MS confirm the identity of my synthesized quinoline?

A2: LC-MS provides two key pieces of information: the retention time from the liquid chromatography and the mass-to-charge ratio from the mass spectrometer. The retention time is characteristic of a compound under specific chromatographic conditions, and the m/z value provides information about its molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to determine the elemental composition and further confirm the identity of the product.

Q3: Can I quantify the progress of my reaction using LC-MS?

A3: Yes, LC-MS can be used for quantitative analysis. By creating a calibration curve with known concentrations of your starting material and product, you can determine their concentrations in the reaction mixture over time. This allows for a more precise determination of reaction kinetics and yield compared to the qualitative estimation provided by TLC.

Experimental Protocols

Protocol for Monitoring Quinoline Synthesis by TLC
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.

  • Sample Preparation: Dissolve a small amount of your starting material(s) and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Using a capillary tube, spot small amounts of the starting material(s), the reaction mixture, and a co-spot on the baseline. Ensure the spots are small and do not touch.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm and/or 365 nm). If spots are not UV-active, use an appropriate staining agent.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front). Compare the spots in the reaction mixture lane to the starting material lane to assess the reaction's progress.

Protocol for Monitoring Quinoline Synthesis by LC-MS
  • Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the mobile phase (e.g., 1 µL of the reaction mixture in 1 mL of mobile phase). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS System Setup:

    • LC: Set up the liquid chromatograph with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid as solvent A and acetonitrile (B52724) with 0.1% formic acid as solvent B). Equilibrate the column with the initial mobile phase composition.

    • MS: Set up the mass spectrometer with an appropriate ionization source (e.g., ESI in positive mode). Set the mass range to scan for the expected m/z values of your starting materials, intermediates, and product.

  • Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample onto the LC column.

  • Data Acquisition: Start the data acquisition. The LC will separate the components of the reaction mixture, and the MS will detect the m/z of the eluting compounds.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra. Identify the peaks corresponding to your starting materials and product by their retention times and m/z values. The disappearance of the starting material peaks and the appearance of the product peak indicate the progress of the reaction.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis start Start prep_plate Prepare TLC Plate start->prep_plate prep_sample Prepare Samples prep_plate->prep_sample spot_plate Spot Plate prep_sample->spot_plate develop Develop Plate spot_plate->develop visualize Visualize under UV/Stain develop->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess_progress Assess Reaction Progress calculate_rf->assess_progress end_node End assess_progress->end_node

Caption: Workflow for monitoring quinoline synthesis using TLC.

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation start Start prep_sample Prepare & Dilute Sample start->prep_sample filter_sample Filter Sample prep_sample->filter_sample setup_lcms Setup LC-MS System filter_sample->setup_lcms inject_sample Inject Sample setup_lcms->inject_sample acquire_data Acquire Data inject_sample->acquire_data analyze_chromatogram Analyze Chromatogram acquire_data->analyze_chromatogram analyze_mass_spectra Analyze Mass Spectra analyze_chromatogram->analyze_mass_spectra confirm_identity Confirm Product Identity analyze_mass_spectra->confirm_identity end_node End confirm_identity->end_node

Caption: Workflow for monitoring quinoline synthesis using LC-MS.

Troubleshooting_Logic cluster_tlc TLC Issues cluster_lcms LC-MS Issues cluster_solutions Solutions start Problem with Analysis? tlc_issue What is the TLC issue? start->tlc_issue TLC lcms_issue What is the LC-MS issue? start->lcms_issue LC-MS streaking Streaking Spots tlc_issue->streaking Streaking no_move Spots at Baseline tlc_issue->no_move Rf=0 at_front Spots at Solvent Front tlc_issue->at_front Rf=1 poor_res Poor Resolution tlc_issue->poor_res Overlap sol_streaking Dilute Sample / Adjust Mobile Phase streaking->sol_streaking sol_no_move Increase Mobile Phase Polarity no_move->sol_no_move sol_at_front Decrease Mobile Phase Polarity at_front->sol_at_front sol_poor_res Optimize Mobile Phase poor_res->sol_poor_res no_signal No/Low Signal lcms_issue->no_signal Signal bad_shape Poor Peak Shape lcms_issue->bad_shape Shape wrong_mass Unexpected m/z lcms_issue->wrong_mass Mass sol_no_signal Optimize Ion Source / Concentrate Sample no_signal->sol_no_signal sol_bad_shape Dilute Sample / Adjust pH bad_shape->sol_bad_shape sol_wrong_mass Check for Adducts / Purify Sample wrong_mass->sol_wrong_mass

Caption: Troubleshooting decision tree for TLC and LC-MS analysis.

Selecting the right palladium catalyst for Suzuki coupling of 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal palladium catalyst for the Suzuki-Miyaura cross-coupling of 6-bromoquinoline. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts used for the Suzuki coupling of this compound, and how do they compare?

A1: Several palladium catalysts are effective for the Suzuki coupling of this compound. The choice often depends on the specific boronic acid used, desired reaction conditions (temperature, time), and cost considerations. Below is a comparison of commonly used catalysts based on data from similar N-heterocyclic systems.

Data Presentation: Comparative Performance of Palladium Catalysts

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Characteristics
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane (B91453)/H₂O901285-95Well-established, versatile, but can be air-sensitive.[1]
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)dppfK₂CO₃1,4-Dioxane/H₂O80-9012-24~90Air-stable precatalyst, often highly effective for heteroaryl couplings.[2]
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Toluene100890-98Highly active system, particularly with electron-rich phosphine (B1218219) ligands.[1]
Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)K₂CO₃THF801288-96Very active catalyst system allowing for low catalyst loadings; requires ligand.[1]

Note: Yields are based on reactions with phenylboronic acid and similar bromo-substituted N-heterocycles and may vary depending on the specific boronic acid and reaction conditions.

Q2: I am observing low to no yield in my reaction. What are the likely causes?

A2: Low or no yield in the Suzuki coupling of this compound can stem from several factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming or has decomposed. This can be due to poor quality catalyst or exposure to oxygen.

  • Poor Substrate Solubility: this compound or the boronic acid may not be sufficiently soluble in the chosen solvent system.

  • Base Incompatibility: The base may not be strong or soluble enough to facilitate the transmetalation step effectively.

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation, especially at high temperatures or in the presence of excess water.

Q3: What are common byproducts, and how can I minimize them?

A3: Common byproducts include:

  • Homocoupling Product: Coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.

  • Dehalogenated Starting Material: Reduction of this compound to quinoline. This can occur if there is a source of hydride in the reaction.

To minimize these byproducts, ensure thorough degassing of the reaction mixture, use high-purity reagents, and consider optimizing the base and solvent system.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Formation

Potential CauseSuggested Solution
Inactive Catalyst Use a fresh batch of palladium catalyst. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust precatalyst like Pd(dppf)Cl₂.
Inefficient Ligand For challenging couplings, consider using more electron-rich and bulky ligands such as SPhos or XPhos in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.
Inappropriate Base If using a weaker base like Na₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.
Poor Solubility Try a different solvent system. Common choices include 1,4-dioxane/water, toluene/water, or THF/water.
Boronic Acid Instability Use a fresh sample of the boronic acid. Alternatively, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester).

Issue 2: Significant Byproduct Formation (Homocoupling or Dehalogenation)

Potential CauseSuggested Solution
Presence of Oxygen Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.
Suboptimal Base Avoid bases that can act as hydride donors, which can lead to dehalogenation. Carbonate and phosphate (B84403) bases are generally preferred.
High Temperature If side reactions are prevalent, try lowering the reaction temperature and extending the reaction time.
Incorrect Stoichiometry A slight excess of the boronic acid is common, but a large excess can sometimes promote homocoupling. Try adjusting the stoichiometry of the reagents.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a starting point and may require optimization for different boronic acids.

Materials:

  • This compound (1.0 mmol, 1.0 eq.)

  • Phenylboronic acid (1.2 mmol, 1.2 eq.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure 6-phenylquinoline.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂-Ar' transmetalation->pd2_aryl_complex Ar'-B(OR)₂ + Base reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product reactants Ar-X + Ar'-B(OR)₂ base Base Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Quality (Catalyst, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature, Stirring) start->check_conditions optimize_catalyst Optimize Catalyst System (Change Catalyst/Ligand) check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base (Stronger, More Soluble Base) optimize_catalyst->optimize_base optimize_solvent Optimize Solvent System optimize_base->optimize_solvent success Successful Coupling optimize_solvent->success

References

Troubleshooting low yields in the quinoline cyclization step

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline (B57606) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during the cyclization step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions.[1][2]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently. However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][2][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline (B41778) can deactivate the ring, making the cyclization step more difficult.[1][3]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit equilibrium.[2] Using anhydrous reagents and solvents is often recommended.[4]

  • Inefficient Mixing: Poor agitation can lead to localized temperature gradients (hotspots) and uneven reaction progress, which promotes the formation of tar and other byproducts.[3]

Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents Start Here CheckConditions Review Reaction Conditions (Temp, Time, Solvent) CheckReagents->CheckConditions Reagents OK CheckCatalyst Evaluate Catalyst Choice & Loading CheckConditions->CheckCatalyst Conditions OK OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Temp Issue Suspected OptimizeSolvent Test Different Solvents CheckConditions->OptimizeSolvent Solvent Issue Suspected OptimizeCatalyst Screen Alternative Catalysts (Acid, Base, Lewis Acid) CheckCatalyst->OptimizeCatalyst Catalyst Ineffective CheckSideReactions Analyze for Side Products (e.g., via TLC, LCMS) CheckCatalyst->CheckSideReactions Catalyst Seems OK Success Improved Yield OptimizeTemp->Success OptimizeCatalyst->Success OptimizeSolvent->Success ModifyProtocol Modify Protocol (e.g., Slow Addition, Biphasic System) CheckSideReactions->ModifyProtocol Side Reactions Identified ModifyProtocol->Success

Caption: A general troubleshooting workflow for addressing low yields.

Method-Specific Troubleshooting

Q2: My Friedländer synthesis is giving a low yield. What specific parameters can I optimize?

A2: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is highly dependent on reaction conditions.[1][4]

  • Catalyst Choice: A wide range of catalysts can be effective. If a standard Brønsted acid (like p-TsOH) or base (like KOH) is not working, consider screening Lewis acids (e.g., ZnCl₂, In(OTf)₃) or exploring modern catalysts like ionic liquids.[1][2][4]

  • Temperature Control: While heating is often necessary, some modern, highly active catalysts can facilitate the reaction at ambient temperatures.[2] If you observe decomposition, try lowering the temperature.

  • Side Reactions: The most common side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][5] To minimize this, try slowly adding the ketone to the reaction mixture or switch to an acid catalyst.[4]

LowYield Low Yield in Quinoline Synthesis Conditions Suboptimal Conditions LowYield->Conditions Reactivity Poor Substrate Reactivity LowYield->Reactivity SideReactions Competing Side Reactions LowYield->SideReactions Temp Incorrect Temperature Conditions->Temp Solvent Inappropriate Solvent Conditions->Solvent Catalyst Wrong Catalyst Conditions->Catalyst Sterics Steric Hindrance Reactivity->Sterics Electronics Deactivating Groups Reactivity->Electronics Polymerization Polymerization (e.g., Doebner-von Miller) SideReactions->Polymerization Aldol Aldol Condensation (e.g., Friedländer) SideReactions->Aldol Tar Tar Formation (e.g., Skraup) SideReactions->Tar

Caption: Logical relationships between common issues leading to low yield.

Q3: My Skraup reaction is violent, hard to control, and produces a lot of tar. How can I improve it?

A3: The highly exothermic nature of the Skraup synthesis is a primary safety and yield concern.[2] Low yields and tar formation are common pitfalls.[3]

  • Use a Moderator: To control the violent reaction, the addition of a moderating agent like ferrous sulfate (B86663) (FeSO₄) or boric acid is crucial.[3][6] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[3]

  • Control Temperature and Addition: Carefully and slowly add concentrated sulfuric acid while efficiently stirring and providing external cooling.[2] Strict temperature control is essential to prevent overheating, which leads to decomposition and tar formation.[3]

  • Optimize Oxidizing Agent: While nitrobenzene (B124822) is traditionally used, other oxidizing agents like arsenic pentoxide can be employed.[2]

Q4: I'm getting low yields in my Doebner-von Miller reaction due to a lot of polymer. What is the best way to avoid this?

A4: The Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, is highly prone to the acid-catalyzed polymerization of this starting material.[2][6] The most effective strategy to mitigate this is to use a two-phase (biphasic) reaction medium. This sequesters the carbonyl compound in an organic phase, drastically reducing its tendency to polymerize and thereby increasing the yield of the desired quinoline.[2][7][8]

Q5: I am getting a mixture of regioisomers in my Combes synthesis. How can I improve the selectivity?

A5: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones.[5] The cyclization can occur on either side of the diketone, and the outcome is controlled by both steric and electronic effects.[9][10] To improve selectivity, carefully control the reaction temperature. For example, in the related Conrad-Limpach-Knorr synthesis, lower temperatures favor the kinetic product (4-hydroxyquinoline), while higher temperatures yield the thermodynamic product (2-hydroxyquinoline).[5]

Data Presentation: Optimizing Reaction Conditions

Summarized below is quantitative data to aid in reaction optimization.

Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield

2-Aminoaryl Ketone Carbonyl Compound Catalyst Conditions Yield (%) Reference(s)
2-Aminobenzophenone Acetophenone KOH Ethanol (B145695), Reflux ~85-95% [1]
2-Aminobenzophenone Cyclohexanone p-TsOH Toluene, Reflux ~80-90% [1]
2-Amino-5-chlorobenzophenone Ethyl Acetoacetate In(OTf)₃ Solvent-free, 80°C High [2]
2-Aminoaryl ketones α-Methylene ketones SiO₂ Nanoparticles Microwave, 100°C 93% [11]

| 2-Aminoaryl ketones | Carbonyl compounds | Ionic Liquid | Solvent-free, 50°C | 92% |[11] |

Table 2: Effect of Aniline Substituent on Skraup Synthesis Yield

Aniline Derivative Key Conditions Yield (%) Reference(s)
Aniline H₂SO₄, Glycerol, Nitrobenzene ~70-80% [12]
o-Nitroaniline H₂SO₄, Glycerol, As₂O₅ 17% [3]
o-Bromoaniline H₂SO₄, Glycerol, As₂O₅ 75% [3]

| p-Aminophenol | H₂SO₄, Glycerol, Microwave | 10-66% |[13] |

Experimental Protocols

Below are detailed methodologies for key quinoline synthesis reactions.

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from procedures designed to control the reaction's exothermicity.[3][6]

  • Reaction Setup: In a large round-bottom flask equipped with a robust mechanical stirrer and a reflux condenser, add anhydrous ferrous sulfate (FeSO₄) as a moderator.

  • Addition of Reactants: To the flask, add the aniline derivative, followed by anhydrous glycerol. Stir the mixture to ensure it is homogeneous.

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser at a rate that keeps the internal temperature under control.

  • Heating: Once the addition is complete, heat the mixture carefully. The reaction is often maintained at 130-150°C for several hours.[3]

  • Work-up: After cooling, carefully dilute the viscous reaction mixture by pouring it into a large volume of water. Make the solution strongly basic with a concentrated sodium hydroxide (B78521) solution to neutralize the acid and liberate the quinoline base.

  • Purification: The crude quinoline is often purified by steam distillation, which effectively separates the volatile product from the non-volatile tar.[3][8] The distillate is then extracted with an organic solvent (e.g., toluene), dried, and distilled under reduced pressure.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This is a general procedure for a base-catalyzed Friedländer synthesis.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent like ethanol (10 mL).

  • Addition of Reagents: Add the ketone or other compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (KOH, 0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to yield the pure quinoline product.

AminoKetone 2-Aminoaryl Ketone Quinoline Substituted Quinoline AminoKetone->Quinoline Desired Condensation + Cyclization MethyleneKetone α-Methylene Ketone MethyleneKetone->Quinoline AldolProduct Aldol Self-Condensation Product (Byproduct) MethyleneKetone->AldolProduct Side Reaction Base Base Catalyst (e.g., KOH) Base->Quinoline Catalyzes Base->AldolProduct Catalyzes

Caption: Competing pathways in the base-catalyzed Friedländer synthesis.

References

Technical Support Center: Scaling Up 6-Bromoquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 6-bromoquinoline. It provides troubleshooting guidance and answers to frequently asked questions to address specific issues that may be encountered during experimental work, particularly when scaling up the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is most suitable for scaling up?

A1: The most common methods for synthesizing this compound are the Skraup synthesis, the Gould-Jacobs reaction, and the Friedländer synthesis. For large-scale production, the Skraup synthesis is often preferred due to its use of readily available and inexpensive starting materials: p-bromoaniline and glycerol (B35011).[1][2] However, the reaction is notoriously exothermic and requires careful control.[3] The Gould-Jacobs and Friedländer syntheses offer alternative routes that may provide better control over the reaction but might involve more complex or expensive starting materials.[4][5][6][7][8]

Q2: What are the primary safety concerns when scaling up the Skraup synthesis of this compound?

A2: The primary safety concern is the highly exothermic nature of the reaction.[3] Without proper temperature control, the reaction can become violent and lead to a runaway reaction.[9] Additionally, the use of strong acids like concentrated sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures. When nitrobenzene (B124822) is used as the oxidizing agent, its toxicity is also a major concern.[10][11] Proper ventilation and containment are crucial.

Q3: How can I minimize the formation of tar and polymeric byproducts in the Skraup synthesis?

A3: Tar and polymer formation is a common side reaction resulting from the polymerization of acrolein, an intermediate formed from the dehydration of glycerol under acidic conditions.[3] To minimize this, ensure efficient stirring and controlled heating. The use of a moderating agent like ferrous sulfate (B86663) can help prevent localized overheating.[3]

Q4: Are there alternatives to nitrobenzene as an oxidizing agent in the Skraup synthesis?

A4: Yes, arsenic acid can be used as an alternative to nitrobenzene and may result in a less violent reaction.[10][11] However, due to the high toxicity of arsenic compounds, its use requires stringent safety precautions. Other oxidizing agents may also be employed, but their effectiveness and safety for large-scale reactions should be carefully evaluated.

Q5: What is the best method for purifying crude this compound on a large scale?

A5: For large-scale purification, distillation is a common method.[1][2] The crude product can be distilled under reduced pressure. Recrystallization is another effective technique.[12] A suitable solvent system, often a mixture of ethanol (B145695) and water, should be identified to ensure good recovery of the purified product.[12] For high-purity requirements, a combination of techniques, such as recrystallization followed by column chromatography, may be necessary, although chromatography can be less practical for very large quantities.[12][13]

Troubleshooting Guides

Issue 1: The Skraup reaction is too exothermic and difficult to control.
  • Possible Cause: The reaction between p-bromoaniline, glycerol, and sulfuric acid is inherently highly exothermic.[3] The rate of addition of sulfuric acid or a rapid increase in temperature can lead to a loss of control.

  • Troubleshooting Steps:

    • Use a Moderating Agent: Add ferrous sulfate (FeSO₄) to the reaction mixture. Ferrous sulfate helps to moderate the reaction by extending it over a longer period.[3]

    • Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and in portions, while carefully monitoring the internal temperature of the reaction vessel.

    • Efficient Cooling: Ensure the reaction vessel is equipped with an efficient cooling system, such as an ice bath or a cooling mantle, to dissipate the heat generated.

    • Vigorous Stirring: Maintain vigorous and constant stirring to ensure even heat distribution and prevent the formation of localized hot spots.

Issue 2: Low yield and significant tar formation during the Skraup synthesis.
  • Possible Cause: Polymerization of the acrolein intermediate under the strongly acidic and high-temperature conditions of the reaction.[3]

  • Troubleshooting Steps:

    • Optimize Temperature Control: Maintain the reaction temperature within the recommended range (typically 140-145°C) as precisely as possible.[1][2]

    • Ensure Efficient Mixing: As with controlling exothermicity, efficient stirring is crucial to prevent localized overheating that can promote polymerization.

    • Use of Ferrous Sulfate: The addition of ferrous sulfate not only moderates the reaction but can also help to reduce tar formation.[3]

    • Proper Work-up: After the reaction is complete, a proper work-up procedure is essential to separate the product from the tarry residue. This may involve dilution with water, neutralization, and extraction.[1]

Issue 3: Difficulty in purifying the final this compound product.
  • Possible Cause: The crude product may contain unreacted starting materials, isomeric byproducts, or tarry residues that are difficult to separate.

  • Troubleshooting Steps:

    • Initial Work-up: Before final purification, ensure a thorough work-up of the reaction mixture. This typically involves quenching the reaction in ice water, neutralizing the acid with a base like ammonia (B1221849) or sodium hydroxide, and extracting the crude product with a suitable organic solvent like toluene.[1]

    • Steam Distillation: For removing volatile impurities like unreacted nitrobenzene (if used), steam distillation can be an effective initial purification step.[14]

    • Recrystallization: Experiment with different solvent systems to find the optimal one for recrystallization. A mixture of ethanol and water is often a good starting point.[12] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Column Chromatography: For removing closely related impurities, column chromatography using silica (B1680970) gel with an eluent system like petroleum ether and ethyl acetate (B1210297) may be necessary.[12]

Experimental Protocols

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from a patented method for the preparation of this compound.[1][2]

Materials:

  • p-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid (70-90%)

  • Catalyst (e.g., potassium iodide)[2]

  • Ice water

  • Ammonia solution

  • Toluene

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and dropping funnel, add the catalyst and p-bromoaniline to the dilute sulfuric acid.

  • Heat the mixture to 140-145°C with stirring until the solids are completely dissolved.

  • Slowly add glycerol dropwise to the reaction mixture while maintaining the temperature at 140-145°C. Water will evaporate during the addition.

  • After the addition of glycerol is complete, continue to heat the mixture at 140-145°C for 3 hours to complete the dehydration reaction.

  • Allow the reaction mixture to cool slightly before carefully adding it dropwise to a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by adding ammonia solution dropwise until the pH of the system is adjusted to be neutral or slightly basic.

  • Extract the aqueous mixture with toluene.

  • Separate the organic layer and concentrate it under reduced pressure.

  • The resulting crude product can be purified by distillation under reduced pressure (e.g., 150-155°C / 15 mmHg) to yield this compound.[1]

Parameter Value Reference
Reaction Temperature140-145 °C[1][2]
Sulfuric Acid Conc.70-90%[1][2]
Dehydration Time3 hours[1][2]
Distillation Conditions150-155 °C / 15 mmHg[1]
Protocol 2: Gould-Jacobs Reaction for 4-hydroxy-6-bromoquinoline Synthesis

The Gould-Jacobs reaction provides a route to 4-hydroxyquinoline (B1666331) derivatives, which can be precursors to other substituted quinolines.[5][7][8]

Materials:

  • p-Bromoaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling solvent (e.g., diphenyl ether)

Procedure:

  • Condense p-bromoaniline with diethyl ethoxymethylenemalonate. This step typically involves heating the two reactants, often without a solvent, to form the anilidomethylenemalonate intermediate.

  • The intermediate is then cyclized at a high temperature in a high-boiling solvent like diphenyl ether.

  • The resulting 4-hydroxy-3-carboethoxy-6-bromoquinoline can be isolated.

  • Saponification with a base (e.g., sodium hydroxide) followed by decarboxylation (often by heating) will yield 4-hydroxy-6-bromoquinoline.

Parameter Value Reference
Cyclization TemperatureHigh (e.g., >200 °C)[15]
Solvent for CyclizationDiphenyl ether[15]

Visualizations

experimental_workflow_skraup cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification p_bromoaniline p-Bromoaniline reaction_vessel Reaction at 140-145°C p_bromoaniline->reaction_vessel glycerol Glycerol glycerol->reaction_vessel h2so4 H₂SO₄ h2so4->reaction_vessel catalyst Catalyst catalyst->reaction_vessel quench Quench in Ice Water reaction_vessel->quench Cool neutralize Neutralize (NH₃) quench->neutralize extract Extract (Toluene) neutralize->extract distill Vacuum Distillation extract->distill Crude Product product This compound distill->product Pure Product

Caption: Experimental workflow for the Skraup synthesis of this compound.

troubleshooting_exotherm cluster_causes Potential Causes cluster_solutions Solutions start High Exotherm in Skraup Synthesis cause1 Rapid Reagent Addition start->cause1 cause2 Inefficient Cooling start->cause2 cause3 Poor Stirring start->cause3 solution1 Slow, controlled addition of H₂SO₄ cause1->solution1 solution4 Add a moderating agent (FeSO₄) cause1->solution4 solution2 Use efficient cooling (ice bath) cause2->solution2 cause2->solution4 solution3 Ensure vigorous, constant stirring cause3->solution3 cause3->solution4 end Controlled Reaction solution1->end solution2->end solution3->end solution4->end

References

Validation & Comparative

Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocyclic system is paramount for the modulation of biological activity and the development of new drug candidates. 6-Bromoquinoline has emerged as a versatile and valuable building block, offering a reactive handle for a variety of synthetic transformations. This guide provides an objective comparison of the reactivity of this compound in key chemical reactions, supported by experimental data, and contrasts its performance with alternative brominated heterocyclic building blocks.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. This compound consistently demonstrates high reactivity in these transformations, making it an attractive substrate for the synthesis of diverse compound libraries.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. This compound derivatives readily participate in this reaction with a wide range of boronic acids and their esters.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives with Various Boronic Acids

EntryThis compound DerivativeBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl this compound-3-carboxylatePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane (B91453)/H₂O80-9012-24High
2This compoundPhenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedHigh Yield Suggested
36,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O801285
46,8-Dibromo-1,2,3,4-tetrahydroquinolinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene100292
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound derivatives have been shown to couple efficiently with a variety of amines.

Table 2: Buchwald-Hartwig Amination of this compound Derivatives

EntryThis compound DerivativeAmineCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
12-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-88
22-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesPyrrolidineNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified60-88
36-Bromo-2-chloroquinolineCyclic aminesNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
4Methyl this compound-3-carboxylatePrimary/secondary aminePd₂(dba)₃/XantphosNaOtBuToluene90-11012-2465-85 (typical)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted quinolines.

Table 3: Sonogashira Coupling of Bromo-Heterocycles

EntrySubstrateAlkyneCatalyst/Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
1Methyl this compound-3-carboxylateTerminal alkynePdCl₂(PPh₃)₂/CuITEADMFRT-606-2460-90 (typical)
23-BromoquinolinePhenylacetylenePPh₃Cs₂CO₃/NEt₃Not SpecifiedNot SpecifiedNot SpecifiedHigh Yield Reported
32-Amino-3-bromopyridineTerminal alkynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372-96
Heck Reaction

The Heck reaction allows for the coupling of aryl halides with alkenes. While specific data for this compound is less abundant in readily available literature, the reaction is a staple for functionalizing aryl bromides.

Table 4: Heck Reaction of Aryl Bromides with Styrene

EntryAryl BromideCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
1BromobenzenePdCl₂(TDA)₂/GONot SpecifiedNMP or DMF1503High
24-Substituted aryl bromidesIonic Pd(II) complexNot SpecifiedNot Specified80ShortGood

Comparison with Alternative Brominated Heterocycles

The choice of a synthetic building block is often dictated by a balance of reactivity, cost, and availability. Here, we compare the general reactivity of this compound with other common brominated heterocycles.

Table 5: Comparative Reactivity of Brominated Heterocycles in Palladium-Catalyzed Cross-Coupling

HeterocycleRelative Reactivity in Suzuki CouplingRelative Reactivity in Buchwald-Hartwig AminationKey Considerations
This compound High High The quinoline nitrogen can influence catalyst coordination. The benzene (B151609) ring fusion provides a more extended aromatic system.
2-BromopyridineModerate to HighModerate to HighThe proximity of the nitrogen to the bromine atom can lead to catalyst inhibition in some cases, requiring specific ligand selection. Generally more reactive than 3-bromopyridine.[2][3]
3-BromothiopheneHighHighThiophene derivatives are generally good substrates for cross-coupling reactions. The sulfur atom can coordinate to the palladium catalyst.
2-Amino-6-bromopyridineModerateModerateThe electron-donating amino group can decrease the reactivity of the C-Br bond towards oxidative addition compared to 2,6-dibromopyridine.[4]

In general, the reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is influenced by the electronic nature of the heterocyclic ring. Electron-deficient rings tend to be more reactive towards oxidative addition, which is often the rate-limiting step.

Nucleophilic Aromatic Substitution (SNAAr)

The reactivity of this compound in nucleophilic aromatic substitution (SNAAr) is generally low unless activated by strongly electron-withdrawing groups. For instance, the introduction of a nitro group can significantly activate the adjacent bromo group for nucleophilic substitution.[5][6]

Metallation Reactions

Direct metallation of this compound, for example through lithium-halogen exchange, provides an alternative route to functionalization. This approach generates a nucleophilic quinoline species that can react with various electrophiles.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of synthetic transformations. Below are representative protocols for key reactions involving this compound derivatives.

General Procedure for Suzuki-Miyaura Cross-Coupling of Methyl this compound-3-carboxylate

Materials:

  • Methyl this compound-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl this compound-3-carboxylate, arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.[7]

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.[7]

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.[7]

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.[7]

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

General Procedure for Buchwald-Hartwig Amination of Methyl this compound-3-carboxylate

Materials:

  • Methyl this compound-3-carboxylate (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to a Schlenk tube.[8]

  • Add Methyl this compound-3-carboxylate and the desired amine.[8]

  • Add anhydrous, degassed toluene.[8]

  • Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling of Methyl this compound-3-carboxylate

Materials:

  • Methyl this compound-3-carboxylate (1.0 eq)

  • Terminal alkyne (1.5 eq)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (5 mol%)

  • Triethylamine

  • N,N-Dimethylformamide (anhydrous)

Procedure:

  • To a Schlenk flask, add Methyl this compound-3-carboxylate, PdCl₂(PPh₃)₂, and CuI.[8]

  • Evacuate and backfill the flask with an inert gas.[8]

  • Add anhydrous DMF and triethylamine, followed by the terminal alkyne.[8]

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.[8]

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-OR' Ar-Pd(II)-OR' Ar-Pd(II)-X->Ar-Pd(II)-OR' Ligand Exchange (Base) Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Ar-Pd(II)-OR'->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine Aryl Halide, Amine, Catalyst, Ligand, Base Add Solvent Add Anhydrous, Degassed Solvent Combine Reactants->Add Solvent Inert Atmosphere Establish Inert Atmosphere (N2/Ar) Add Solvent->Inert Atmosphere Heating Heat to Appropriate Temperature Inert Atmosphere->Heating Monitoring Monitor byTLC/LC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Work-up & Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

This compound is a highly versatile and reactive building block for the synthesis of functionalized quinoline derivatives. Its performance in a range of palladium-catalyzed cross-coupling reactions is excellent, providing reliable access to a diverse array of molecular architectures. While its reactivity in nucleophilic aromatic substitution is limited without activation, this can be advantageous for achieving selectivity in molecules bearing multiple reactive sites. The choice between this compound and other brominated heterocycles will depend on the specific synthetic target and the desired electronic properties of the final compound. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

A Comparative Analysis of the Biological Activity of Bromoquinoline Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of bromoquinoline isomers, focusing on their anticancer and antimicrobial activities. The position of bromine substituents on the quinoline (B57606) scaffold plays a critical role in modulating the physicochemical properties and biological efficacy of these compounds.[1] For researchers and professionals in drug development, understanding these nuanced structure-activity relationships (SAR) is essential for designing targeted and effective therapeutic agents. This document synthesizes experimental data to highlight the impact of bromine substitution patterns, presents quantitative data in structured tables, and provides detailed experimental protocols for key biological assays.

Comparative Biological Activity

The introduction of bromine atoms into the quinoline ring system significantly influences its interaction with biological targets.[1] The specific isomerization—the position of the bromine(s)—can dramatically alter the compound's efficacy and mechanism of action.

Anticancer Activity

The antiproliferative potential of bromoquinolines is a major area of research.[2] The position of bromine atoms is a critical determinant of cytotoxic effects. For instance, studies have shown that compounds featuring bromine atoms at the C-5 and C-7 positions often demonstrate significant inhibition of cancer cell proliferation.[3] In contrast, some isomers with substitutions at the C-3, C-6, and C-8 positions have exhibited no inhibitory activity.[3]

Derivatives of 8-hydroxyquinoline (B1678124) have shown particular promise. 5,7-Dibromo-8-hydroxyquinoline has demonstrated strong antiproliferative activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[4][5] The proposed mechanisms of action often involve the inhibition of key enzymes essential for cell proliferation and survival, such as topoisomerases.[4][6] Specifically, 5,7-Dibromo-8-hydroxyquinoline has been identified as a potential inhibitor of Topoisomerase I.[4]

Antimicrobial Activity

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties.[2] The position of the bromine atom can affect both the potency and the spectrum of activity against Gram-positive and Gram-negative bacteria.[2] Derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline have shown significant activity against a range of bacteria, a mechanism often attributed to the chelation of metal ions crucial for bacterial enzyme function.[1] In another example, a dibromoquinoline derivative demonstrated potent antifungal activity against various strains, including Candida albicans, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL.[7] This activity was linked to the interference with key virulence factors like hyphae formation.[7]

Data Presentation

The following tables summarize the quantitative biological activity data for various bromoquinoline isomers compiled from multiple studies.

Table 1: Comparative Anticancer Activity (IC₅₀) of Bromoquinoline Isomers

Compound/Isomer Target Cell Line(s) IC₅₀ Value (µM) Reference
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C6 (Rat Glioblastoma) 15.4 [3]
HeLa (Human Cervical Cancer) 26.4 [3]
HT29 (Human Colon Carcinoma) 15.0 [3]
6-Bromo-5-nitroquinoline C6, HeLa, HT29 Potent Activity (Value not specified) [5]
5,7-Dibromo-8-hydroxyquinoline C6, HeLa, HT29 6.7 to 25.6 µg/mL [4][5]
3,6,8-Tribromoquinoline C6, HeLa, HT29 No measurable antiproliferative effects [3]

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Significant inhibitory effects |[3][6] |

Table 2: Comparative Antimicrobial Activity (MIC) of Bromoquinoline Isomers

Compound/Isomer Target Organism MIC Value Reference
5-Chloro-8-hydroxyquinoline (Analog) Mycobacterium tuberculosis 0.062 - 0.25 µg/mL [8]
Staphylococcus aureus ≤5.58 µM [8]
5-Chloro-7-iodo-8-hydroxyquinoline (Analog) Candida species Eradicated 97.92% - 100% of biofilm [8]

| Dibromoquinoline Derivative | Candida albicans | 0.5 µg/mL |[7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies.

MTT Assay for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1]

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[9] The concentration of the colored formazan solution is quantified by measuring its absorbance, which is directly proportional to the number of viable cells.

  • Detailed Steps:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[1]

    • Compound Treatment: Treat the cells with various concentrations of the bromoquinoline isomers and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin) and a negative (untreated) control.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).[1]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the formazan crystals to form.

    • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[5][9]

    • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a specific wavelength (typically 570 nm).[9]

    • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.[9]

Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity

The broth microdilution method is a standard laboratory procedure used to determine the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

  • Principle: A standardized suspension of the target microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.[8]

  • Detailed Steps:

    • Preparation of Test Compound: Prepare a stock solution of the bromoquinoline isomer in a suitable solvent (e.g., DMSO).[8]

    • Serial Dilution: Perform serial two-fold dilutions of the compound in a suitable growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.[8]

    • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar (B569324) medium. Suspend colonies in sterile saline to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

    • Inoculation and Incubation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include positive (inoculum, no compound) and negative (medium only) controls. Incubate the plate at 35-37°C for 16-20 hours.[8]

    • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the test compound in which no visible growth is observed.[8]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of bromoquinoline isomers.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis start Seed Cells in 96-Well Plate treat Treat with Bromoquinoline Isomers (Varying Conc.) start->treat Adhere Overnight incubate Incubate for 24-72 Hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate (2-4 hrs) to Allow Formazan Formation add_mtt->formazan solubilize Solubilize Formazan (e.g., with DMSO) formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calc Calculate IC50 Value read->calc

Caption: Workflow for the MTT assay to determine anticancer activity.

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Transcription Factor Activation Inhibitor Bromoquinoline Isomer (Inhibitor) Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.[5]

SAR_Concept Quinoline Bromoquinoline Core Scaffold Isomer57 5,7-Dibromo Isomer Quinoline->Isomer57 Positional Isomerism Isomer68 6,8-Dibromo Isomer Quinoline->Isomer68 Positional Isomerism Isomer368 3,6,8-Tribromo Isomer Quinoline->Isomer368 Positional Isomerism Other Other Isomers Quinoline->Other Positional Isomerism Activity_High High Anticancer Activity Isomer57->Activity_High Activity_Moderate Moderate Antimicrobial Activity Isomer68->Activity_Moderate Activity_Low Low or No Activity Isomer368->Activity_Low

Caption: Structure-Activity Relationship (SAR) based on bromine position.

References

6-Bromoquinoline vs. 6-Chloroquinoline: A Comparative Guide to Reactivity in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline (B57606) scaffold is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions are paramount in this endeavor, enabling the formation of carbon-carbon and carbon-nitrogen bonds to generate diverse molecular architectures. The choice of the aryl halide precursor is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 6-bromoquinoline and 6-chloroquinoline (B1265530) in key cross-coupling reactions, supported by experimental data and detailed protocols.

Executive Summary: The Reactivity Hierarchy

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides is predominantly governed by the strength of the carbon-halogen (C-X) bond. The weaker the bond, the more readily the oxidative addition step—often the rate-determining step in the catalytic cycle—proceeds. This leads to a well-established reactivity trend:

Ar-I > Ar-Br > Ar-OTf > Ar-Cl

Consequently, This compound is generally more reactive than 6-chloroquinoline in most cross-coupling reactions. This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the less reactive 6-chloroquinoline may require more forcing conditions, specialized catalyst systems with highly active ligands, and longer reaction times to achieve comparable yields.

Visualizing the Core Mechanism: Palladium-Catalyzed Cross-Coupling

The Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, while differing in their specific coupling partners, all proceed through a similar catalytic cycle involving a palladium catalyst.

Cross_Coupling_Mechanism General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling A Pd(0)L_n Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L_n) Oxidative Addition Complex B->C D Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Olefin Insertion (Heck) C->D E Ar-Pd(II)-R(L_n) Intermediate D->E F Reductive Elimination E->F F->A Product (Ar-R)

Caption: A simplified diagram of the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Data in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of this compound and 6-chloroquinoline in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources, illustrating the typical conditions and yields for each substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. The higher reactivity of this compound is evident in the milder conditions required for efficient coupling.

Table 1: Comparison of this compound and 6-Chloroquinoline in Suzuki-Miyaura Coupling

ParameterThis compound6-Chloroquinoline
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos)
Catalyst Loading 1-5 mol%2-10 mol%
Base K₂CO₃, Cs₂CO₃, K₃PO₄K₃PO₄, NaOt-Bu, CsF
Solvent Dioxane/H₂O, Toluene (B28343), DMFToluene, Dioxane
Temperature 80-100 °C100-120 °C
Reaction Time 4-16 hours12-24 hours
Representative Yield 70-95%50-85% (highly dependent on ligand)

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (B91453) and water (typically in a 4:1 to 10:1 ratio).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (B1210297). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Chloroquinoline

  • Reaction Setup: In a glovebox or under an inert atmosphere, add 6-chloroquinoline (1.0 equiv), the arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₃PO₄ (3.0 equiv) to a Schlenk tube.

  • Degassing: Seal the tube, remove from the glovebox, and place under a positive pressure of argon.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the reaction mixture to 110-120 °C for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene. The activation of the C-Cl bond in 6-chloroquinoline for this reaction is particularly challenging and often requires higher temperatures and more specialized catalysts.

Table 2: Comparison of this compound and 6-Chloroquinoline in the Heck Reaction

ParameterThis compound6-Chloroquinoline
Typical Catalyst Pd(OAc)₂, Pd(PPh₃)₄Pd(OAc)₂ with phosphine or N-heterocyclic carbene (NHC) ligands, Palladacycles
Catalyst Loading 1-5 mol%3-10 mol%
Base Et₃N, K₂CO₃, NaOAcK₂CO₃, Cs₂CO₃
Solvent DMF, NMP, AcetonitrileDMF, NMP, Dioxane
Temperature 100-140 °C120-160 °C (Microwave irradiation often used)
Reaction Time 6-24 hours12-48 hours
Representative Yield 60-90%40-75%

Experimental Protocol: Heck Reaction of this compound

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), Pd(OAc)₂ (3 mol%), P(o-tol)₃ (6 mol%), and Et₃N (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF.

  • Reaction: Seal the tube and heat the reaction mixture to 120 °C for 12-24 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. The reactivity difference between the bromo and chloro derivatives is pronounced in this reaction.

Table 3: Comparison of this compound and 6-Chloroquinoline in Sonogashira Coupling

ParameterThis compound6-Chloroquinoline
Typical Catalyst PdCl₂(PPh₃)₂, CuI (co-catalyst)PdCl₂(PPh₃)₂, CuI with more advanced ligands, or copper-free conditions with specific Pd catalysts
Catalyst Loading Pd: 2-5 mol%, Cu: 4-10 mol%Pd: 5-10 mol%, Cu: 10-20 mol% (if used)
Base Et₃N, DiisopropylamineEt₃N, Cs₂CO₃
Solvent THF, DMFDMF, NMP
Temperature Room Temperature to 60 °C80-120 °C
Reaction Time 2-12 hours12-36 hours
Representative Yield 75-95%30-70%

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Degassing: Evacuate and backfill the flask with an inert gas.

  • Solvent and Reagent Addition: Add anhydrous DMF and triethylamine, followed by the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

  • Purification: Dry the organic layer, filter, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The selective amination of 6-bromo-2-chloroquinoline (B23617) at the 6-position provides definitive evidence for the higher reactivity of the C-Br bond.[1]

Table 4: Comparison of this compound and 6-Chloroquinoline in Buchwald-Hartwig Amination

ParameterThis compound6-Chloroquinoline
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂ with ligands like Xantphos, BINAPPd₂(dba)₃, Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos)
Catalyst Loading 1-4 mol%2-8 mol%
Base NaOt-Bu, K₃PO₄, Cs₂CO₃NaOt-Bu, LHMDS
Solvent Toluene, DioxaneToluene, Dioxane
Temperature 80-110 °C100-130 °C
Reaction Time 8-24 hours16-48 hours
Representative Yield 70-90%50-80%

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOt-Bu (1.4 equiv) to a Schlenk tube. Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry, concentrate, and purify by column chromatography.

Experimental Workflow Visualization

A generalized workflow for setting up and performing these cross-coupling reactions is crucial for reproducibility and optimization.

Experimental_Workflow General Experimental Workflow for Cross-Coupling start Start setup Reaction Setup: - Add Haloquinoline - Add Coupling Partner - Add Base & Catalyst/Ligand start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Work-up: - Quench Reaction - Extraction reaction->workup purify Purification (Column Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

The choice between this compound and 6-chloroquinoline as a substrate in cross-coupling reactions is a trade-off between reactivity and cost/availability. This compound is the more reactive substrate, generally leading to higher yields under milder conditions across a range of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. This makes it an ideal choice for complex syntheses where mild conditions are necessary to preserve sensitive functional groups.

6-chloroquinoline, while less reactive, is often more cost-effective and readily available. Its successful use in cross-coupling reactions typically requires more forcing conditions, such as higher temperatures, and the use of more sophisticated and often more expensive catalyst systems featuring bulky, electron-rich ligands. For large-scale industrial applications where cost is a major driver, the development of an efficient protocol for a chloro-substituted starting material can be highly advantageous.

Ultimately, the selection of the appropriate haloquinoline will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. This guide provides the foundational data and protocols to make an informed decision for your research and development needs.

References

Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug discovery and development, the efficiency of carbon-carbon bond formation is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, and the choice of substrates significantly impacts reaction outcomes. This guide provides a detailed comparison of the reactivity of 6-bromoquinoline and 6-iodoquinoline (B82116) in Suzuki coupling, supported by established principles and representative experimental data.

The generally accepted trend in the reactivity of haloarenes in palladium-catalyzed Suzuki coupling reactions follows the order of bond dissociation energy: I > Br > Cl > F.[1] This principle suggests that the carbon-iodine bond in 6-iodoquinoline is more readily cleaved during the oxidative addition step of the catalytic cycle than the carbon-bromine bond in this compound. This enhanced reactivity is expected to translate into milder reaction conditions, shorter reaction times, and potentially higher yields for 6-iodoquinoline compared to its bromo-analogue.

Performance Comparison

The following table summarizes the expected and reported performance characteristics of this compound and 6-iodoquinoline in Suzuki coupling reactions. The data for 6-iodoquinoline is extrapolated based on the known reactivity trends and data from analogous aryl iodides.

FeatureThis compound6-Iodoquinoline
Relative Reactivity GoodExcellent
Typical Reaction Temperature 80-110 °CRoom Temperature to 80 °C
Typical Reaction Time 4-24 hours2-12 hours
Catalyst Loading Typically 1-5 mol%Can often be effective at lower loadings (0.5-2 mol%)
Reported Yields (with Phenylboronic Acid) Good to Excellent (e.g., ~85-95% for analogous substrates)Excellent (e.g., >90% for analogous substrates)

Experimental Protocols

Below are representative experimental protocols for the Suzuki coupling of this compound and a projected protocol for 6-iodoquinoline, based on standard procedures for highly reactive aryl iodides.

Suzuki Coupling of this compound

This protocol is adapted from procedures for the Suzuki coupling of substituted bromoquinolines.[2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.03 mmol)

  • 2M Sodium Carbonate (Na₂CO₃) solution (2.0 mL)

  • Toluene (B28343) (8 mL)

  • Ethanol (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add the toluene and ethanol, followed by the sodium carbonate solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Projected Suzuki Coupling of 6-Iodoquinoline

This projected protocol is based on general procedures for the Suzuki coupling of reactive aryl iodides.

Materials:

  • 6-Iodoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.01 mmol)

  • SPhos (0.02 mmol)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (B91453) (10 mL)

  • Water (1 mL)

Procedure:

  • In a reaction vial, combine 6-iodoquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vial with argon three times.

  • Add the degassed 1,4-dioxane and water.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.

Visualizing the Reaction

To further understand the processes involved, the following diagrams illustrate the generalized catalytic cycle of the Suzuki-Miyaura coupling and a typical experimental workflow.

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln ArX Aryl Halide (Ar-X) ArPdXLn Ar-Pd(II)-X Ln ArPdR_Ln Ar-Pd(II)-R' Ln ArPdXLn->ArPdR_Ln Transmetalation ArPdR_Ln->Pd0 Reductive Elimination Ar_R Ar-R' ArPdR_Ln->Ar_R ArX->ArPdXLn Oxidative Addition R_BOH2 Boronic Acid (R'-B(OH)2) Base Base (e.g., K2CO3)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start reagents Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

References

Unlocking the Therapeutic Potential of Quinolines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline (B57606) scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the development of potent therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of quinoline derivatives, focusing on their anticancer and antimicrobial activities. We present a comparative overview of their performance, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to facilitate rational drug design and development.

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the synthesis of a wide array of biologically active compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of physicochemical properties and biological targets, making it a highly attractive scaffold for medicinal chemists.[1][3] This guide delves into the critical structural features that govern the efficacy of quinoline derivatives, providing a data-driven comparison to inform future research endeavors.

Comparative Anticancer Activity of Quinoline Derivatives

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, interference with DNA replication by targeting topoisomerases, and modulation of key signaling pathways.[1][3][4] The antiproliferative activity of these compounds is highly dependent on the nature and position of substituents on the quinoline core.

A series of novel quinoline-chalcone derivatives were synthesized and evaluated for their in vitro antiproliferative activity against various cancer cell lines.[5] The results, summarized in the table below, highlight key SAR trends. For instance, compound 12e displayed the most potent inhibitory activity against MGC-803, HCT-116, and MCF-7 cells, with IC50 values of 1.38, 5.34, and 5.21 µM, respectively, significantly lower than the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).[5] Another study on pyridin-2-one and pyridinethione derivatives of quinoline also revealed potent cytotoxic activity across a wide range of cancer cell lines.[6]

CompoundRMGC-803 IC50 (µM)HCT-116 IC50 (µM)MCF-7 IC50 (µM)
12a 2-F10.311.212.5
12b 3-F8.919.8710.1
12c 4-F7.658.128.99
12d 4-Cl6.327.547.81
12e 4-Br1.385.345.21
12f 4-CH315.416.817.2
12g 4-OCH318.919.320.1
5-Fu -6.2210.411.1

Comparative Antimicrobial Activity of Quinoline Derivatives

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The antibacterial and antifungal activities of these derivatives are significantly influenced by the substituents on the quinoline ring.

A study on a series of newly synthesized quinoline derivatives demonstrated excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 50 µg/mL.[7][8] Notably, compounds 2 and 6 from this series showed superior activity.[7][8] Another investigation into facilely accessible quinoline derivatives revealed potent activity against multidrug-resistant Gram-positive bacteria, including MRSA, MRSE, and VRE.[9] The table below summarizes the MIC values of selected derivatives against various bacterial strains.

CompoundR1R2MRSA MIC (µg/mL)MRSE MIC (µg/mL)VRE MIC (µg/mL)
1 HH>128>128>128
2 p-CH3H6464128
3 p-OCH3H128128128
4 p-CF3H0.751.50.75
5 -3-Cl, 4-F3.06.03.0
6 p-isopropyl3-Cl, 4-F1.56.03.0

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed experimental protocols for the key assays are provided below.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[10][11][12][13]

Materials:

  • Cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11][12]

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Materials:

  • Bacterial strains (e.g., MRSA, MRSE, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the quinoline derivatives in the microtiter plates using the appropriate broth.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[15] This can be determined by visual inspection or by measuring the optical density with a microplate reader.

Signaling Pathway Visualizations

To further understand the mechanism of action of anticancer quinoline derivatives, we have visualized a key signaling pathway they are known to inhibit.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Many quinoline derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, a critical signaling cascade that promotes cell growth, proliferation, and survival.[3]

PI3K_Akt_mTOR_Pathway Quinoline Quinoline Derivatives PI3K PI3K Quinoline->PI3K RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Anticancer_Screening_Workflow start Start: Synthesized Quinoline Derivatives cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Quinoline Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay data_analysis Data Analysis: IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification

References

Unlocking the Potential of 6-Bromo-Quinazoline Derivatives: A Comparative Molecular Docking Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the molecular docking performance of 6-bromo-quinazoline derivatives against various protein targets implicated in cancer and microbial diseases. Supported by experimental data, this document details binding affinities, inhibitory concentrations, and the underlying methodologies to inform future drug discovery efforts.

The quinazoline (B50416) scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The addition of a bromine atom at the 6-position has been shown to enhance the biological activity of these compounds. This guide synthesizes findings from recent molecular docking studies to provide a comparative analysis of 6-bromo-quinazoline derivatives against key protein targets, primarily focusing on the Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).

Comparative Docking Performance

Molecular docking simulations are pivotal in predicting the binding interactions and affinities of small molecules with their protein targets. The following tables summarize the quantitative data from various studies on 6-bromo-quinazoline derivatives.

Table 1: Docking Performance and In Vitro Activity against EGFR

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell growth. Several 6-bromo-quinazoline derivatives have been investigated as potential EGFR inhibitors.

Compound IDTarget ProteinBinding Energy (kcal/mol)Cell LineIC50 (µM)Reference
8a EGFR (wild-type)-6.7MCF-7 (Breast Cancer)15.85 ± 3.32[1][2]
SW480 (Colon Cancer)17.85 ± 0.92[1][2]
EGFR (mutated)Not explicitly stated, but noted to bind strongly--[1]
8c EGFR (wild-type)-5.3->100[1][2]
Erlotinib EGFR (wild-type)-MCF-7>100[2]

IC50: The half maximal inhibitory concentration.

Compound 8a demonstrated the most promising results with a strong binding affinity to EGFR and significant cytotoxic activity against both MCF-7 and SW480 cancer cell lines.[1][2] Notably, its potency against the MCF-7 cell line was significantly better than the established EGFR inhibitor, Erlotinib.[2] Molecular docking studies revealed that compound 8a forms crucial hydrogen bonds and other interactions with key residues in the EGFR active site.[1]

Table 2: Inhibitory Activity against Dihydrofolate Reductase (DHFR)

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of nucleic acids and amino acids, making it a target for both anticancer and antimicrobial agents.

Compound IDTarget ProteinIC50 (µM)Reference
20 DHFR0.2 ± 0.003[3]
22 DHFR0.1 ± 0.01[3]

IC50: The half maximal inhibitory concentration.

Compounds 20 and 22 , which are 6-bromo- and 6,8-dibromo-quinazolin-4(3H)-one analogs, displayed potent inhibitory activity against DHFR.[3] Molecular modeling studies indicated that these compounds fit well within the DHFR binding pocket.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the cited studies.

Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives (e.g., Compounds 8a-8h)
  • Synthesis of 5-bromoanthranilic acid: Anthranilic acid is dissolved in acetonitrile (B52724), and a solution of N-bromosuccinimide (NBS) in acetonitrile is added dropwise. The mixture is stirred at room temperature, and the resulting precipitate is filtered and dried.

  • Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: A mixture of 5-bromoanthranilic acid, phenyl isothiocyanate, and triethylamine (B128534) in absolute ethanol (B145695) is refluxed. The resulting product is filtered and recrystallized from ethanol.[1]

  • Synthesis of final 6-bromo-quinazoline derivatives (8a-8h): The intermediate from the previous step is dissolved in DMF, and potassium carbonate is added. Various alkyl halides or substituted benzyl (B1604629) bromides are then added, and the mixture is refluxed. The final product is obtained by pouring the mixture onto crushed ice, followed by filtration, drying, and recrystallization from ethanol.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated.[1]

Molecular Docking Protocol (General)
  • Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR, PDB ID: 1M17) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structures of the 6-bromo-quinazoline derivatives are sketched and optimized using appropriate software. Partial charges are assigned, and rotatable bonds are defined.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock Vina. A grid box is defined to encompass the active site of the protein. The docking algorithm explores various conformations of the ligand within the active site and calculates the binding energy for each pose.[1]

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.[1]

Visualizing the Molecular Landscape

To better understand the biological context of the target proteins and the experimental procedures, the following diagrams are provided.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_insilico In Silico Analysis s1 Starting Materials (e.g., Anthranilic Acid) s2 Intermediate Synthesis (e.g., 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one) s1->s2 s3 Final Derivative Synthesis s2->s3 iv1 Cell Line Culture (e.g., MCF-7, SW480) s3->iv1 is1 Protein & Ligand Preparation s3->is1 iv2 MTT Assay for Cytotoxicity iv1->iv2 iv3 IC50 Value Determination iv2->iv3 is3 Binding Energy Calculation & Interaction Analysis iv3->is3 Correlate is2 Molecular Docking (e.g., AutoDock Vina) is1->is2 is2->is3

A typical experimental workflow for the study of 6-bromo-quinazoline derivatives.

EGFR_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 6-Bromo-Quinazoline Derivative Inhibitor->EGFR inhibits

Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-quinazoline derivatives.

PI3K_Akt_mTOR_pathway GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Potential Quinazoline Inhibitor Inhibitor->PI3K inhibits

The PI3K/Akt/mTOR signaling pathway, a potential target for quinazoline derivatives.

Conclusion

The presented data underscores the potential of 6-bromo-quinazoline derivatives as a versatile scaffold for the development of novel therapeutic agents. Molecular docking studies, in conjunction with in vitro assays, have identified promising candidates for the inhibition of key protein targets such as EGFR and DHFR. The favorable binding energies and potent inhibitory activities highlight the importance of the 6-bromo-quinazoline core in drug design. Further investigation and optimization of these derivatives could lead to the development of next-generation inhibitors for the treatment of cancer and microbial infections.

References

Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Cytotoxicity of 6-Bromo Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic activity of various 6-bromo quinazoline (B50416) derivatives against cancer cell lines, supported by experimental data. The strategic incorporation of a bromine atom at the 6-position of the quinazoline scaffold has been a focal point in the quest for more potent anticancer agents.

This guide summarizes key findings from multiple studies, presenting a comparative analysis of the cytotoxic effects of these compounds. The data is presented in easily digestible tables, and detailed experimental protocols for the cited assays are provided to ensure reproducibility and critical evaluation. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and processes.

Quantitative Analysis of Cytotoxic Activity

The in vitro cytotoxic activity of several series of 6-bromo quinazoline derivatives has been evaluated against various human cancer cell lines, primarily the breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments, with lower values indicating greater potency.

Comparison of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

A study focusing on derivatives of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one reveals important structure-activity relationships, with modifications at the 2-position thiol group significantly influencing cytotoxic activity.[1]

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents.[2][3]

Comparative Cytotoxicity of 6-Bromoquinazoline (B49647) Derivatives and Standard Drugs

The potency of novel 6-bromoquinazoline derivatives has been compared against established anticancer drugs, demonstrating promising activity for some compounds.

CompoundCell LineIC50 (µM)
Compound 8a MCF-715.85 ± 3.32
SW48017.85 ± 0.92
MRC-5 (Normal)84.20 ± 1.72
Compound 5b MCF-70.53
SW4801.95
Cisplatin MCF-710.1 ± 1.1
SW48012.3 ± 0.9
Doxorubicin MCF-70.8 ± 0.05
SW4801.1 ± 0.09
Erlotinib MCF-7>30
SW4809.9 ± 0.14

Data compiled from studies on the synthesis and cytotoxic evaluation of 6-bromoquinazoline derivatives.[2][3][4][[“]][6]

Notably, compound 8a exhibited greater potency against the MCF-7 cell line than the standard EGFR inhibitor, Erlotinib.[2][3] Furthermore, it displayed a degree of selectivity, with a significantly higher IC50 value against the normal lung fibroblast cell line (MRC-5), suggesting a potentially favorable therapeutic window.[2][3][7] Another derivative, compound 5b, which features a fluoro substitution at the meta position of a phenyl moiety, demonstrated stronger activity than the conventional chemotherapy drug cisplatin.[[“]][6][7]

Experimental Protocols

To ensure the validity and reproducibility of the presented findings, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[1][4]

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480)

  • Normal cell line (e.g., MRC-5)

  • Culture medium (supplemented with fetal bovine serum and antibiotics)

  • Test compounds (6-bromo quinazoline derivatives) and control drugs

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5×10³ to 1×10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.[1][4]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and control drugs. The plates are then incubated for an additional 48-72 hours.[1]

  • MTT Addition: Following the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, the medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]

Visualizing the Science: Diagrams and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated.

G cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Cytotoxicity Evaluation cluster_analysis Data Analysis & Interpretation start Starting Materials (e.g., 5-bromoanthranilic acid) synthesis Multi-step Organic Synthesis start->synthesis purification Purification & Characterization (NMR, Mass Spectrometry) synthesis->purification cell_culture Cancer Cell Line Culture (e.g., MCF-7, SW480) purification->cell_culture treatment Treatment with 6-Bromo Quinazoline Derivatives cell_culture->treatment mtt_assay MTT Assay for Cell Viability treatment->mtt_assay ic50 IC50 Value Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar comparison Comparison with Standard Drugs ic50->comparison conclusion Conclusion on Anticancer Potential sar->conclusion comparison->conclusion

Caption: Experimental workflow for the synthesis and cytotoxic evaluation of 6-bromo quinazoline derivatives.

Many quinazoline derivatives are believed to exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 6-Bromo Quinazoline Derivative Inhibitor->EGFR EGF EGF (Ligand) EGF->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo quinazoline derivatives.

References

Triflate vs. Bromo Leaving Groups in Quinoline Chemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the quinoline (B57606) scaffold is a cornerstone of medicinal chemistry and materials science, owing to the diverse biological and photophysical properties of its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for forging new carbon-carbon and carbon-nitrogen bonds at the quinoline core. The choice of leaving group on the quinoline substrate is a critical parameter that dictates reaction efficiency, scope, and chemoselectivity. This guide provides an objective comparison of two commonly employed leaving groups: triflate (OTf) and bromo (Br), supported by experimental data and detailed methodologies.

General Principles of Reactivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the organohalide or pseudohalide to the Pd(0) catalyst is often the rate-determining step. The general order of reactivity for halides is I > Br > Cl, with triflates typically exhibiting reactivity comparable to or slightly less than bromides. However, this reactivity is not absolute and can be significantly influenced by the choice of palladium catalyst, ligand, base, and solvent.

A notable exception to the general reactivity trend is the "Suzuki-Miyaura anomaly," where aryl bromides often show higher reactivity than aryl triflates, irrespective of the phosphine (B1218219) ligand employed. In other cross-coupling reactions, such as Buchwald-Hartwig amination and Sonogashira coupling, the relative reactivity can often be inverted by tuning the reaction conditions, particularly the ligand. Bulky, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive electrophiles.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the performance of bromo- and triflate-substituted quinolines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. In the context of quinoline chemistry, both bromo and triflate leaving groups are effective, but their relative reactivity can be influenced by their position on the quinoline ring and the reaction conditions.

Table 1: Comparison of Bromo and Triflate Leaving Groups in Suzuki-Miyaura Coupling of Quinolines

Quinoline SubstrateCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
5,7-DibromoquinolinePhenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene (B28343)/H₂O110-12012-24High (unspecified)General Protocol
5-Bromo-8-methoxyquinoline4-(Trifluoromethoxy)phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001282[1]
3-Pyridyl TriflateAlkenyl pinacol (B44631) boronatePd(PPh₃)₄K₃PO₄DioxaneNot SpecifiedNot SpecifiedGood to Excellent[2]
5-Bromoquinolin-8-yl TriflateArylboronic acidsPd(OAc)₂/PCy₃K₃PO₄Toluene10012Selective coupling at the bromo position[3]

Note: Direct side-by-side comparative data for bromo- and triflate-substituted quinolines at the same position under identical Suzuki-Miyaura conditions is limited. The data presented reflects typical conditions and outcomes for each leaving group.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl quinolines. Both bromoquinolines and quinolyl triflates are viable substrates for this transformation.

Table 2: Comparison of Bromo and Triflate Leaving Groups in Buchwald-Hartwig Amination of Quinolines

Quinoline SubstrateAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-(Aryl/heteroaryl)-6-bromo-4-(trifluoromethyl)quinolinesMorpholinePd₂(dba)₃ / XPhosNaOtBuTolueneNot SpecifiedNot Specified60-88General Protocol
Aryl Nonaflate (as triflate analog)Primary and secondary aminesPd₂(dba)₃ / Ligand 2-4 or 6Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGood to excellent[4]
Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted quinolines, which are valuable intermediates in organic synthesis. Both bromoquinolines and quinolyl triflates can be utilized in this reaction.

Table 3: Comparison of Bromo and Triflate Leaving Groups in Sonogashira Coupling of Quinolines

Quinoline SubstrateAlkyneCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aryl-6-bromo-4-(trifluoromethyl)quinolinesPhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NTolueneNot SpecifiedNot Specified42-88[5]
Aryl Triflate (general)Terminal AlkynePd(0) / Cu(I)Amine BaseNot SpecifiedRoom TempNot SpecifiedGood to Excellent[6][7]

Note: While aryl triflates are established as effective substrates in Sonogashira couplings, specific examples with quinolyl triflates and their corresponding yields are not well-documented in the reviewed literature.[6][7]

Experimental Protocols

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine quinoline substrate, coupling partner, base, and solvent in a reaction vessel. degas Degas the mixture. start->degas add_catalyst Add Pd catalyst and ligand. degas->add_catalyst heat Heat the reaction mixture under inert atmosphere. add_catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction. monitor->quench extract Extract with organic solvent. quench->extract dry Dry the organic layer. extract->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by chromatography. concentrate->purify product Isolated Product purify->product

A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Representative Protocol for Suzuki-Miyaura Coupling of a Bromoquinoline

To a solution of the bromoquinoline (1.0 equiv) in a suitable solvent such as a mixture of toluene and water (e.g., 10:1 v/v), is added the arylboronic acid (1.2-1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv). The mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 equiv) is then added, and the reaction mixture is heated to 80-120 °C. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.

Representative Protocol for Buchwald-Hartwig Amination of a Quinolyl Triflate

In an oven-dried, sealable reaction vessel, the quinolyl triflate (1.0 equiv), the amine (1.2-1.5 equiv), and a strong base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv) are combined. A suitable solvent, such as toluene or dioxane, is added. The vessel is sealed, and the mixture is degassed with an inert gas. The palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv) and a suitable phosphine ligand (e.g., XPhos or RuPhos, 0.02-0.10 equiv) are added under a positive pressure of inert gas. The reaction is heated to 80-110 °C and monitored by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Representative Protocol for Sonogashira Coupling of a Bromoquinoline

To a solution of the bromoquinoline (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF) is added an amine base (e.g., Et₃N or i-Pr₂NEt, 2.0-3.0 equiv). The mixture is degassed with an inert gas. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv) and a copper(I) co-catalyst (e.g., CuI, 0.05-0.10 equiv) are then added. The reaction is stirred at room temperature or heated to 50-80 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Logical Relationships in Catalyst Selection and Reactivity

G cluster_outcome Outcome LG Leaving Group (Bromo vs. Triflate) Reactivity Reactivity / Yield LG->Reactivity Selectivity Chemoselectivity LG->Selectivity Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, Sonogashira) Reaction->Reactivity Reaction->Selectivity Ligand Ligand (Bulky, Electron-Rich) Ligand->Reactivity Ligand->Selectivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity

Factors influencing the outcome of cross-coupling reactions on quinolines.

Conclusion

Both bromo and triflate leaving groups are valuable for the palladium-catalyzed functionalization of quinolines. The choice between them is often dictated by the specific synthetic strategy, the desired position of functionalization, and the type of cross-coupling reaction to be employed.

  • Bromoquinolines are generally more readily available and have been extensively studied, providing a wealth of literature data and established protocols. They are highly reliable for Suzuki-Miyaura couplings, often exhibiting higher reactivity than the corresponding triflates.

  • Quinolyl triflates , while less commonly reported, offer the advantage of being easily prepared from the corresponding quinolinones. They are effective substrates in a range of cross-coupling reactions, and their reactivity can be tuned by the choice of ligand, offering potential for chemoselective functionalization in poly-substituted systems.

For researchers and drug development professionals, a careful consideration of the reaction conditions, particularly the catalyst-ligand system, is paramount to achieving the desired outcome. While bromoquinolines may be the default choice due to their established reactivity, quinolyl triflates represent a powerful alternative, especially when strategic, late-stage functionalization from a quinolinone precursor is desired. Further head-to-head comparative studies under identical conditions would be beneficial to provide a more definitive guide to the relative merits of these two important leaving groups in quinoline chemistry.

References

A Comparative Guide to Purity Assessment Methods for Synthesized 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized compounds is a critical juncture in chemical research and pharmaceutical development. For a key intermediate like 6-Bromoquinoline, ensuring high purity is paramount as impurities can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an objective comparison of the primary analytical methods for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Introduction to Potential Impurities in this compound Synthesis

The synthesis of this compound, commonly achieved through reactions like the Skraup synthesis or Gould-Jacobs reaction, can introduce several types of impurities. A comprehensive purity analysis must be capable of detecting and quantifying:

  • Unreacted Starting Materials: Such as 4-bromoaniline (B143363), glycerol, and oxidizing agents (e.g., nitrobenzene (B124822) or its derivatives).

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Degradation Products: Compounds resulting from harsh reaction conditions.

  • Residual Solvents: Organic solvents used during the reaction or purification process.

Comparative Analysis of Purity Assessment Methods

A comparative overview of the most effective techniques for analyzing impurities in this compound is presented below. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer distinct advantages and are often used in a complementary fashion for comprehensive purity determination.

Method Principle Strengths Limitations Ideal For
HPLC-UV Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.High resolution and sensitivity for non-volatile and thermally labile compounds. Excellent for quantitative analysis of the main component and non-volatile impurities.May require reference standards for impurity identification. Not suitable for volatile compounds.Quantifying the purity of the final product and detecting non-volatile impurities like unreacted 4-bromoaniline and isomeric byproducts.
GC-MS Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry.Excellent for separating and identifying volatile and semi-volatile compounds. Provides structural information from mass fragmentation patterns. High sensitivity.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.Detecting and identifying volatile impurities such as residual solvents and some starting materials like nitrobenzene.
NMR (qNMR) Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides detailed structural information and can be used for quantitative analysis without a reference standard of the analyte.Provides absolute purity determination (qNMR). Unambiguous structure confirmation of the main component and impurities. Non-destructive.Lower sensitivity compared to chromatographic methods. Higher instrumentation cost. Can be complex for mixtures with overlapping signals.Absolute purity determination, structural elucidation of the main product and impurities, and quantifying impurities relative to the main component using an internal standard.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation and the impurity profile of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

  • Gradient Program:

    • Start with 70% A, hold for 2 minutes.

    • Ramp to 30% A over 15 minutes.

    • Hold at 30% A for 5 minutes.

    • Return to 70% A over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized this compound in the initial mobile phase composition to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless (1 µL).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Dissolve the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides an absolute measure of purity without the need for a specific this compound reference standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound.

    • Accurately weigh an appropriate amount of the internal standard.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a volumetric flask to a known volume.

  • ¹H NMR Acquisition Parameters:

    • Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).

    • A calibrated 90° pulse.

    • A sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (M_sample / W_sample) * (W_IS / M_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • W = Weight

    • P = Purity of the internal standard

    • sample = this compound

    • IS = Internal Standard

Data Presentation and Visualization

To facilitate a clear comparison, the following sections present illustrative data and diagrams.

Illustrative Purity Data Comparison

The following table summarizes hypothetical quantitative data for a synthesized batch of this compound, showcasing the type of results obtained from each analytical method.

Analytical Method Parameter Measured Result Interpretation
HPLC-UV Peak Area % of this compound98.5%High purity with respect to non-volatile impurities.
Peak Area % of 4-bromoaniline0.8%Minor unreacted starting material present.
Peak Area % of Unknown Impurity 10.5%An unknown, likely non-volatile, impurity is present.
Peak Area % of Unknown Impurity 20.2%A second minor, unknown non-volatile impurity.
GC-MS Peak Area % of this compound>99% (relative to other volatiles)The sample is largely free of volatile impurities.
Identification of VolatilesNitrobenzene (trace)A trace amount of the oxidizing agent remains.
¹H qNMR Absolute Purity98.2% w/wThe absolute purity is high, consistent with HPLC data, and accounts for any non-UV active or non-volatile impurities.
Identified Impurities4-bromoaniline (~0.7%), Residual ethyl acetateConfirms the presence of the starting material and a residual solvent.

Diagrams

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Results & Decision cluster_outcome Outcome synthesis This compound Synthesis workup Crude Product Isolation synthesis->workup hplc HPLC-UV Analysis workup->hplc Non-volatile impurities gcms GC-MS Analysis workup->gcms Volatile impurities qnmr qNMR Analysis workup->qnmr Absolute purity & structural confirmation data Comparative Data Analysis hplc->data gcms->data qnmr->data decision Purity Specification Met? data->decision pass Proceed to Next Step decision->pass Yes fail Further Purification decision->fail No

Caption: Workflow for the synthesis and purity assessment of this compound.

G node_action node_action start Purity Assessment Goal q1 Need Absolute Purity? start->q1 q2 Volatile Impurities a Concern? q1->q2 No node_action_qnmr Use qNMR q1->node_action_qnmr Yes q3 Need Highest Resolution for Non-Volatile Impurities? q2->q3 No node_action_gcms Use GC-MS q2->node_action_gcms Yes node_action_hplc Use HPLC-UV q3->node_action_hplc Yes node_action_combo Use a Combination of Methods (e.g., HPLC and GC-MS) q3->node_action_combo No node_action_qnmr->node_action_combo node_action_gcms->node_action_combo node_action_hplc->node_action_combo

Caption: Decision tree for selecting the appropriate purity analysis method.

Conclusion

The selection of an appropriate analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.

  • GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis.

  • NMR spectroscopy , particularly qNMR , offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information.

For a comprehensive and robust characterization of synthesized this compound, a combination of these orthogonal techniques is highly recommended. This multi-faceted approach ensures that a wide range of potential impurities are detected and quantified, providing a high degree of confidence in the quality of the synthesized material for its intended application in research and drug development.

Safety Operating Guide

Personal protective equipment for handling 6-Bromoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 6-Bromoquinoline (CAS No. 5332-25-2), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Hazard Identification

This compound is classified as a hazardous substance.[1] Key hazard statements include:

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[2][3][4]

  • H318: Causes serious eye damage.[2][3][4]

  • H335: May cause respiratory irritation.[2][3][4]

The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Chemical splash goggles or safety glasses and a face shield.Must meet ANSI Z.87.1 standards or European Standard EN166.[1][6] A face shield is recommended when there is a risk of splashing.[6]
Skin and Body Protection Chemical-resistant lab coat (Nomex® or similar flame-resistant material recommended).[6]The lab coat should be fully buttoned to cover as much skin as possible.[6] Wear suitable protective clothing to prevent skin exposure.[1][5]
Hand Protection Disposable nitrile gloves.Inspect gloves before each use.[6] Dispose of contaminated gloves properly after use in accordance with good laboratory practices.[6]
Respiratory Protection NIOSH-approved respirator (e.g., N95).Required for handling the solid compound outside of a fume hood or for any procedure that may generate dust.[1][6] All handling of solutions should occur in a certified chemical fume hood.[6]
Footwear Closed-toe and closed-heel shoes.Shoes must cover the entire foot.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely managing this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is fully operational.[6]

  • Verify that a safety shower and an emergency eyewash station are accessible and unobstructed.[5][6]

  • Prepare all necessary laboratory equipment (glassware, solvents, etc.) and have them readily accessible within the fume hood to minimize movement.[6]

2. Handling the Solid Compound:

  • Perform all weighing and transfers of solid this compound exclusively inside a chemical fume hood to prevent the inhalation of fine particles.[6]

  • Use a spatula for transfers to minimize dust creation.[6]

  • Keep the container tightly sealed when not in use.[1][7]

3. Solution Preparation:

  • When preparing solutions, always add the solvent to the weighed solid, not the other way around.[6]

  • If needed, gently swirl the mixture or use sonication to aid dissolution.[6]

  • Clearly label the prepared solution with the chemical name, concentration, solvent used, and the date of preparation.[6]

4. Experimental Use:

  • Conduct all reactions and procedures involving this compound and its solutions within a chemical fume hood.[6]

  • Keep all containers holding the chemical closed when not in use.[6]

Emergency and First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][5] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[3] Seek medical attention if you feel unwell.[1][7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1][7] If skin irritation persists, seek medical advice.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1][7] Continue rinsing and get immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting.[5] Clean the mouth with water and then drink plenty of water.[1] Never give anything by mouth to an unconscious person.[8] Call a POISON CENTER or doctor if you feel unwell.[7]

Storage and Disposal Plan

Storage:

  • Store in a dry, cool, and well-ventilated area.[1][5]

  • Keep the container tightly closed and stored under an inert gas.[5]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][5][7]

  • The substance is noted to be light-sensitive.[5]

Disposal:

  • This compound is a halogenated organic compound and must be disposed of as hazardous waste.[9]

  • Collect all waste, including contaminated materials (e.g., gloves, weigh boats, paper towels), in a designated and clearly labeled hazardous waste container for halogenated organic compounds.[9][10]

  • Do not dispose of this chemical down the drain or in regular trash.[9][11]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal.[1]

G Safe Handling Workflow for this compound cluster_handling 2. Handling & Experiment cluster_cleanup 3. Post-Experiment cluster_disposal 4. Waste Management prep1 Don Appropriate PPE prep2 Verify Fume Hood & Safety Shower/Eyewash handle1 Weigh & Transfer Solid in Fume Hood prep2->handle1 handle2 Prepare Solution in Fume Hood handle1->handle2 handle3 Conduct Experiment in Fume Hood handle2->handle3 clean1 Decontaminate Glassware & Surfaces handle3->clean1 clean2 Remove PPE Correctly clean1->clean2 dispose1 Segregate Waste (Halogenated Organic) clean2->dispose1 dispose2 Store in Labeled, Sealed Container dispose1->dispose2 dispose3 Arrange for Professional Disposal dispose2->dispose3

Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.